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  • Product: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
  • CAS: 2098048-58-7

Core Science & Biosynthesis

Foundational

"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" basic properties

An In-Depth Technical Guide to 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of the heterocyclic compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . As a molecule incorporating both a pyrimidine and a pyrrolidine scaffold, it stands at the intersection of two privileged structures in medicinal chemistry. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous approved drugs, while the pyrrolidine ring offers a versatile, three-dimensional scaffold that is increasingly utilized in modern drug design.[1] This document synthesizes available data on structurally related analogs to build a predictive profile of the target compound, covering its chemical properties, a plausible synthetic route, and its potential as a pharmacologically active agent. The insights presented herein are intended to guide researchers in their exploration of this and similar molecules for therapeutic applications.

Chemical Identity and Physicochemical Properties

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a small molecule featuring a pyrimidine ring linked via a nitrogen atom to the 3-position of a pyrrolidine ring, which in turn bears an amino group. The dihydrochloride salt form suggests that the compound is likely a water-soluble, crystalline solid at room temperature, a common characteristic for amine-containing pharmaceuticals to enhance their bioavailability.

Structural Elucidation

The core structure consists of two key heterocyclic systems:

  • Pyrimidine: A diazine with nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring. This moiety is a fundamental component of nucleic acids and a frequent pharmacophore in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2]

  • Pyrrolidine: A five-membered saturated heterocycle containing one nitrogen atom. It is a versatile scaffold in medicinal chemistry, often used to introduce chirality and improve pharmacokinetic properties.[1]

The linkage of these two rings, along with the amino group on the pyrrolidine, creates a molecule with multiple points for potential biological interactions.

Predicted Physicochemical Properties
PropertyPredicted/Known ValueSource/Analog
Molecular Formula C₈H₁₂N₄ · 2HClCalculated
Molecular Weight 237.13 g/mol Calculated
CAS Number Not assigned-
Appearance Predicted to be a white to off-white solidGeneral observation for similar salts
Solubility Predicted to be soluble in waterDihydrochloride salt form
Analog 1: 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochlorideC₉H₁₆Cl₂N₄ (251.16 g/mol )[3]
Analog 2: N-(Pyrrolidin-3-yl)pyridin-4-amine dihydrochlorideC₉H₁₅Cl₂N₃ (236.14 g/mol )[4]
Analog 3: 4-Amino-1-(pyrrolidin-3-yl)pyrimidin-2(1H)-one dihydrochlorideC₈H₁₄Cl₂N₄O (253.13 g/mol )[5]

Synthesis and Manufacturing

A plausible synthetic route for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine can be conceptualized based on established methods for the synthesis of similar substituted pyrimidines. A common approach involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyrimidine ring with an amine.

Proposed Synthetic Pathway

A likely synthetic strategy would involve the reaction of a protected 3-aminopyrrolidine with a 4-chloropyrimidine, followed by deprotection.

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection Protected_Amine tert-butyl (pyrrolidin-3-yl)carbamate Intermediate tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate Protected_Amine->Intermediate Base (e.g., Et3N) Solvent (e.g., DCM) Chloropyrimidine 4-Chloropyrimidine Chloropyrimidine->Intermediate Deprotection Acidic Conditions (e.g., HCl in Dioxane) Intermediate->Deprotection Final_Product 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Deprotection->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol Considerations
  • Step 1: Nucleophilic Aromatic Substitution

    • Reactants: tert-butyl (pyrrolidin-3-yl)carbamate and 4-chloropyrimidine. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.

    • Conditions: The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base, for instance, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up: Upon completion, the reaction mixture would be washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent evaporated to yield the protected intermediate.

  • Step 2: Deprotection

    • Reactant: The Boc-protected intermediate.

    • Conditions: The Boc group is readily removed under acidic conditions. A common method is treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or with a solution of HCl in a solvent like dioxane or methanol.

    • Work-up: Evaporation of the solvent and excess acid would yield the desired 1-(Pyrimidin-4-yl)pyrrolidin-3-amine as its dihydrochloride salt. The product can be purified by recrystallization or precipitation from a suitable solvent system.

Potential Biological Activity and Therapeutic Applications

The combination of the pyrimidine and pyrrolidine moieties suggests a high potential for biological activity. Both scaffolds are present in a multitude of compounds investigated for various therapeutic targets.

Rationale for Pharmacological Interest
  • Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of various kinases by competing with ATP for the binding site in the enzyme's active site. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[6]

  • PI3K/mTOR Pathway: Pyrrolidinyl and pyrimidinone derivatives have been investigated as dual inhibitors of PI3Kα and mTOR, crucial components of a signaling pathway that is frequently overactive in cancer, promoting cell growth and survival.[7]

  • Antimicrobial Activity: The pyrimidine scaffold is found in several antibacterial and antifungal agents.[2] Novel 1-(pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinoline derivatives have shown promising antimicrobial activity.[8]

  • Antiviral Activity: Pyrrolidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[9]

The structural features of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine make it a candidate for screening against these and other biological targets.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a primary area of investigation for this molecule would be its effect on cell signaling pathways commonly implicated in cancer and inflammatory diseases.

Signaling_Pathways cluster_pathways Potential Target Pathways Kinases Kinase Cascades (e.g., CDK, PI3K/Akt/mTOR) Cell_Cycle Cell Cycle Regulation Inflammation Inflammatory Pathways (e.g., COX) Microbial_Pathways Bacterial/Viral Replication Machinery Target_Compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Target_Compound->Kinases Inhibition Target_Compound->Cell_Cycle Modulation Target_Compound->Inflammation Inhibition Target_Compound->Microbial_Pathways Disruption

Caption: Potential biological pathways targeted by the compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is not available, a precautionary approach should be taken based on the known hazards of structurally similar compounds.

Predicted Hazard Profile
  • Toxicity: Related compounds such as 4-(pyrrolidin-1-yl)pyridine are classified as toxic if swallowed.

  • Corrosivity: Many amine hydrochlorides and related heterocyclic compounds are known to cause severe skin burns and eye damage.[10]

  • Irritation: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, rinse mouth and seek immediate medical attention.

Conclusion

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest for medicinal chemistry and drug discovery. Its composite structure, drawing from the well-established pharmacological profiles of pyrimidine and pyrrolidine scaffolds, positions it as a promising candidate for screening in a variety of therapeutic areas, particularly oncology, infectious diseases, and inflammatory disorders. While experimental data on this specific molecule is sparse, this guide provides a robust, predictive framework based on the properties of its close analogs. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (Link not available)
  • PubChem. 3-Aminopyrrolidine. [Link]

  • ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. [Link]

  • Lead Sciences. 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. [Link]

  • Google Patents. Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • ResearchGate. Pyrimidinyl pyrrolidine derivatives. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • ResearchGate. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]

  • ResearchGate. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. [Link]

  • PubChem. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. [Link]

  • ResearchGate. An overview on synthesis and biological activity of pyrimidines. [Link]

  • SynZeal. (S)-(+)-3-Aminopiperidine Dihydrochloride. [Link]

  • PubMed Central. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Auctores Journals. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. [Link]

  • RSC Publishing. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. [Link]

  • RSC Publishing. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. [Link]

  • ECHA. Substance Information. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • FDA. 1-(PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (S). [Link]

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 1-(Pyrimidin-4-yl)pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. Given the limited publicly available data on this specific molecule[1], this document serves as a strategic roadmap for researchers, outlining a logical, multi-pronged approach to identify its biological targets and elucidate its functional consequences. The methodologies described herein are grounded in established principles of drug discovery and are designed to yield robust, interpretable data.

Introduction: Deconstructing the Molecule for Mechanistic Clues

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a small molecule featuring a pyrimidine ring linked to a pyrrolidine core with an amine substituent. This chemical architecture provides initial hypotheses for its potential biological activity. The aminopyrimidine scaffold is a well-established pharmacophore present in numerous kinase inhibitors, suggesting that this compound may target protein kinases involved in cell signaling pathways.[2][3] Notably, derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[3][4][5] Furthermore, the pyrrolidine ring is a versatile scaffold found in a wide array of biologically active compounds, contributing to diverse pharmacological effects.[6]

Given these structural features, a primary hypothesis is that 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride functions as a modulator of kinase activity. However, a comprehensive investigation should not be limited to this target class. The pyrimidine moiety also suggests a potential interaction with enzymes involved in nucleotide metabolism. A recent study, for instance, identified a novel herbicide that targets dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7] Therefore, an unbiased approach to target identification is paramount.

Phase 1: Initial Profiling and Target Class Identification

The initial phase of investigation focuses on broad, unbiased screening to identify the general biological space in which the compound is active.

High-Throughput Phenotypic Screening

A high-throughput phenotypic screen using a diverse panel of human cancer cell lines is a logical starting point to assess the compound's anti-proliferative activity.

Experimental Protocol: Cell Viability Assay (MTT/XTT)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., NCI-60) in 96-well plates at their optimal densities and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and treat the cells for 72 hours.

  • MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Rationale: The IC50 values will reveal the compound's potency and selectivity across different cancer types, providing initial clues about its potential mechanism. For instance, heightened sensitivity in cell lines known to be dependent on a specific signaling pathway can guide subsequent target-based assays.

Kinase Panel Screening

Based on the aminopyrimidine scaffold, a broad in vitro kinase panel screen is a cost-effective and informative next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Preparation: Utilize a commercially available kinase panel (e.g., DiscoverX, Reaction Biology) that covers a wide range of the human kinome.

  • Compound Incubation: Incubate 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride at one or two concentrations (e.g., 1 µM and 10 µM) with each kinase in the panel in the presence of ATP and a suitable substrate.

  • Activity Measurement: Measure the kinase activity using a platform-specific method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis: Express the results as a percentage of inhibition relative to a vehicle control.

Rationale: This screen will rapidly identify potential kinase targets. Hits from this screen will be prioritized for further validation.

Phase 2: Target Validation and Mechanistic Deep Dive

Once putative targets are identified, the next phase focuses on validating these interactions and understanding their functional consequences.

Target Engagement Assays

Cellular target engagement assays are crucial to confirm that the compound interacts with the putative target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Rationale: CETSA provides direct evidence of target binding within the cell, a critical step in target validation.

Downstream Signaling Pathway Analysis

If the validated target is a kinase, the next logical step is to investigate the compound's effect on downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Phosphoproteins

  • Cell Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of downstream substrates of the target kinase.

  • Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation.

Rationale: This experiment will confirm that the compound modulates the activity of its target kinase in a cellular context and affects the intended signaling pathway.

Visualizing the Workflow and Potential Mechanisms

The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be inhibited by 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

experimental_workflow cluster_phase1 Phase 1: Initial Profiling cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Functional Characterization phenotypic_screen Phenotypic Screening (e.g., NCI-60 Panel) kinase_panel Broad Kinase Panel Screening phenotypic_screen->kinase_panel Informs Target Class ic50_determination IC50 Determination on Validated Target kinase_panel->ic50_determination Identifies Putative Kinase Targets target_engagement Target Engagement (e.g., CETSA) downstream_signaling Downstream Signaling (e.g., Western Blot) target_engagement->downstream_signaling Confirms Cellular Target Interaction cell_cycle Cell Cycle Analysis downstream_signaling->cell_cycle apoptosis Apoptosis Assays downstream_signaling->apoptosis ic50_determination->target_engagement Confirms Potency

Caption: Proposed experimental workflow for elucidating the mechanism of action.

signaling_pathway Compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride CDK2_CyclinA CDK2/Cyclin A Compound->CDK2_CyclinA Inhibition Rb Rb CDK2_CyclinA->Rb Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->Cell_Cycle_Arrest Leads to E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation

Sources

Foundational

Unmasking the Cellular Interlocutors of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride: A Technical Guide to Biological Target Identification

Foreword: From Molecule to Mechanism In the landscape of modern drug discovery, the journey from a synthesized small molecule to a clinically effective therapeutic is fraught with complexity. A critical, and often arduou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecule to Mechanism

In the landscape of modern drug discovery, the journey from a synthesized small molecule to a clinically effective therapeutic is fraught with complexity. A critical, and often arduous, step in this journey is the identification of the molecule's biological target(s). Understanding the specific proteins or cellular pathways with which a compound interacts is paramount to elucidating its mechanism of action, predicting potential toxicities, and optimizing its therapeutic efficacy. This guide provides a comprehensive, in-depth technical framework for the biological target identification of a novel compound, 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride .

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logically structured narrative that mirrors the scientific process itself—from initial computational predictions to rigorous experimental validation. The methodologies described herein are grounded in established scientific principles and are designed to provide a self-validating workflow, ensuring the generation of robust and reliable data.

Section 1: The Subject Molecule and the Rationale for Target Deconvolution

The compound at the heart of this guide, 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, possesses a chemical scaffold that hints at potential biological activity. The pyrimidine ring is a common feature in many biologically active compounds, including kinase inhibitors, while the pyrrolidine moiety can confer favorable pharmacokinetic properties.[1][2] The amine group suggests a potential for hydrogen bonding interactions with a protein target.

Given the structural alerts present in this molecule, a systematic approach to identifying its biological target is warranted. The absence of published data on the specific targets of this compound necessitates a de novo target identification strategy. This guide will outline a multi-pronged approach, combining computational and experimental methodologies to cast a wide net for potential interactors and then systematically validate the most promising candidates.

Section 2: In Silico Target Prediction: A First Look into the Biological Landscape

Before embarking on resource-intensive experimental work, in silico methods provide a powerful and cost-effective means of generating initial hypotheses about a compound's potential targets.[3][4] These computational approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening: Finding "Guilt by Association"

Ligand-based methods operate on the principle that structurally similar molecules often have similar biological activities. By comparing the structure of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride to databases of compounds with known biological targets, we can identify potential targets.

Experimental Protocol: 2D and 3D Similarity Searching

  • Compound Preparation:

    • Obtain the 2D structure of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine.

    • Generate a 3D conformation of the molecule using a computational chemistry software package (e.g., ChemDraw, MarvinSketch).

  • Database Selection:

    • Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank, which contain vast amounts of data on small molecules and their biological targets.

  • Similarity Metrics:

    • Employ 2D similarity metrics such as Tanimoto similarity based on molecular fingerprints (e.g., Morgan fingerprints, MACCS keys).

    • Utilize 3D shape-based similarity algorithms (e.g., ROCS - Rapid Overlay of Chemical Structures) to compare the 3D conformation of the query molecule to database compounds.

  • Analysis of Results:

    • Compile a list of database compounds with high similarity scores to the query molecule.

    • Identify the known biological targets of these similar compounds.

    • Prioritize targets that appear frequently among the top hits.

Table 1: Hypothetical Ligand-Based Screening Results

Database CompoundSimilarity Score (Tanimoto)Known Biological Target(s)
Compound A0.85Cyclin-Dependent Kinase 2 (CDK2)
Compound B0.82Akt1
Compound C0.79p38 MAP Kinase
Compound D0.78Glycogen Synthase Kinase 3 (GSK3)
Structure-Based Virtual Screening: Docking into the Proteome

Structure-based methods, primarily molecular docking, involve computationally "placing" the ligand into the binding sites of known protein structures. This approach can identify proteins that are likely to form stable interactions with the compound.

Experimental Protocol: Reverse Docking

  • Target Library Preparation:

    • Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be curated to include a diverse range of protein classes, with a particular focus on kinases, given the structural features of the query molecule.

  • Ligand Preparation:

    • Prepare the 3D structure of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, ensuring correct protonation states and generating multiple low-energy conformers.

  • Docking Simulation:

    • Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the target library.

    • The docking algorithm will predict the binding pose and calculate a docking score, which is an estimation of the binding affinity.

  • Scoring and Ranking:

    • Rank the proteins in the target library based on their docking scores.

    • Visually inspect the top-ranking poses to ensure that the predicted interactions are chemically reasonable.

Causality Behind Experimental Choices: The combination of ligand-based and structure-based approaches provides a more comprehensive in silico analysis. Ligand-based methods are effective even when the 3D structure of the target is unknown, while structure-based methods can provide detailed insights into the potential binding mode.

in_silico_workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_output Prioritized Targets ligand_prep Compound Preparation (2D/3D) similarity Similarity Searching (ChEMBL, PubChem) ligand_prep->similarity ligand_analysis Target Hypothesis Generation similarity->ligand_analysis prioritized_targets List of Potential Targets for Experimental Validation ligand_analysis->prioritized_targets structure_prep Ligand & Target Library Preparation docking Reverse Docking structure_prep->docking structure_analysis Target Hypothesis Generation docking->structure_analysis structure_analysis->prioritized_targets

Caption: In silico workflow for target identification.

Section 3: Experimental Target Deconvolution: From Prediction to Proof

While in silico methods are invaluable for hypothesis generation, experimental validation is essential to definitively identify the biological target(s) of a small molecule.[5][6] A multi-pronged experimental strategy, employing both affinity-based and label-free methods, is recommended.

Affinity-Based Approaches: Fishing for Interactors

Affinity-based methods rely on the specific interaction between the small molecule and its target protein.[7] The compound is typically immobilized on a solid support and used as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[8]

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine with a linker arm suitable for immobilization. The linker should be attached at a position that is not critical for target binding, as determined by preliminary structure-activity relationship (SAR) studies or computational modeling.

    • Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected) and prepare a native cell lysate.

  • Affinity Pull-Down:

    • Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

    • As a negative control, incubate the cell lysate with beads that have not been functionalized with the compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads. This can be achieved by changing the pH or ionic strength of the buffer, or by competing with an excess of the free compound.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the experimental sample but not in the negative control.

    • Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Trustworthiness: The inclusion of a negative control is critical for distinguishing true binding partners from proteins that non-specifically adhere to the beads.

Label-Free Approaches: Detecting Target Engagement in a Native Environment

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties. These techniques detect changes in the properties of a protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.

  • Experimental Workflow:

    • Treat intact cells or cell lysates with the test compound or a vehicle control.

    • Heat the samples to a range of temperatures.

    • Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of the protein of interest remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

experimental_workflow cluster_affinity Affinity-Based Method cluster_label_free Label-Free Method (CETSA) cluster_validation Target Validation probe_synthesis Probe Synthesis & Immobilization pull_down Affinity Pull-Down probe_synthesis->pull_down ms_analysis LC-MS/MS Identification pull_down->ms_analysis biochemical_assays Biochemical Assays (e.g., Kinase Assays) ms_analysis->biochemical_assays cell_treatment Cell Treatment with Compound thermal_challenge Thermal Challenge cell_treatment->thermal_challenge protein_analysis Western Blot / MS Analysis thermal_challenge->protein_analysis protein_analysis->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Target Knockdown) biochemical_assays->cell_based_assays

Caption: Experimental workflow for target deconvolution.

Section 4: Target Validation: Confirming the Functional Interaction

Once a list of putative targets has been generated from the initial screening and deconvolution experiments, it is crucial to validate these interactions and determine their functional relevance.

Biochemical Assays: Quantifying the Interaction

Biochemical assays are performed using purified proteins to directly measure the binding affinity and inhibitory activity of the compound.

Experimental Protocol: Kinase Inhibition Assay

  • If the putative target is a kinase, a kinase inhibition assay can be performed.

  • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase.

  • By performing the assay at a range of compound concentrations, an IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity) can be determined.

Table 2: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM)
CDK250
Akt1250
p38 MAP Kinase>10,000
GSK3800
Cell-Based Assays: Probing the Biological Consequence

Cell-based assays are used to confirm that the compound engages the target in a cellular context and produces a measurable biological effect.

Experimental Protocol: Target Knockdown/Knockout

  • Genetic methods such as RNA interference (RNAi) or CRISPR-Cas9 can be used to reduce or eliminate the expression of the putative target protein in cells.[6]

  • If the compound's cellular phenotype (e.g., inhibition of cell proliferation) is diminished in the target-depleted cells, it provides strong evidence that the compound acts through that target.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Compound->Akt

Caption: Hypothetical signaling pathway impacted by the compound.

Conclusion: A Roadmap to Understanding

The identification of the biological target of a novel compound like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a challenging but essential undertaking. The integrated, multi-disciplinary approach outlined in this guide, which combines in silico prediction with rigorous experimental validation, provides a robust framework for success. By systematically progressing from broad, hypothesis-generating screens to specific, function-confirming assays, researchers can confidently elucidate the mechanism of action of this and other novel small molecules, paving the way for their potential development as next-generation therapeutics.

References

  • Shafique, R., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(54), 34229-34246. [Link]

  • Bosc, N., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 75. [Link]

  • Ferrero, E., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine, 15(1), 182. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153. [Link]

  • Martins, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]

  • Google Patents. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. [Link]

  • MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. [Link]

  • Schenk, C., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]

  • ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

  • RayBiotech. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. [Link]

  • Li, H., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Frontiers in Pharmacology, 12, 708177. [Link]

  • Baklanova, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5408. [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. [Link]

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Exploratory

"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" potential therapeutic applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Foreword: The landscape of oncology is perpetually reshaped by the advent of targeted therapies....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The landscape of oncology is perpetually reshaped by the advent of targeted therapies. Among these, the inhibition of the PI3K/AKT/mTOR signaling pathway has emerged as a cornerstone of precision medicine. This guide provides a comprehensive technical overview of Capivasertib (formerly AZD5363), a first-in-class, potent, and selective pan-AKT inhibitor. We will delve into its mechanism of action, preclinical and clinical development, and its landmark approval for the treatment of specific breast cancer subtypes. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and potentially expand upon the therapeutic applications of this pivotal molecule.

Introduction: The Rationale for Targeting AKT

The serine/threonine kinase AKT (also known as protein kinase B) is a central node in cellular signaling, governing a multitude of processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway, often through mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a frequent event in human cancers, contributing to tumorigenesis and therapeutic resistance.[1][3] The development of Capivasertib was born out of the recognition that directly targeting AKT could offer a powerful therapeutic strategy in cancers reliant on this pathway for their growth and survival.[1]

Capivasertib, an adenosine triphosphate (ATP)-competitive inhibitor, was designed to potently and selectively inhibit all three AKT isoforms (AKT1, AKT2, and AKT3).[4] Its development marked a significant step forward in targeting this critical signaling cascade, offering a new therapeutic option for patients with tumors harboring specific genetic alterations.[4]

Mechanism of Action: Intercepting a Pro-Survival Signal

Capivasertib exerts its therapeutic effect by binding to the ATP-binding pocket of AKT, thereby preventing its phosphorylation and activation.[4] This blockade has profound downstream consequences, leading to the inhibition of a cascade of pro-survival signals.

In preclinical studies, Capivasertib demonstrated potent inhibition of AKT substrate phosphorylation in a dose-dependent manner.[5][6] This inhibition leads to a reduction in the phosphorylation of key downstream effectors such as PRAS40, GSK3β, and FOXO3a.[6] The dephosphorylation and subsequent nuclear translocation of the transcription factor FOXO3a is a hallmark of AKT inhibition and results in the expression of genes involved in apoptosis and cell cycle arrest.[6]

The following diagram illustrates the pivotal role of Capivasertib in the PI3K/AKT signaling pathway:

Capivasertib_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream_Effectors Downstream Effectors (e.g., GSK3β, FOXO3a) AKT->Downstream_Effectors Capivasertib Capivasertib (AZD5363) Capivasertib->AKT Cell_Survival Cell Survival, Proliferation, Growth Patient_Selection_Workflow Patient_Population Patient Population: HR+/HER2- Advanced/Metastatic Breast Cancer Progressed on Endocrine Therapy Tumor_Biopsy Obtain Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue Patient_Population->Tumor_Biopsy DNA_Extraction Genomic DNA Extraction Tumor_Biopsy->DNA_Extraction NGS_Sequencing Next-Generation Sequencing (NGS) (e.g., FoundationOne®CDx assay) DNA_Extraction->NGS_Sequencing Biomarker_Analysis Analysis for PIK3CA, AKT1, and PTEN alterations NGS_Sequencing->Biomarker_Analysis Biomarker_Positive Biomarker-Altered Population Biomarker_Analysis->Biomarker_Positive Biomarker_Negative Biomarker-Non-Altered Population Biomarker_Analysis->Biomarker_Negative Randomization Randomization (1:1) Biomarker_Positive->Randomization Arm_A Arm A: Capivasertib + Fulvestrant Randomization->Arm_A Arm_B Arm B: Placebo + Fulvestrant Randomization->Arm_B

Figure 2: A representative workflow for patient selection and biomarker analysis in a Capivasertib clinical trial.

Dosing and Administration

The recommended dosage of Capivasertib is 400 mg taken orally twice daily (approximately 12 hours apart) for 4 days, followed by 3 days off. [3][4]This intermittent dosing schedule was established in early-phase trials to optimize tolerability while maintaining target inhibition. [4]Capivasertib can be taken with or without food. [3]

Efficacy and Safety Assessments
  • Primary Endpoint: The primary measure of efficacy is typically Progression-Free Survival (PFS), as assessed by the investigator according to RECIST v1.1. [3]* Secondary Endpoints: These may include Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety and tolerability.

  • Safety Monitoring: Regular monitoring for adverse events is crucial. The most common adverse reactions reported in clinical trials include diarrhea, cutaneous adverse reactions, increased random glucose, decreased lymphocytes, and nausea. [3]

Future Directions and Unanswered Questions

The approval of Capivasertib represents a significant advancement in the treatment of HR-positive, HER2-negative breast cancer. However, several key questions remain:

  • Mechanisms of Resistance: A deeper understanding of the mechanisms of both innate and acquired resistance to Capivasertib is needed to develop strategies to overcome them.

  • Optimal Combination Partners: Identifying synergistic combinations of Capivasertib with other targeted agents or immunotherapies could broaden its therapeutic potential.

  • Biomarker Refinement: While the PIK3CA/AKT1/PTEN alteration status is a valuable predictive biomarker, further research may identify additional biomarkers to refine patient selection.

  • Expansion to Other Tumor Types: Continued clinical investigation is warranted to determine the efficacy of Capivasertib in other malignancies with a high prevalence of PI3K/AKT pathway activation.

Conclusion

Capivasertib has established itself as a clinically impactful inhibitor of the AKT signaling pathway. Its successful development, from rational drug design to landmark clinical trial results and regulatory approval, underscores the power of precision oncology. As our understanding of the molecular drivers of cancer continues to evolve, Capivasertib is poised to remain a critical tool in the armamentarium against a range of malignancies. This guide has provided a technical foundation for understanding its mechanism, applications, and the methodologies behind its investigation, with the aim of fostering further research and innovation in this exciting field.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • AstraZeneca. (2023). Truqap (capivasertib) plus Faslodex approved in the US for patients with advanced HR-positive breast cancer. [Link]

  • ClinicalTrials.gov. (2020). A Study of Capivasertib + Fulvestrant vs Placebo + Fulvestrant as Treatment for Locally Advanced (Inoperable) or Metastatic HR+/HER2- Breast Cancer (CAPItello-291). [Link]

  • Davies, B. R., et al. (2012). Preclinical Pharmacology of AZD5363, an Inhibitor of AKT: Pharmacodynamics, Antitumor Activity, and Correlation of Monotherapy Activity with Genetic Background. Molecular Cancer Therapeutics, 11(4), 873-887. [Link]

  • FDA. (2023). FDA approves capivasertib with fulvestrant for breast cancer. [Link]

  • Howell, S. J., et al. (2022). Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. Clinical Cancer Research, 28(8), 1561-1571. [Link]

  • Moss, R. J., et al. (2022). Genetic alterations in the PI3K/AKT pathway and baseline AKT activity define AKT inhibitor sensitivity in breast cancer patient-derived xenografts. Breast Cancer Research, 24(1), 5. [Link]

  • The Royal Marsden NHS Foundation Trust. (2025). From trial to treatment: how capivasertib became an approved breast cancer treatment. [Link]

  • U.S. National Cancer Institute. (n.d.). Clinical Trials Using Capivasertib. [Link]

  • Various Authors. (2023). Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer. The Annals of Pharmacotherapy, 58(1), 69-77. [Link]

  • Various Authors. (2023). Capivasertib. Hospital Pharmacy, 58(6), 461-468. [Link]

  • Yamamoto, N., et al. (2016). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Oncology Letters, 11(1), 317-323. [Link]

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Foundational

An In-depth Technical Guide to 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (CAS No. 1365936-46-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a heterocyclic compound of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this document leverages information from structurally related analogs to provide a robust technical profile, covering its physicochemical properties, potential synthesis, biological relevance, and safety considerations.

Molecular Profile and Physicochemical Properties

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities. The core structure consists of a pyrimidine ring linked to a 3-aminopyrrolidine moiety. The dihydrochloride salt form suggests enhanced solubility and stability, which are desirable properties for a drug candidate.

Table 1: Physicochemical Properties of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and Related Analogs

Property1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (Predicted)1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride[1](S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride[2]
CAS Number 1365936-46-41354950-57-41365937-06-9
Molecular Formula C₉H₁₄Cl₂N₄C₉H₁₆Cl₂N₄C₉H₁₆Cl₂N₄
Molecular Weight 237.14 g/mol 251.16 g/mol 251.16 g/mol
Appearance White to off-white solid (predicted)Not specifiedNot specified
Solubility Soluble in water (predicted)Not specifiedNot specified
Melting Point Not availableNot specifiedNot specified
Boiling Point Not availableNot specifiedNot specified

Synthesis and Chemical Logic

A plausible synthetic route for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can be conceptualized based on established methods for similar compounds. A common approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with the amine from the pyrrolidine ring.

Proposed Retrosynthetic Analysis

G Target 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Intermediate1 Protected 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Target->Intermediate1 Deprotection Precursor1 4-Chloropyrimidine Intermediate1->Precursor1 Nucleophilic Aromatic Substitution Precursor2 tert-Butyl (pyrrolidin-3-yl)carbamate Intermediate1->Precursor2 Nucleophilic Aromatic Substitution Deprotection HCl (Deprotection and Salt Formation)

Caption: Retrosynthetic pathway for the target compound.

Step-by-Step Synthetic Protocol (Hypothetical)
  • Nucleophilic Aromatic Substitution: 4-chloropyrimidine is reacted with a protected 3-aminopyrrolidine, such as tert-butyl (pyrrolidin-3-yl)carbamate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl generated. The reaction mixture is heated to drive the substitution.

  • Deprotection and Salt Formation: The resulting Boc-protected intermediate is then treated with a strong acid, such as hydrochloric acid in an anhydrous solvent like dioxane or methanol. This step serves the dual purpose of removing the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine amine and forming the dihydrochloride salt of the final product.

The synthesis of the chiral precursor, (S)-3-aminopyrrolidine dihydrochloride, has been described starting from L-aspartic acid, involving steps like condensation, acylation, esterification, reduction, ring-closing, and debenzylation.[3] Another route starts from trans-4-hydroxy-L-proline through decarboxylation, N-protection, sulfonylation, azidation, and reduction.[4] Similarly, methods for preparing (R)-3-aminopiperidine dihydrochloride are also documented.[5]

Potential Biological Activity and Therapeutic Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The combination of a pyrimidine ring with a pyrrolidine or piperidine moiety has been explored for various therapeutic targets.

  • Kinase Inhibition: Pyrrolopyrimidine derivatives have been investigated as potent inhibitors of Akt kinases, which are crucial in cell signaling pathways implicated in cancer.[7] The structural motif of 1-(pyrimidin-4-yl)pyrrolidin-3-amine suggests it could be a valuable building block for the synthesis of novel kinase inhibitors.

  • Antimicrobial Activity: The pyrrolidine ring is a versatile scaffold for developing new antimicrobial agents.[8][9] Compounds incorporating this moiety have shown activity against both Gram-positive and Gram-negative bacteria.[10]

  • Antiviral and Immunomodulatory Effects: Analogs containing a 4-aminopiperidine core have been developed as CCR5 antagonists, which are a class of drugs used to treat HIV infection.[10]

  • Oncology: Derivatives of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine have been developed as inhibitors of c-KIT kinase for the treatment of gastrointestinal stromal tumors (GISTs).[11]

The specific biological activity of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride would need to be determined through biological screening and in-vitro/in-vivo studies.

G Core_Scaffold 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Kinase_Inhibition Kinase Inhibition (e.g., Akt) Core_Scaffold->Kinase_Inhibition Antimicrobial Antimicrobial Activity Core_Scaffold->Antimicrobial Antiviral Antiviral (e.g., CCR5) Core_Scaffold->Antiviral Oncology Oncology (e.g., c-KIT) Core_Scaffold->Oncology

Caption: Potential therapeutic applications of the core scaffold.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks for the pyrimidine and pyrrolidine protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base (m/z ≈ 164.12) and its fragments. Predicted collision cross section data for the free base is available.[12]
Infrared (IR) Spectroscopy Identification of functional groups.N-H stretching and bending vibrations for the amine, C=N and C=C stretching for the pyrimidine ring.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Elemental Analysis Confirmation of elemental composition.Percentages of C, H, N, and Cl consistent with the molecular formula C₉H₁₄Cl₂N₄.

Safety and Handling

While specific safety data for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is not available, information from structurally related compounds provides guidance on necessary precautions.

  • Hazard Classification (Predicted): Based on analogs, this compound may be classified as toxic if swallowed and may cause severe skin burns and eye damage.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[14][15] Ensure work is conducted in a well-ventilated area or under a fume hood.[13][15]

  • First Aid Measures:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

  • Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly closed and store locked up.[13]

Conclusion

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a promising chemical entity with significant potential as a building block in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and immunology. While direct experimental data is scarce, this guide provides a solid foundation for researchers by leveraging data from closely related compounds. Further investigation into its synthesis, biological activity, and safety is warranted to fully explore its therapeutic potential.

References

  • US Patent US7423043B2. 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds.
  • PubChem. N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Aminopyrrolidine. National Center for Biotechnology Information. [Link]

  • Chinese Patent CN102531987A. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • El-Faham, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. [Link]

  • ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. [Link]

  • US Patent US20100029941A1. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • Wang, Y., et al. (2008). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. [Link]

  • World Intellectual Property Organization. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Request PDF. 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]

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  • PubChem. 4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Tian, Y., et al. (2014). Evaluation of a 4-aminopiperidine replacement in several series of CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(2), 559-563. [Link]

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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • PubChemLite. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride (C9H14N4). [Link]

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Exploratory

The Structure-Activity Relationship of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyrimidinyl-pyrrolidine Scaffold In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a rem...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the Pyrimidinyl-pyrrolidine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, demonstrating a remarkable capacity for potent and selective interactions with a diverse range of biological targets. The pyrimidine ring, a cornerstone of numerous FDA-approved drugs, and the pyrrolidine moiety, a versatile building block for exploring three-dimensional chemical space, are two such scaffolds.[1][2] The conjugation of these two entities into the "1-(Pyrimidin-4-yl)pyrrolidin-3-amine" core creates a powerful pharmacophore with significant potential for the development of novel therapeutics. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this chemical series, offering a roadmap for researchers and drug development professionals seeking to harness its therapeutic promise. Drawing upon established principles of medicinal chemistry and data from analogous chemical series, this document will elucidate the key structural determinants of biological activity and provide a framework for the rational design of next-generation drug candidates.

The Core Scaffold: A Privileged Combination of Aromaticity and Three-Dimensionality

The 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold is comprised of three key structural motifs, each contributing unique properties that can be systematically modified to modulate biological activity, selectivity, and pharmacokinetic profiles.

  • The Pyrimidine Ring: This nitrogen-containing heterocycle is a well-established "hinge-binding" motif, particularly in the context of kinase inhibitors.[3] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling potent interactions with the hinge region of the kinase active site.[4] Furthermore, the pyrimidine ring serves as a versatile anchor for a variety of substituents that can be tailored to occupy specific pockets within the target protein, thereby influencing potency and selectivity.[5]

  • The Pyrrolidine Ring: As a saturated heterocycle, the pyrrolidine ring introduces a critical three-dimensional character to the molecule.[2] This non-planar structure allows for a more precise orientation of substituents in space, facilitating optimal interactions with the target protein. The stereochemistry of the pyrrolidine ring, particularly at the 3-position, is a key consideration in SAR studies, as different stereoisomers can exhibit vastly different biological activities. The pyrrolidine nitrogen also offers a point for diversification and can influence the physicochemical properties of the molecule, such as solubility and pKa.[2]

  • The 3-Amino Group: The primary amine at the 3-position of the pyrrolidine ring provides a crucial interaction point, capable of acting as a hydrogen bond donor. This group can be further functionalized to introduce additional recognition elements or to modulate the overall properties of the compound.

Below is a diagram illustrating the core scaffold and its key features.

Caption: Core structure of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine.

Structure-Activity Relationship (SAR) Exploration: A Systematic Approach

A systematic exploration of the SAR of the 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold is essential for optimizing its biological activity. The following sections outline key areas for modification and the anticipated impact on potency, selectivity, and pharmacokinetic properties.

Modifications of the Pyrimidine Ring

Substitutions on the pyrimidine ring are critical for modulating kinase selectivity and overall potency.[3] The positions available for substitution (2, 5, and 6) offer distinct opportunities for interacting with different regions of the kinase active site.

PositionType of SubstituentRationale and Potential Impact
2 Small, polar groups (e.g., -NH2, -OH)Can form additional hydrogen bonds with the hinge region, potentially increasing potency.
5 Halogens (e.g., -F, -Cl), small alkyl groupsCan modulate the electronic properties of the ring and occupy small hydrophobic pockets, influencing selectivity.
6 Larger aromatic or heteroaromatic ringsCan extend into the solvent-exposed region or other sub-pockets, significantly impacting selectivity and potency.[5]
Modifications of the Pyrrolidine Ring

The stereochemistry and substitution pattern of the pyrrolidine ring are crucial for orienting the molecule within the binding site.

ModificationRationale and Potential Impact
Stereochemistry at C3 The (R) and (S) enantiomers can exhibit significantly different binding affinities due to the specific geometry of the target's active site. Determination of the active enantiomer is a critical early step.
Substitution at C2, C4, C5 Introduction of small alkyl or polar groups can probe for additional binding interactions and influence the conformation of the pyrrolidine ring.
N-alkylation/N-acylation Modification of the pyrrolidine nitrogen can impact solubility, cell permeability, and metabolic stability.[2]
Modifications of the 3-Amino Group

The 3-amino group is a key interaction point and a versatile handle for further functionalization.

ModificationRationale and Potential Impact
Acylation Conversion to an amide can introduce additional hydrogen bond donors and acceptors, potentially increasing binding affinity.
Alkylation Introduction of alkyl or aryl groups can probe for hydrophobic interactions in the vicinity of the amine.
Conversion to other functional groups Exploration of sulfonamides, ureas, or other isosteres can modulate the electronic and steric properties of this key interaction domain.

The following diagram illustrates the key points of diversification for SAR studies.

Caption: Key diversification points for SAR studies.

Biological Targets and Therapeutic Applications

The 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold is a versatile starting point for targeting a range of protein families, with a particular emphasis on kinases due to the established role of the pyrimidine core.[1]

Kinase Inhibition

Numerous studies have demonstrated the efficacy of pyrimidine-based compounds as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Polo-Like Kinases (PLKs), and Aurora Kinases.[3][6][7] The dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] The 1-(Pyrimidin-4-yl)pyrrolidin-3-amine core can be readily adapted to target specific kinases by tailoring the substituents on the pyrimidine and pyrrolidine rings to exploit unique features of the target's active site.

A hypothetical binding mode of a 1-(Pyrimidin-4-yl)pyrrolidin-3-amine derivative within a generic kinase active site is depicted below.

Kinase_Binding cluster_0 Kinase Active Site cluster_1 Inhibitor Hinge Hinge Region Hydrophobic_Pocket_1 Hydrophobic Pocket I Hydrophobic_Pocket_2 Hydrophobic Pocket II Solvent_Front Solvent Front Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-Bonds Pyrrolidine Pyrrolidine Ring Pyrrolidine->Hydrophobic_Pocket_1 van der Waals Amine 3-Amino Group Amine->Hinge H-Bond R_Group R-Group on Pyrimidine R_Group->Hydrophobic_Pocket_2 Hydrophobic Interaction

Caption: Hypothetical binding mode in a kinase active site.

Other Potential Targets

Beyond kinases, this scaffold has shown promise in targeting other protein families. For instance, derivatives of 1-(phenyl)pyrrolidin-3-amine have been identified as potent antagonists of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for the treatment of obesity.[9] Additionally, pyrimidinyl pyrrolidine derivatives have been investigated as anti-HIV agents.[10] This highlights the broad applicability of this scaffold in drug discovery.

Experimental Protocols for SAR Development

A robust and efficient experimental workflow is crucial for the successful development of drug candidates based on the 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold.

Synthesis of Analogs

The synthesis of a library of analogs is the first step in any SAR campaign. A general synthetic scheme for accessing derivatives of the core scaffold is outlined below. The synthesis typically involves the coupling of a suitably protected 3-aminopyrrolidine derivative with a substituted 4-chloropyrimidine, followed by deprotection and further functionalization.[7][11]

Synthetic_Workflow Start Starting Materials (Protected 3-aminopyrrolidine, Substituted 4-chloropyrimidine) Coupling Nucleophilic Aromatic Substitution Start->Coupling Deprotection Removal of Protecting Groups Coupling->Deprotection Diversification Functionalization of Amine and Rings Deprotection->Diversification Purification Chromatography (HPLC) Diversification->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: General synthetic workflow for analog synthesis.

Step-by-Step Methodology for a Representative Coupling Reaction:

  • Reactant Preparation: Dissolve the protected 3-aminopyrrolidine (1.0 eq) and the substituted 4-chloropyrimidine (1.1 eq) in a suitable solvent such as n-butanol or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation

Once a library of analogs has been synthesized, a cascade of biological assays is employed to determine their activity and properties.

Primary Assays (High-Throughput):

  • Biochemical Assays: For kinase targets, enzymatic assays are used to determine the IC50 value of each compound. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

  • Cell-Based Assays: Cellular proliferation assays (e.g., MTT, CellTiter-Glo) are used to assess the anti-proliferative activity of the compounds in relevant cancer cell lines.

Secondary Assays (Lower-Throughput):

  • Selectivity Profiling: Compounds with promising activity in primary assays are screened against a panel of related kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Cellular assays are conducted to confirm that the observed anti-proliferative activity is due to the inhibition of the intended target. This can involve Western blotting to assess the phosphorylation status of downstream substrates.

Pharmacokinetic Profiling:

  • In Vitro ADME: Assays to determine metabolic stability (microsomal stability), cell permeability (Caco-2), and plasma protein binding are conducted to assess the drug-like properties of the lead compounds.

  • In Vivo Pharmacokinetics: Promising candidates are advanced to in vivo studies in animal models (e.g., rats, mice) to determine their pharmacokinetic parameters, such as oral bioavailability, half-life, and clearance.[12]

The following diagram illustrates a typical workflow for the biological evaluation of synthesized compounds.

Biological_Workflow Compound_Library Synthesized Analog Library Primary_Screening Biochemical & Cellular Assays (IC50, GI50) Compound_Library->Primary_Screening Hit_Identification Identify Potent Compounds Primary_Screening->Hit_Identification Secondary_Screening Selectivity Profiling, MoA Studies Hit_Identification->Secondary_Screening Lead_Selection Select Compounds with Good Potency and Selectivity Secondary_Screening->Lead_Selection ADME_PK In Vitro ADME & In Vivo PK Lead_Selection->ADME_PK Lead_Optimization Iterative Design and Synthesis ADME_PK->Lead_Optimization Feedback Loop Lead_Optimization->Compound_Library

Caption: Workflow for biological evaluation and lead optimization.

Conclusion and Future Directions

The 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its modular nature allows for systematic SAR exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future efforts in this area should focus on leveraging computational modeling to guide the rational design of new analogs, exploring novel substitutions on both the pyrimidine and pyrrolidine rings, and expanding the scope of biological targets beyond kinases.[13] A thorough understanding of the SAR principles outlined in this guide will be instrumental in unlocking the full therapeutic potential of this privileged chemical scaffold.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. [Link]

  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (1991). PubMed. [Link]

  • 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. (2005). PubMed. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). National Institutes of Health. [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2023). PubMed. [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2024). MDPI. [Link]

  • SAR of some novel pyrimidine derivatives and chemical structure of target pyrimidine 11 as Aurora A and Aurora B inhibitor. (n.d.). ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (n.d.). MDPI. [Link]

  • Pyrimidinyl pyrrolidine derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. (n.d.). ResearchGate. [https://www.researchgate.net/publication/51571556_Discovery_of_4-Amino-N-1S-1-4-chlorophenyl-3-hydroxypropyl]1-7H-pyrrolo[23-d]p_yrimidin-4-ylpiperidine-4-carboxamide_AZD5363_an_Orally_Bioavailable_Potent_Inhibitor_of_Akt_Kinases]([Link])

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). National Institutes of Health. [Link]

  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. (2010). PubMed. [Link]

  • Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. (2018). PubMed. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). PubMed. [Link]

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Foundational

"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" in vitro biological activity

An In-Depth Technical Guide to the In Vitro Biological Characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Executive Summary The confluence of a pyrimidine ring and a pyrrolidine moiety represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Biological Characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Executive Summary

The confluence of a pyrimidine ring and a pyrrolidine moiety represents a privileged structural motif in modern medicinal chemistry, frequently associated with potent and selective kinase inhibition. This guide outlines a comprehensive in vitro strategy for the biological characterization of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride," a novel compound with significant therapeutic potential. Based on the established activities of structurally related molecules, we hypothesize that this compound functions as a protein kinase inhibitor. This document provides a robust, multi-phased experimental framework designed to first identify its primary molecular target(s), then quantify its potency and selectivity, and finally, confirm its mechanism of action in a cellular context. The protocols and rationale described herein are grounded in established scientific principles to ensure the generation of reliable and actionable data for drug development professionals.

Introduction: The Pyrimidine-Pyrrolidine Scaffold as a Kinase Inhibitor

The pyrimidine core is a cornerstone of many small molecule kinase inhibitors, leveraging its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. When coupled with a pyrrolidine ring, the resulting scaffold offers a versatile three-dimensional geometry for exploring chemical space and achieving high target affinity and selectivity. Numerous compounds incorporating these fragments have demonstrated potent inhibition of critical oncogenic kinases such as Akt, CDK2, and PKC, as well as other important cellular targets.[1][2][3] This established precedent forms the basis of our central hypothesis: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a candidate protein kinase inhibitor.

This guide presents a systematic approach to empirically test this hypothesis, moving from broad, unbiased screening to focused, mechanistic studies. The overarching goal is to construct a detailed in vitro pharmacological profile of the compound, providing a solid foundation for further preclinical and clinical development.

Phase 1: Primary Target Identification via Broad Kinase Profiling

Expertise & Experience: The initial step in characterizing a novel compound with a high probability of kinase activity is to perform a broad, unbiased screen against a large panel of kinases. This "wide-net" approach is crucial to avoid confirmation bias and to potentially uncover unexpected activities or off-target effects early in the discovery process. A fixed, relatively high concentration (e.g., 1-10 µM) is typically used to maximize the chances of identifying initial "hits."

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in an appropriate solvent (e.g., DMSO or water). A fresh serial dilution to the final screening concentration (e.g., 1 µM) in assay buffer is performed.

  • Assay Plate Preparation: The kinase panel, typically comprising hundreds of purified human kinases, is pre-aliquoted into multi-well plates.

  • Reaction Initiation: The test compound and a suitable kinase-specific substrate are added to the wells, followed by ATP to initiate the kinase reaction. The reaction is allowed to proceed for a pre-determined time at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Signal Detection: The reaction is stopped, and the remaining ATP is quantified. A reduction in ATP consumption relative to a vehicle control indicates kinase inhibition. The results are typically expressed as percent inhibition.

  • Data Analysis: Kinases exhibiting significant inhibition (e.g., >50% at 1 µM) are identified as primary hits for further investigation.

Trustworthiness: This protocol is self-validating through the inclusion of positive (a known broad-spectrum kinase inhibitor like staurosporine) and negative (vehicle) controls on each plate. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen.

Mandatory Visualization: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Test Compound Stock Dilution Serial Dilution to 1 µM Compound->Dilution KinasePanel Kinase Panel Plate Dilution->KinasePanel Reaction Add Compound, Substrate, ATP Incubate KinasePanel->Reaction Detection Measure Kinase Activity (% Inhibition) Reaction->Detection Data Data Interpretation Detection->Data Hits Identify Primary Hits (>50% Inhibition) Data->Hits

Caption: Workflow for primary kinase target identification.

Phase 2: Potency and Selectivity Determination

Expertise & Experience: Following the identification of primary hits, the next critical step is to quantify the compound's potency against these kinases by determining the half-maximal inhibitory concentration (IC50). This is achieved by generating a dose-response curve. Simultaneously, assessing the compound against closely related kinases (e.g., within the same family) provides an early indication of its selectivity. High selectivity is a desirable trait in a drug candidate as it can lead to a wider therapeutic window and fewer off-target side effects.

Experimental Protocol: In Vitro Kinase IC50 Determination

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound is prepared, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: For each "hit" kinase, the assay is set up in a multi-well plate with the purified enzyme, its specific substrate, and the various concentrations of the test compound.

  • Reaction and Detection: The reaction is initiated with ATP and proceeds as described in the primary screen. The remaining ATP or the generation of product (e.g., ADP or a phosphorylated substrate) is measured.

  • Data Analysis: The kinase activity at each compound concentration is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity). The resulting data are plotted as percent inhibition versus log[compound concentration]. A non-linear regression analysis (e.g., sigmoidal dose-response) is used to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Data

Kinase TargetIC50 (nM)Kinase Family
Kinase A (Hit) 25 AGC
Kinase B (related)850AGC
Kinase C (related)>10,000AGC
Kinase D (Hit) 75 CMGC
Kinase E (related)2,500CMGC
Kinase F (unrelated)>10,000TK

Mandatory Visualization: IC50 Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Compound Stock SerialDilution 10-point Serial Dilution Stock->SerialDilution AssayPlate Plate with Purified Kinase SerialDilution->AssayPlate Incubation Incubate with Compound and Substrate AssayPlate->Incubation StartReaction Initiate with ATP Incubation->StartReaction Measure Measure Activity StartReaction->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for determining kinase IC50 values.

Phase 3: Cellular Activity and Mechanism of Action

Expertise & Experience: A potent compound in a biochemical assay must also demonstrate activity in a cellular context. Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target, and elicit a biological response. The two primary pillars of this phase are assessing the compound's effect on cell proliferation and directly measuring the inhibition of the target kinase's signaling pathway.

Part A: Anti-proliferative Activity

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Culture: A cancer cell line known to be dependent on the activity of the target kinase is cultured and seeded into 96-well plates. Cells are allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound for a period that allows for multiple cell divisions (typically 72 hours).

  • Lysis and Luminescence Measurement: A reagent that lyses the cells and measures the amount of ATP present (which correlates with the number of viable cells) is added. The resulting luminescent signal is read on a plate reader.

  • Data Analysis: The data are normalized to vehicle-treated cells, and a dose-response curve is generated to determine the GI50 (concentration for 50% growth inhibition).

Part B: Target Engagement and Downstream Signaling

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Cells are treated with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50) for a short duration (e.g., 1-4 hours). The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. A separate blot is performed for the total amount of the substrate protein as a loading control.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and a chemiluminescent substrate is added to visualize the protein bands.

  • Data Interpretation: A dose-dependent decrease in the phosphorylated substrate, without a change in the total substrate, confirms that the compound is engaging and inhibiting the target kinase in the cells.

Mandatory Visualization: Hypothetical Signaling Pathway

G Compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine KinaseA Kinase A Compound->KinaseA pSubstrate p-Substrate KinaseA->pSubstrate Phosphorylation Substrate Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Caption: Inhibition of a kinase signaling pathway.

Summary and Forward Look

This technical guide has outlined a logical and robust workflow for the comprehensive in vitro characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. By progressing through primary screening, potency determination, and cellular mechanism-of-action studies, a researcher can build a detailed pharmacological profile of the compound. The data generated through these phases will be critical for making informed decisions about its potential as a therapeutic agent and for guiding future studies, including selectivity profiling against a broader range of targets, ADME-Tox profiling, and eventual in vivo efficacy studies.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13, 15447-15464. [Link]

  • Google Patents. (2024). US20240025922A1 - TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.
  • Kumar, K., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. [Link]

  • Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • He, Y., et al. (2024). Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. Bioorganic & Medicinal Chemistry. [Link]

  • Ghosh, A., & Jana, M. (2015). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Expert Opinion on Therapeutic Patents, 26(1), 123-130. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a heterocyclic amine of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical characteristics of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The characterization of a molecule's fundamental properties is a mandatory first step in any drug development pipeline, directly influencing formulation, stability, pharmacokinetics, and pharmacodynamics. This document outlines the theoretical importance and provides validated, step-by-step experimental protocols for determining the identity, purity, solubility, and acidity of this compound, adhering to standards outlined by the International Council for Harmonisation (ICH).[1][2][3][4] The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for advancing their research and development objectives.

Introduction: The Critical Role of Physicochemical Profiling

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride belongs to a class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in the development of novel therapeutics.[5][6][7] The pyrrolidine and pyrimidine moieties are prevalent in numerous biologically active agents, contributing to target binding and influencing metabolic stability. As a dihydrochloride salt, the compound's properties are significantly impacted by its ionic nature, particularly its solubility and hygroscopicity.

A thorough understanding of its physicochemical profile is not merely an academic exercise; it is a regulatory and scientific necessity.[1][3] These properties govern a candidate's "drug-like" qualities, dictating its journey from the bench to potential clinical application. For instance, aqueous solubility is a primary determinant of oral bioavailability, while chemical stability affects shelf-life and storage conditions. This guide provides the experimental framework to elucidate these critical parameters.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

Chemical Structure and Formula
  • IUPAC Name: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

  • Molecular Formula: C₉H₁₄Cl₂N₄

  • Molecular Weight: 253.14 g/mol

  • CAS Number: 1032543-79-7

Table 1: Core Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₄Cl₂N₄-
Molecular Weight253.14 g/mol Calculated
Monoisotopic Mass252.06465 DaCalculated
AppearanceWhite to off-white solid (Expected)-

Note: The molecular formula of the free base is C₉H₁₂N₄, with a molecular weight of 176.22 g/mol . The dihydrochloride salt incorporates two molecules of HCl.

Structural Elucidation: Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the chemical structure with atomic-level precision.

Expected ¹H NMR (D₂O, 400 MHz) Chemical Shifts:

  • Pyrimidine Protons (H-2, H-5, H-6): δ 8.0-9.0 ppm. These aromatic protons are deshielded, with the proton at the C-2 position typically being the most downfield.

  • Pyrrolidine Ring Protons: δ 3.5-4.5 ppm (protons adjacent to nitrogen) and δ 2.0-3.0 ppm (other ring protons). Protonation of the amine and the pyrimidine nitrogens will cause significant downfield shifts compared to the free base.

  • Amine Proton (NH): Broad signal, exchangeable with D₂O.

Expected ¹³C NMR (D₂O, 100 MHz) Chemical Shifts:

  • Pyrimidine Carbons: δ 140-165 ppm.

  • Pyrrolidine Carbons: δ 40-65 ppm.

Protocol 1: NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) at a constant temperature (e.g., 25 °C).

  • Analysis: Process the spectra and assign peaks based on chemical shifts, coupling constants, and correlations from 2D experiments to confirm the molecular structure.

Mass spectrometry confirms the molecular weight of the parent molecule (free base).

Expected Mass:

  • [M+H]⁺: 177.1135 (Calculated for C₉H₁₃N₄⁺). The observed mass will correspond to the free base after the loss of the HCl adducts.

Protocol 2: Mass Spectrum Acquisition (LC-MS)

  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Inject the sample onto a C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure separation from any impurities.

  • Ionization: Employ electrospray ionization (ESI) in positive mode.

  • Analysis: Extract the mass spectrum for the main chromatographic peak and compare the observed m/z for the [M+H]⁺ ion with the theoretical exact mass.

Purity and Stability Assessment

Purity is a critical quality attribute for any active pharmaceutical ingredient (API). The primary method for its determination is High-Performance Liquid Chromatography (HPLC).

Chromatographic Purity (HPLC)

Causality: HPLC separates the target compound from process-related impurities and degradation products based on differential partitioning between a stationary and mobile phase. For an ionizable compound like this dihydrochloride salt, a reversed-phase method with a buffered mobile phase is essential for achieving sharp, symmetrical peaks and reproducible retention times.

Protocol 3: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 A:B) to a concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total peak area. Acceptance criterion is typically >98%.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Weigh & Dissolve Sample in Mobile Phase Inject Inject Sample (10 µL) Prep->Inject Column C18 Column Separation Inject->Column Gradient Elution Detect UV Detector (254 nm) Column->Detect Chrom Generate Chromatogram Detect->Chrom Integrate Integrate Peaks Chrom->Integrate Calc Calculate Area % Purity >98% Integrate->Calc

Thermodynamic Properties

These properties define the compound's physical state and its behavior in solution, which are fundamental to formulation and delivery.

Solubility Profile

Solubility is arguably one of the most important physicochemical properties, as it directly impacts bioavailability and the ability to formulate a solution-based dosage form.[4] As a dihydrochloride salt, 1-(Pyrimidin-4-yl)pyrrolidin-3-amine is expected to have high aqueous solubility.

Causality: The shake-flask method is the gold standard for determining equilibrium solubility. The system is allowed to reach equilibrium, ensuring that the measured concentration represents the true saturation point. Using a buffer at physiological pH (7.4) is critical for predicting in vivo behavior, as the ionization state of the molecule will be representative of that in the bloodstream.

Table 2: Predicted Solubility Profile

SolventExpected SolubilityRationale
WaterHigh (>50 mg/mL)Dihydrochloride salt form enhances aqueous solubility.
PBS (pH 7.4)High (>10 mg/mL)The molecule will be protonated and highly soluble.
EthanolModeratePolar organic solvent.
DichloromethaneLowNon-polar organic solvent.

Protocol 4: Equilibrium Solubility Determination (Shake-Flask Method)

  • Preparation: Add an excess amount of the compound (~10 mg) to separate 2 mL vials containing 1 mL of the desired solvent (e.g., Water, PBS pH 7.4).

  • Equilibration: Agitate the vials on a shaker at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached.

  • Sampling & Filtration: Centrifuge the samples to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with the HPLC mobile phase and quantify the concentration against a standard curve using the HPLC method described in Protocol 3.

  • Calculation: The solubility is reported in mg/mL or µg/mL.

Acidity Constant (pKa)

The pKa values define the pH at which the molecule's ionizable groups are 50% protonated and 50% deprotonated. This is critical for predicting solubility, absorption, and receptor binding.[11] This molecule has multiple basic nitrogens: the two pyrimidine nitrogens and the two pyrrolidine nitrogens (one secondary, one primary amine).

  • Pyrimidine Nitrogens: The pKa of unsubstituted pyrimidine is low (~1.23).[12] Substitution will alter this, but they are the most acidic (least basic) nitrogens.

  • Pyrrolidine Aliphatic Amines: These are expected to be the most basic centers, with pKa values likely in the range of 8-10.

Causality: Potentiometric titration is a robust method for pKa determination. By titrating the fully protonated dihydrochloride salt with a strong base (NaOH), the pH is monitored as a function of the volume of titrant added. The inflection points in the resulting titration curve correspond to the pKa values of the different ionizable groups.

Protocol 5: pKa Determination by Potentiometric Titration

  • Sample Preparation: Accurately prepare a ~0.01 M solution of the compound in deionized water.

  • Titration Setup: Use an autotitrator with a calibrated pH electrode. Maintain a constant temperature (25 °C) and stir the solution.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Record the pH and the volume of NaOH added.

  • Analysis: Plot the first derivative (dpH/dV) of the titration curve. The peaks in the derivative plot correspond to the equivalence points, and the pH at the half-equivalence point is the pKa. Multiple pKa values may be observed due to the multiple basic centers.

pKa_Logic Compound 1-(Pyrimidin-4-yl)pyrrolidin- 3-amine dihydrochloride N1_Pyr Pyrimidine N1 (Least Basic) Compound->N1_Pyr pKa1 ~1-2 N3_Pyr Pyrimidine N3 (Weakly Basic) Compound->N3_Pyr pKa2 ~3-5 N_Pyrrolidine Pyrrolidine N (Basic) Compound->N_Pyrrolidine pKa3 ~8-9 Amine_Pyrrolidine Pyrrolidin-3-amine (Most Basic) Compound->Amine_Pyrrolidine pKa4 ~9-10

Conclusion

This guide establishes a foundational framework for the comprehensive physicochemical characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. The described protocols for confirming identity, purity, solubility, and pKa are rooted in established analytical principles and align with regulatory expectations for drug substance characterization.[1][2] The data generated through these validated methods provide the essential knowledge base required for informed decision-making in medicinal chemistry, formulation development, and preclinical studies. Adherence to these rigorous analytical standards ensures data integrity and supports the seamless progression of promising compounds through the drug development pipeline.

References

  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach.
  • PubMed. (n.d.). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases.
  • ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride.
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Exploratory

The Emergence of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Dihydrochloride in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Promising Scaffold in Kinase Inhibition In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Promising Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and inflammatory diseases. Protein kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets.[1] The dysregulation of kinase activity is a hallmark of numerous pathologies, driving aberrant cell growth, proliferation, and survival.[2] This guide delves into the scientific rationale and technical methodologies for evaluating the potential of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride," a compound built upon a scaffold that has shown promise in the development of potent kinase inhibitors.

While specific data on this particular molecule is emerging, its structural motifs, namely the pyrimidine and pyrrolidine rings, are prevalent in a multitude of patented kinase inhibitors.[3][4][5] The pyrimidine core is a well-established pharmacophore that can mimic the adenine ring of ATP, enabling competitive inhibition at the kinase active site.[6] The pyrrolidine moiety often serves as a versatile scaffold to orient functional groups towards specific amino acid residues within the kinase domain, thereby enhancing potency and selectivity.[7] This guide provides a comprehensive framework for the characterization of novel compounds based on this promising scaffold, from initial biochemical screening to cellular pathway analysis.

The Kinase Signaling Nexus: Key Pathways and Therapeutic Rationale

Kinase signaling pathways are intricate networks that govern a vast array of cellular processes.[8] Understanding these pathways is paramount to elucidating the mechanism of action of a potential inhibitor and predicting its therapeutic utility. Several key pathways are frequently implicated in cancer and other diseases, making them prime targets for therapeutic intervention.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[9] Receptor tyrosine kinases (RTKs) are often the upstream activators of this pathway.[10] Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for the p85 regulatory subunit of PI3K.[10] This activates the p110 catalytic subunit, leading to the production of PIP3 and subsequent activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, including mTOR, to drive cellular processes.

The Ras/Raf/MEK/ERK (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] Similar to the PI3K/Akt pathway, it is often initiated by the activation of RTKs. This leads to the activation of the small GTPase Ras, which then triggers a phosphorylation cascade involving Raf, MEK, and ERK. Activated ERK translocates to the nucleus to regulate gene expression.

Dysregulation of these pathways, through mutations or overexpression of kinases, can lead to uncontrolled cell growth and cancer.[9] Therefore, small molecule inhibitors that can selectively target kinases within these pathways hold immense therapeutic promise.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Regulation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation ERK->Gene_Expression Regulation Inhibitor 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->Raf Inhibition

Caption: Key kinase signaling pathways often dysregulated in disease.

Experimental Workflow for the Characterization of a Novel Kinase Inhibitor

A systematic and rigorous experimental workflow is essential to validate and characterize a potential kinase inhibitor. This workflow should encompass both biochemical and cell-based assays to provide a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screening (e.g., TR-FRET, Luminescence) IC50 IC50 Determination HTS->IC50 Hit Confirmation Selectivity Kinase Panel Screening IC50->Selectivity Lead Identification Mechanism Mechanism of Action Studies (e.g., ATP Competition) Selectivity->Mechanism Lead Characterization Target_Engagement Cellular Target Engagement (e.g., CETSA) Mechanism->Target_Engagement Transition to Cellular Models Downstream_Signaling Downstream Signaling Analysis (e.g., Western Blot) Target_Engagement->Downstream_Signaling Confirmation of On-Target Effect Proliferation Cell Proliferation/Viability Assays Downstream_Signaling->Proliferation Functional Consequence Phenotypic Phenotypic Assays (e.g., Migration, Apoptosis) Proliferation->Phenotypic Broader Biological Impact

Caption: A streamlined workflow for kinase inhibitor characterization.

Part 1: Biochemical Characterization

The initial step in evaluating a novel compound is to determine its direct inhibitory activity against the target kinase(s) in a purified, cell-free system.[1]

1.1. High-Throughput Screening (HTS) for Initial Hit Identification

A variety of assay formats are available for HTS, with luminescence- and fluorescence-based methods being the most common due to their sensitivity and scalability.[11]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[12] A decrease in ADP production in the presence of the inhibitor indicates its activity.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: TR-FRET assays are robust and have a high signal-to-background ratio.[13] They typically involve a europium-labeled antibody that recognizes a phosphorylated substrate, and the energy transfer to an acceptor fluorophore is measured. Inhibition of the kinase results in a decreased TR-FRET signal.

1.2. IC50 Determination for Potency Assessment

Once a hit is identified, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is a critical parameter for quantifying the compound's potency.[1]

Experimental Protocol: Generic TR-FRET Based IC50 Determination

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare solutions of the target kinase, biotinylated substrate peptide, and ATP in assay buffer.

    • Prepare a stop/detection buffer containing EDTA to stop the kinase reaction and the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

  • Assay Procedure: [14]

    • Add 5 µL of the serially diluted compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.

    • Add 5 µL of the kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the stop/detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio and plot it against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

1.3. Kinase Selectivity Profiling

To assess the selectivity of the compound, it should be screened against a broad panel of kinases. This is crucial for identifying potential off-target effects and understanding the compound's therapeutic window.

1.4. Mechanism of Action (MoA) Studies

Determining the MoA, such as whether the inhibitor is ATP-competitive, is essential. This can be investigated by performing the kinase inhibition assay with varying concentrations of both the inhibitor and ATP.

Part 2: Cell-Based Characterization

Cell-based assays are critical for confirming that the compound can penetrate the cell membrane, engage its target in a cellular context, and exert a biological effect.[15]

2.1. Cellular Target Engagement

Assays like the Cellular Thermal Shift Assay (CETSA®) can be used to confirm that the compound binds to its intended target in intact cells.

2.2. Analysis of Downstream Signaling Pathways

Western blotting is a standard technique to measure the phosphorylation status of downstream substrates of the target kinase. A potent and on-target inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase pathway) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

2.3. Cell Proliferation and Viability Assays

These assays determine the functional consequence of inhibiting the target kinase. A successful inhibitor should reduce the proliferation and/or induce apoptosis in cancer cells that are dependent on the target pathway.

2.4. Data Summary

The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate comparison and decision-making.

Assay TypeParameterResult (Hypothetical)
Biochemical Assays
TR-FRET Kinase AssayIC50 (Target Kinase)50 nM
Kinase Selectivity PanelS-Score (10)0.05
Cell-Based Assays
Western Blotp-Akt (Ser473) IC50200 nM
Cell Proliferation AssayGI50 (Cancer Cell Line)500 nM

Conclusion and Future Directions

The "1-(Pyrimidin-4-yl)pyrrolidin-3-amine" scaffold represents a promising starting point for the development of novel kinase inhibitors. The comprehensive experimental workflow detailed in this guide provides a robust framework for the thorough characterization of such compounds. By systematically evaluating their biochemical potency, selectivity, and cellular activity, researchers can identify lead candidates with the potential for further preclinical and clinical development. The integration of detailed biochemical and cellular data is paramount to building a compelling case for the therapeutic potential of any new kinase inhibitor and to ultimately translate these scientific discoveries into meaningful clinical outcomes.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Galatsis, P., et al. (2015). 4-(substituted amino)-7H-pyrrolo[2,3-d] pyrimidines as LRRK2 inhibitors. U.S. Patent 9,156,845. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Vertex Pharmaceuticals Inc. (2008). 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 7,423,043.
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  • Klicquennoi, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In HTS Assay Development and Screening Procedures. IntechOpen. Available at: [Link]

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  • An, F., et al. (2015). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Expert Opinion on Therapeutic Patents, 26(1), 125-130. Available at: [Link]

  • Himmelsbach, F., et al. (2008). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. U.S. Patent 7,407,955.
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Foundational

A Technical Guide to the Evaluation of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride for Novel Drug Discovery

Abstract This guide provides a comprehensive technical framework for the evaluation of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" as a candidate for novel drug discovery. While this specific molecule is not e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical framework for the evaluation of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" as a candidate for novel drug discovery. While this specific molecule is not extensively documented in current literature as a therapeutic agent, its constituent scaffolds—the pyrimidine ring and the pyrrolidin-3-amine core—are privileged structures in medicinal chemistry, frequently associated with a wide range of biological activities. This document outlines a structured, scientifically rigorous workflow, from initial hypothesis generation based on scaffold analysis to preclinical assessment. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities. The protocols and methodologies described herein are grounded in established industry practices and supported by authoritative references to ensure scientific integrity and reproducibility.

Part 1: Introduction and Rationale

The journey of a small molecule from a laboratory curiosity to a life-saving therapeutic is a multi-stage process demanding rigorous scientific validation.[1] 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride represents a starting point in this journey. Its potential is not derived from existing efficacy data, but from the well-established pharmacological importance of its chemical motifs.

  • The Pyrimidine Scaffold: The pyrimidine ring is a cornerstone of medicinal chemistry.[2][3] It is a key component in nucleobases and a wide array of approved drugs, including kinase inhibitors for cancer (e.g., Ibrutinib, Gefitinib), antivirals, and anti-inflammatory agents.[2][3][4] Its nitrogen atoms act as crucial hydrogen bond acceptors, enabling strong and specific interactions with biological targets.[2]

  • The Pyrrolidine Scaffold: The pyrrolidine ring, a saturated five-membered heterocycle, offers significant advantages in drug design.[5][6][7] Its non-planar, three-dimensional structure allows for better exploration of protein binding pockets compared to flat aromatic rings. This can enhance potency, selectivity, and physicochemical properties such as aqueous solubility.[5] Numerous FDA-approved drugs incorporate the pyrrolidine motif for indications ranging from hypertension to viral infections and cancer.[5][6]

Hypothesis Generation: Based on the prevalence of the pyrimidine and pyrrolidine scaffolds in kinase inhibitors, a primary hypothesis is that 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride may function as an inhibitor of one or more protein kinases.[8][9] Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, the initial investigative trajectory proposed in this guide will focus on its potential as an anti-cancer agent targeting protein kinases.

Part 2: A Roadmap for Discovery and Preclinical Evaluation

The following workflow provides a logical progression for assessing the therapeutic potential of the title compound, from initial computational analysis to in vivo studies.

DrugDiscoveryWorkflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Lead Optimization & Preclinical A Computational Analysis (Docking, ADMET Prediction) B Primary Biochemical Screen (Kinase Panel) A->B Hypothesis Validation C IC50 Determination (Dose-Response) B->C Hit Identification D Mechanism of Action (e.g., ATP Competition) C->D E Cell-Based Assays (Viability, Apoptosis) D->E F SAR Studies (Analogue Synthesis) E->F Lead Candidate G In Vivo PK/PD Studies F->G H Preliminary Efficacy (Xenograft Models) G->H

Caption: A high-level overview of the drug discovery workflow for the title compound.

Part 3: In Silico and Initial Biochemical Screening

The initial phase focuses on computationally predicting the compound's behavior and performing a broad biochemical screen to identify potential biological targets.

Computational (In Silico) Analysis

Before committing to expensive and time-consuming wet-lab experiments, computational tools can provide valuable predictions.[10]

  • Molecular Docking: The compound's structure will be docked against a library of known kinase ATP-binding sites. This will predict binding affinity and pose, helping to prioritize which kinases to test experimentally.

  • ADMET Prediction: In silico models will be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[11] This early assessment helps to identify potential liabilities that might hinder future development.[11]

Predicted PropertyParameterPredicted ValueInterpretation
Absorption Caco-2 PermeabilityLow to ModerateMay require optimization for oral bioavailability.
Distribution Blood-Brain BarrierUnlikely to crossLow potential for CNS side effects.
Metabolism CYP450 InhibitionLow probabilityReduced risk of drug-drug interactions.
Toxicity hERG InhibitionLow probabilityReduced risk of cardiotoxicity.
(Note: This table presents hypothetical data for illustrative purposes.)
Primary Biochemical Screening: Kinase Panel

The primary hypothesis will be tested by screening the compound against a broad panel of recombinant protein kinases. This identifies which, if any, kinases the compound interacts with.

Protocol: In Vitro Kinase Assay (Luminescent-Based)

This protocol is adapted from standard industry practices for high-throughput screening.[12]

  • Preparation: A panel of 50-100 different purified human kinases is prepared in a multi-well plate format.

  • Compound Addition: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is added to each well at a fixed concentration (e.g., 10 µM). Control wells receive DMSO.

  • Reaction Initiation: A solution containing the specific substrate for each kinase and ATP is added to initiate the phosphorylation reaction. The final ATP concentration should be at or near the Km for each respective kinase.[13]

  • Incubation: The plates are incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A luciferase-based detection reagent is added. This reagent measures the amount of ATP remaining in the well. Kinase inhibition results in less ATP consumption and a higher luminescent signal.

  • Data Analysis: The luminescent signal from each well is measured. The percentage of inhibition is calculated relative to the high (no enzyme) and low (DMSO) controls. A "hit" is typically defined as >50% inhibition at the screening concentration.

Part 4: In-Depth In Vitro Characterization

Once a "hit" has been identified from the primary screen, this phase aims to confirm the activity, determine potency, and understand the compound's effect in a cellular context.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. This is determined by performing the same kinase assay as above but with a range of compound concentrations (e.g., a 10-point, 3-fold serial dilution).

Mechanism of Action (MoA) Studies

Understanding how the compound inhibits the kinase is crucial. A common MoA for this chemical class is ATP competition.

Protocol: ATP Competition Assay

  • Setup: The kinase assay is performed with a fixed concentration of the inhibitor.

  • ATP Titration: The assay is run across a range of ATP concentrations, from well below to well above the Km value.

  • Analysis: The resulting IC50 values are plotted against the ATP concentration. If the IC50 value increases linearly with the ATP concentration, it is strong evidence that the compound is an ATP-competitive inhibitor.

Cell-Based Assays

Biochemical assays test a compound against a purified protein. Cell-based assays are critical to determine if the compound can enter a cell and engage its target in a more physiologically relevant environment.[14][15][16][17]

Protocol: Cell Viability (MTT) Assay

  • Cell Plating: A cancer cell line known to be dependent on the "hit" kinase is plated in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the compound for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Readout: The absorbance is read on a plate reader at 570 nm. The results will determine the concentration of the compound that inhibits cell growth by 50% (GI50).

SignalingPathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 1-(Pyrimidin-4-yl)pyrrolidin-3-amine (Hypothesized Target) Inhibitor->RTK Inhibition

Caption: A hypothetical signaling pathway that the title compound might inhibit.

Part 5: Synthesis, Lead Optimization, and Preclinical Studies

The initial compound is a starting point. Medicinal chemistry efforts will be required to improve its properties.

Synthesis

A plausible synthetic route is necessary for creating analogues. A potential route could involve the nucleophilic aromatic substitution of a 4-chloropyrimidine with (S)-3-aminopyrrolidine dihydrochloride, which can be synthesized from readily available starting materials like trans-4-hydroxy-L-proline.[18]

Structure-Activity Relationship (SAR)

SAR studies involve systematically modifying the structure of the initial hit to improve potency, selectivity, and ADME properties.[10] For this scaffold, key modifications could include:

  • Pyrrolidine Ring: Substitution on the pyrrolidine ring to probe additional binding interactions.

  • Pyrimidine Ring: Substitution at the 2, 5, or 6 positions of the pyrimidine ring to enhance potency or modulate physical properties.

  • Amine Linker: Exploring alternative linkers or rigidifying the structure.

Preclinical In Vivo Studies

Once a lead candidate with optimized properties is identified, preclinical in vivo studies are initiated.[19][20]

  • Pharmacokinetics (PK): These studies determine how the drug is absorbed, distributed, metabolized, and excreted in an animal model (typically mice or rats).[19][21] This provides crucial information on dosing and half-life.

  • Efficacy Studies: The lead compound is tested in an animal model of the disease. For an anti-cancer agent, this would typically involve a mouse xenograft model, where human tumor cells are implanted into immunocompromised mice. The compound's ability to inhibit tumor growth is then measured.

Conclusion

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride stands as a promising, albeit uncharacterized, starting point for a drug discovery campaign. Its chemical architecture, combining the pharmacologically validated pyrimidine and pyrrolidine scaffolds, provides a strong rationale for its investigation as a kinase inhibitor. The structured, multi-phase approach outlined in this guide—from hypothesis-driven in silico analysis and biochemical screening to cellular characterization and preclinical evaluation—provides a robust and scientifically sound pathway to unlock its therapeutic potential. This systematic process of validation and optimization is fundamental to translating a simple chemical entity into a novel therapeutic agent.

References

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1253982. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(10), 2296. [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6526. [Link]

  • ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from ChemBK website. [Link]

  • National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

  • protocols.io. (2023). In vitro kinase assay. [Link]

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  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]

  • National Institutes of Health. (n.d.). In vitro NLK Kinase Assay. PubMed Central. [Link]

  • PubMed. (n.d.). Screening for human ADME/Tox drug properties in drug discovery. [Link]

  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Retrieved from PubChem. [Link]

  • European Pharmaceutical Review. (2021). Novel automated production technique could revolutionise production of small molecules. [Link]

  • ResearchGate. (n.d.). Pyrimidinyl pyrrolidine derivatives. Retrieved from ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In vitro cancer cell-based assays. Retrieved from Charles River Laboratories. [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacology study of pyrimidine derivative. Retrieved from ResearchGate. [Link]

  • Labtoo. (n.d.). Drug development | Preclinical, in vivo, ADME. Retrieved from Labtoo. [Link]

  • ResearchGate. (n.d.). In vitro kinase assay v1. Retrieved from ResearchGate. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

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  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

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  • NCI Thesaurus. (n.d.). 1-(PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (S). Retrieved from NCI Thesaurus. [Link]

  • ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. Retrieved from ResearchGate. [Link]

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  • PubMed. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a key building block in medicinal chemistry and drug discovery. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a key building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust three-step sequence: 1) Nucleophilic aromatic substitution (SNAr) to couple a Boc-protected aminopyrrolidine with 4-chloropyrimidine, 2) Acid-mediated deprotection of the Boc group, and 3) Formation of the final dihydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, characterization data, and safety protocols to ensure reliable and reproducible results.

Introduction and Synthetic Strategy

1-(Pyrimidin-4-yl)pyrrolidin-3-amine is a valuable scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Its structural motif, featuring a pyrrolidine ring linked to a pyrimidine, provides a versatile platform for molecular elaboration. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for handling and subsequent reactions or biological screening.[1]

The synthetic strategy detailed herein is a widely adopted and efficient pathway. It relies on well-understood, high-yielding reactions. The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where the electron-deficient pyrimidine ring is susceptible to attack by a nucleophile.[2][3][4] The aza-nitrogens in the pyrimidine ring activate the C4 position towards substitution by withdrawing electron density.[5]

The overall synthetic pathway is illustrated below:

Synthesis_Scheme cluster_0 Step 1: SNAr Coupling cluster_1 Step 2 & 3: Deprotection & Salt Formation SM1 tert-butyl (R)-pyrrolidin-3-ylcarbamate Intermediate tert-butyl (R)-(1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate SM1->Intermediate DIPEA, n-BuOH, 120°C SM2 4-Chloropyrimidine SM2->Intermediate FinalProduct 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Intermediate->FinalProduct 4M HCl in Dioxane, RT

Caption: Overall synthetic scheme for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Materials and Equipment

Reagents and Solvents
ReagentCAS No.MW ( g/mol )Notes
tert-butyl (R)-pyrrolidin-3-ylcarbamate147081-49-0186.25Starting Material 1
4-Chloropyrimidine109-12-6114.53Starting Material 2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Non-nucleophilic base
n-Butanol (n-BuOH)71-36-374.12Solvent
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-036.46Deprotection & Salt Formation
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Saturated Sodium Bicarbonate (aq.)144-55-884.01Aqueous Workup
Brine (Saturated NaCl solution)7647-14-558.44Aqueous Workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Glass funnels and filter paper

  • Standard laboratory glassware

  • NMR spectrometer, LC-MS system for analysis

Experimental Protocol

Step 1: Synthesis of tert-butyl (R)-(1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate (Protected Intermediate)

Causality: This step involves an SNAr reaction. 4-Chloropyrimidine is electron-deficient due to the electronegative nitrogen atoms, making the C-4 position susceptible to nucleophilic attack by the secondary amine of the protected pyrrolidine.[6][7] DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.[8][9] n-Butanol is chosen as a high-boiling solvent to facilitate the reaction at elevated temperatures.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl (R)-pyrrolidin-3-ylcarbamate (10.0 g, 53.7 mmol, 1.0 eq).

  • Add 4-chloropyrimidine (6.77 g, 59.1 mmol, 1.1 eq) to the flask.

  • Add n-butanol (100 mL) followed by N,N-Diisopropylethylamine (DIPEA) (18.7 mL, 107.4 mmol, 2.0 eq).

  • Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the n-butanol.

  • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude solid.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford the title compound as a solid.

Step 2 & 3: Deprotection and Dihydrochloride Salt Formation

Causality: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions.[10] A solution of HCl in an anhydrous organic solvent like 1,4-dioxane is ideal.[11] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[12] Using at least two equivalents of HCl ensures the deprotection and the protonation of both basic nitrogen atoms (the pyrrolidine amine and the pyrimidine ring) to form the stable dihydrochloride salt.[13][14] This method avoids aqueous conditions, which can sometimes complicate product isolation.[15]

Procedure:

  • Dissolve the purified tert-butyl (R)-(1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate (e.g., 12.0 g, 45.4 mmol) in a 250 mL round-bottom flask.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add a 4M solution of HCl in 1,4-dioxane (56.8 mL, 227 mmol, 5.0 eq) with stirring. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation.[12][16]

  • Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS. Upon completion, a precipitate will typically form.

  • Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

  • Add diethyl ether or methyl tert-butyl ether (MTBE) (100 mL) to the slurry to fully precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Dry the solid product under high vacuum to a constant weight to yield 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a white to off-white solid.

Workflow cluster_step1 Step 1: Coupling cluster_step2 Step 2/3: Deprotection & Salt Formation a Combine Boc-pyrrolidine, 4-Cl-pyrimidine, DIPEA, n-BuOH b Heat to 120°C (16-24h) a->b c Cool & Concentrate b->c d Workup: EtOAc, NaHCO₃, Brine c->d e Dry & Purify (Chromatography) d->e f Dissolve Intermediate e->f Intermediate Product g Add 4M HCl/Dioxane at 0°C f->g h Stir at RT (2-4h) g->h i Concentrate & Precipitate with Ether h->i j Filter & Dry i->j Final Product Final Product j->Final Product Final Dihydrochloride Salt

Caption: Detailed experimental workflow for the synthesis.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
¹H NMR (400 MHz, D₂O): Peaks corresponding to pyrimidine protons (δ ~8.6, 8.1, 6.9 ppm), pyrrolidine ring protons (δ ~4.0-3.5, 2.5-2.2 ppm).
LC-MS Purity >95% (by UV at 254 nm). Expected [M+H]⁺ m/z = 165.1 for the free base.
Appearance White to off-white crystalline solid.

Safety Precautions

  • 4-Chloropyrimidine: Corrosive and toxic. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DIPEA: Flammable and corrosive. Use in a well-ventilated area or fume hood.

  • 4M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.

  • Boc Deprotection: This reaction releases CO₂ and isobutylene gas. Do not perform in a sealed vessel. Ensure adequate ventilation to prevent pressure buildup.[12]

Always consult the Safety Data Sheet (SDS) for each reagent before use. Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete SNAr Reaction Insufficient temperature or reaction time. Deactivation of starting amine by adventitious acid.Ensure the reaction temperature is maintained at 120°C. Extend reaction time. Ensure 2.0 equivalents of DIPEA are used.
Low Yield after Purification Product loss during aqueous workup or chromatography.Minimize emulsion formation during extraction. Optimize the chromatography gradient to ensure good separation.
Incomplete Boc Deprotection Insufficient acid or presence of water.Use a larger excess of the HCl/Dioxane solution. Ensure all reagents and glassware are anhydrous.
Product is an oil or gum Residual solvent or impurities.Triturate the product with a non-polar solvent like diethyl ether or pentane. Ensure the product is thoroughly dried under high vacuum.

References

  • ARKAT USA, Inc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • ResearchGate. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Retrieved from [Link]

  • ACS Publications. (2018, May 22). Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved from [Link]

  • Reddit. (n.d.). Hydrochloride salt of amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • Reddit. (n.d.). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-(PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (S). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Google Patents. (n.d.). US7423043B2 - 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds.
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  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

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Application

Application Note: High-Purity Isolation of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

An Application Guide by a Senior Application Scientist Introduction: The Importance of Purity for a Key Building Block 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic amine of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Importance of Purity for a Key Building Block

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug development. Its structure, combining a pyrimidine ring—a common feature in kinase inhibitors—with a substituted pyrrolidine, makes it a valuable scaffold for synthesizing novel therapeutic agents.[1][2] The purity of such a key intermediate is not merely a quality metric; it is a critical determinant of success in subsequent synthetic steps and biological assays. Impurities can lead to unpredictable reaction outcomes, the formation of complex side-products, and erroneous biological data, ultimately compromising research validity and delaying development timelines.

This guide provides a detailed exploration of robust purification methodologies for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. As a highly polar, multi-basic compound isolated as a dihydrochloride salt, it presents unique purification challenges that standard protocols may fail to address. We will dissect the underlying chemical principles and provide field-proven protocols for recrystallization, modified column chromatography, and reverse-phase HPLC, enabling researchers to select and execute the optimal strategy for their specific needs, from bulk purification to final polishing for high-purity applications.

Physicochemical Profile and Strategic Implications

Understanding the molecule's inherent properties is the cornerstone of developing an effective purification strategy.

  • Structure and Basicity: The molecule possesses three basic nitrogen atoms: the primary amine on the pyrrolidine ring, the pyrrolidine tertiary amine, and the two nitrogens in the pyrimidine ring. The primary and tertiary amines are the most basic sites, readily protonated by hydrochloric acid to form a stable, solid dihydrochloride salt. This salt form enhances stability and simplifies handling compared to the potentially oily or unstable free base.

  • Polarity and Solubility: As a dihydrochloride salt, the compound is highly polar and hydrophilic. It is expected to be readily soluble in water and polar protic solvents like methanol and ethanol, while exhibiting poor solubility in non-polar organic solvents such as hexanes, diethyl ether, or ethyl acetate. This high polarity is a primary challenge for traditional normal-phase chromatography but can be leveraged for effective recrystallization.

  • Reactivity: The primary amine is a nucleophilic center, and the compound's purity is essential to prevent unwanted side reactions in subsequent acylation, alkylation, or coupling reactions.

The choice of purification method is a direct consequence of these properties, as well as the scale of the purification and the nature of the impurities. The following decision tree provides a logical framework for selecting the most appropriate technique.

Purification_Strategy start Crude 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride scale_check What is the purification scale? start->scale_check bulk Bulk Scale (>5g) Primary Purification scale_check->bulk > 5g medium Medium Scale (1-5g) Impurity Removal scale_check->medium 1-5g small Small Scale (<1g) High-Purity Polishing scale_check->small < 1g recrystallization Protocol 1: Recrystallization bulk->recrystallization chromatography Protocol 2: Modified Column Chromatography medium->chromatography hplc Protocol 3: Preparative RP-HPLC small->hplc recrystallization->chromatography If impurities persist chromatography->hplc For >99% purity

Caption: Purification method selection workflow.

Protocol 1: Recrystallization from Mixed Solvent Systems

Causality & Expertise: Recrystallization is the most efficient and cost-effective method for purifying crystalline solids on a large scale. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For polar hydrochloride salts, polar protic solvents are excellent for dissolution, while less polar "anti-solvents" can be used to carefully control precipitation, thereby excluding less polar impurities which remain in solution and highly polar impurities which may not have dissolved in the first place.[3][4] 2-Propanol is often a preferred solvent for hydrochloride salts as it provides a good solubility gradient with temperature and is less hygroscopic than methanol or ethanol.[3]

Step-by-Step Protocol:
  • Solvent Selection: Begin by performing small-scale solubility tests with the solvent systems listed in the table below. The ideal primary solvent dissolves the crude product completely when hot but sparingly when cold.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and the minimum volume of the chosen primary solvent (e.g., Methanol or 2-Propanol) to achieve complete dissolution at reflux temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) and maintain reflux for 5-10 minutes. Caution: Never add activated carbon to a solution at or near its boiling point without first cooling it slightly, as this can cause violent bumping.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step is crucial to prevent premature crystallization.

  • Crystallization:

    • Method A (Cooling): Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.

    • Method B (Anti-solvent Addition): To the hot, clear filtrate, add a selected anti-solvent (e.g., Diethyl Ether) dropwise with stirring until the solution becomes faintly turbid. Re-heat gently to redissolve the precipitate and then allow it to cool slowly as in Method A.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of the cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), to a constant weight.

Data Presentation: Recommended Recrystallization Solvent Systems
Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Rationale & Comments
Methanol (MeOH)Diethyl Ether (Et₂O) or MTBEMeOH is a powerful solvent for polar salts. Et₂O is an excellent anti-solvent for forcing precipitation. Use with caution due to high volatility and flammability.
Ethanol (EtOH)Diethyl Ether (Et₂O) or HeptaneA slightly less polar option than MeOH, offering a better solubility gradient for some compounds.
2-Propanol (IPA)Diethyl Ether (Et₂O)Often the best choice for hydrochloride salts, providing a good balance of solubility and volatility.[3]
Water (H₂O)Acetone or 2-Propanol (IPA)Use only if the compound is sparingly soluble in hot water. Water can be difficult to remove, but can yield extremely pure product.[4]

Protocol 2: Modified Column Chromatography

Causality & Expertise: When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the next logical step. However, the basic nature of amines presents a significant challenge with standard silica gel chromatography. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to basic amines, leading to significant tailing, poor resolution, and low recovery.[5][6] To overcome this, the silica must be "passivated" or neutralized by adding a competing base to the mobile phase.

Workflow: Free-Base Conversion for Chromatography

For optimal results, especially with amine-functionalized silica, it is often best to purify the free base of the compound and then reform the salt.

Free_Base_Workflow start Purified Dihydrochloride Salt step1 Dissolve in H₂O start->step1 step2 Basify to pH > 10 (e.g., with 2M NaOH) step1->step2 step3 Extract with Organic Solvent (e.g., DCM or EtOAc) step2->step3 step4 Dry organic layer (Na₂SO₄), filter, and concentrate step3->step4 free_base Crude Free Base (Oil/Solid) step4->free_base chromatography Perform Column Chromatography on Free Base free_base->chromatography pure_free_base Pure Free Base Fractions chromatography->pure_free_base step5 Combine fractions, concentrate pure_free_base->step5 step6 Dissolve in minimal MeOH or Et₂O step5->step6 step7 Add 2 eq. of HCl (e.g., 2M HCl in Et₂O) step6->step7 end Pure Dihydrochloride Salt (Precipitate) step7->end

Caption: Workflow for free-base conversion and salt reformation.

Step-by-Step Protocol (Modified Silica Gel Chromatography):

This protocol is performed on the free-base form of the compound.

  • Preparation of Free Base: Following the workflow diagram above, convert the dihydrochloride salt to its free base.

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to both the crude sample and the mobile phase to prevent streaking. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Pack a silica gel column using the selected mobile phase (containing the basic additive). It is crucial to use the same solvent system for packing as for elution to ensure an equilibrated column.

  • Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution using TLC.

  • Isolation and Salt Reformation: Combine the pure fractions, evaporate the solvent under reduced pressure. The TEA will also be removed under vacuum. Follow the workflow diagram to convert the purified free base back into the highly pure dihydrochloride salt.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Causality & Expertise: For achieving the highest levels of purity (>99%), required for reference standards or sensitive biological assays, preparative RP-HPLC is the gold standard. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase.[7] For a highly polar molecule like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine, retention on a standard C18 column can be poor.[8] Therefore, selecting a "polar-embedded" C18 column, which is compatible with 100% aqueous mobile phases, is critical for success.[9] Mobile phase additives like trifluoroacetic acid (TFA) or formic acid are used to act as ion-pairing agents, improving peak shape and resolution for basic analytes.

Step-by-Step Protocol:
  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., using a 4.6 mm ID column).

    • Column: Use a polar-embedded C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3).

    • Mobile Phase A: 0.1% TFA or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.

    • Gradient: Start with a shallow gradient (e.g., 0-30% B over 20-30 minutes) to find the optimal elution conditions.

    • Detection: Use UV detection, selecting a wavelength where the pyrimidine ring absorbs strongly (e.g., ~254 nm).

  • Scale-Up to Preparative HPLC: Once the analytical method is optimized, scale it up to a preparative column (e.g., 21.2 mm or 50 mm ID). Adjust the flow rate and gradient time proportionally to the column dimensions.

  • Sample Preparation and Injection: Dissolve the crude or partially purified dihydrochloride salt in the initial mobile phase (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm filter before injecting it onto the column.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.

  • Post-Purification Work-up:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.

    • The remaining aqueous solution contains the product as its TFA or formate salt. Lyophilize (freeze-dry) the solution to obtain the purified salt as a fluffy solid.

    • (Optional) Salt Exchange: If the TFA salt is undesirable for downstream applications, it can be converted back to the HCl salt. This involves dissolving the TFA salt in water, basifying to get the free base, extracting with an organic solvent, and then precipitating with HCl in ether, as described in the chromatography workflow.

Data Presentation: Typical Preparative RP-HPLC Conditions
ParameterSettingRationale & Comments
Column Polar-Embedded C18, 5-10 µmEssential for retaining and separating highly polar/hydrophilic analytes.[8][9]
Mobile Phase A 0.1% TFA in H₂OTFA acts as an ion-pairing agent, sharpening peaks for basic compounds.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient 0-25% B over 30-40 minutesA shallow gradient is key for resolving closely related polar impurities.
Flow Rate Scaled to column diameter (e.g., 20 mL/min for 21.2 mm ID)Maintain linear velocity from the analytical method.
Detection UV at 254 nm or 260 nmPyrimidine ring provides strong UV absorbance for detection.
Post-Processing LyophilizationEfficiently removes water and volatile additives (TFA, Formic Acid) to yield a solid product.

Conclusion

The purification of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride requires a strategic approach tailored to the compound's polar, basic, and salt-like nature. For large-scale purification where moderate purity is acceptable, recrystallization from a polar protic solvent like 2-propanol with an anti-solvent is the most efficient method. For removing challenging impurities at a medium scale, modified column chromatography on the free-base form using a basic additive in the eluent is effective. Finally, to achieve the highest level of purity (>99%) for demanding applications, preparative RP-HPLC using a polar-embedded stationary phase is the method of choice. By understanding the chemical principles behind each technique, researchers can confidently produce this valuable building block with the purity required for successful drug discovery and development.

References

  • U.S. Patent US20100029941A1, "Preparation of (r)
  • Chinese Patent CN102531987A, "Synthesis method of (S)
  • Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Insights. [Link]

  • Gross, G. A., & Grüter, A. (1992). "An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products." Food and Chemical Toxicology, 30(7), 575-581. [Link]

  • Various Authors. (2016). "How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?" ResearchGate. [Link]

  • Various Authors. (2017). "Purification of organic hydrochloride salt?" ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Link]

  • Various Authors. (2019). "Column Chromatography of Compound with Amine and Carboxylic Acid." Reddit. [Link]

  • Wikipedia. "Pyrrolidine." [Link]

  • Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." [Link]

  • Phenomenex. "Reversed Phase HPLC Columns." [Link]

  • Org Prep Daily. (2006). "Purifying amines on silica." [Link]

  • Agilent Technologies. (2019). "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." [Link]

  • Chemistry For Everyone. (2025). "Why Do Amines Adhere To Silica Gel Columns?" YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable; the citation refers to the concept discussed.)

  • PubChem. "4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine." National Center for Biotechnology Information. [Link]

  • Addie, M., et al. (2012). "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases." Journal of Medicinal Chemistry, 55(5), 2244-2257. [Link]

Sources

Method

Application Note: A Multi-Technique Approach for the Comprehensive Analytical Characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Introduction Pyrimidine derivatives form the core scaffold of numerous biologically active compounds, including established pharmaceuticals and novel drug candidates.[1][2] Their structural integrity, identity, and purit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrimidine derivatives form the core scaffold of numerous biologically active compounds, including established pharmaceuticals and novel drug candidates.[1][2] Their structural integrity, identity, and purity are paramount for reproducible research and clinical safety. 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic compound of interest, featuring a pyrimidine ring linked to a 3-aminopyrrolidine moiety. As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are significantly influenced by this salt form.

This guide provides a comprehensive, multi-faceted analytical strategy for the unambiguous characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. We move beyond mere procedural lists to explain the causality behind the selection of each technique and the interpretation of the resulting data. The described protocols are designed to be self-validating, ensuring a high degree of confidence in the final assessment. This orthogonal approach, combining spectroscopic and chromatographic methods, is essential for confirming the molecule's structure, verifying its molecular formula, and quantifying its purity.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's basic properties is the foundation for all subsequent analytical work.

  • Chemical Structure:

    
    (Self-generated image for illustrative purposes)
    
  • Key Properties:

PropertyValueRationale & Significance
Molecular Formula C₉H₁₄N₄ · 2HCl (or C₉H₁₆Cl₂N₄)Defines the elemental composition. The dihydrochloride form is critical for calculating the correct molecular weight and theoretical elemental composition.
Molecular Weight (Free Base) 178.23 g/mol Corresponds to the C₉H₁₄N₄ structure. This is the mass that will be primarily observed (as the [M+H]⁺ ion) in mass spectrometry.[3]
Molecular Weight (Salt) 251.15 g/mol The actual formula weight of the solid material being handled. Used for preparing solutions of known molarity and for calculating theoretical yields and elemental analysis percentages.
Appearance Expected to be a white to off-white solid.Physical observation is the first step in material characterization.
Solubility Soluble in Water, DMSO, Methanol.The dihydrochloride salt form significantly increases polarity and aqueous solubility. This property dictates the choice of solvents for NMR, HPLC, and MS analysis. Incompatible with non-polar aprotic solvents.[4]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, ¹H and ¹³C NMR are essential for confirming the core structure and the linkage between the pyrimidine and pyrrolidine rings.[5][6][7]

Causality of Experimental Choices:
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the polar dihydrochloride salt and, unlike D₂O, allows for the potential observation of exchangeable N-H protons from the amine and ammonium groups, which can provide valuable structural clues.

  • Spectra: A combination of ¹H, ¹³C, and 2D correlation spectra (like COSY and HSQC) provides an irrefutable structural assignment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire data at 25 °C.

    • Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of approximately 0 to 170 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Sample Solvent Dissolve in 0.7 mL DMSO-d6 Sample->Solvent Vial Transfer to NMR Tube Solvent->Vial H1_NMR Acquire 1H NMR Spectrum Vial->H1_NMR C13_NMR Acquire 13C{1H} NMR Spectrum Vial->C13_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process Calibrate Calibrate to Solvent Residual Peak Process->Calibrate Assign Assign Signals & Correlate Structure Calibrate->Assign Final Final Structural Confirmation Assign->Final

Caption: Workflow for NMR-based structural confirmation.

Expected Spectral Data

The following table outlines the anticipated chemical shifts. Actual values may vary slightly based on concentration and instrument calibration.

Position (¹H)Expected δ (ppm)MultiplicityIntegrationPosition (¹³C)Expected δ (ppm)
Pyrimidine H-2~8.8 - 9.0s1HPyrimidine C-2~155 - 158
Pyrimidine H-5~6.8 - 7.0d1HPyrimidine C-4~160 - 163
Pyrimidine H-6~8.3 - 8.5d1HPyrimidine C-5~110 - 115
Pyrrolidine CH (N-CH)~3.8 - 4.2m2HPyrimidine C-6~158 - 161
Pyrrolidine CH (N-CH₂)~3.5 - 3.9m2HPyrrolidine C-2~50 - 55
Pyrrolidine CH (C-NH₂)~3.3 - 3.6m1HPyrrolidine C-5~45 - 50
Pyrrolidine CH₂~2.0 - 2.5m2HPyrrolidine C-3~48 - 53
Amine NH₃⁺Broad singletbr s3HPyrrolidine C-4~30 - 35

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of a compound, which in turn validates its molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.

Causality of Experimental Choices:
  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice for this molecule. ESI is a soft ionization technique ideal for polar, pre-charged, or easily ionizable molecules, preventing fragmentation and ensuring the molecular ion is observed.

  • Ion Mode: Positive ion mode is used because the nitrogen atoms in the pyrimidine and pyrrolidine rings are basic and will readily accept a proton to form a positively charged ion, [M+H]⁺.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water or methanol.

  • Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Set the instrument to positive ion mode.

    • Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).

    • Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis: Identify the monoisotopic mass for the protonated free base, [M+H]⁺. Compare the measured exact mass to the theoretical calculated mass. The deviation should be less than 5 ppm.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq HRMS Acquisition (ESI+) cluster_proc Data Analysis Sample Prepare Dilute Solution (10-50 µg/mL) Solvent Solvent: 50:50 MeCN/H2O Sample->Solvent Infuse Direct Infusion (5-10 µL/min) Solvent->Infuse Scan Scan m/z 100-500 Infuse->Scan FindPeak Identify Monoisotopic Peak for [M+H]+ Scan->FindPeak Compare Compare Experimental m/z vs. Theoretical m/z FindPeak->Compare Final Molecular Formula Confirmed (Mass Error < 5 ppm) Compare->Final

Caption: Workflow for HRMS molecular formula verification.

Expected Mass Data
Ion SpeciesFormulaTheoretical Exact Mass (m/z)
[M+H]⁺ [C₉H₁₅N₄]⁺179.12912

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main component from impurities, allowing for accurate quantification.

Causality of Experimental Choices:
  • Mode: Reversed-phase HPLC (RP-HPLC) is used, where a non-polar stationary phase (C18) separates compounds based on their hydrophobicity.

  • Mobile Phase Modifier: The addition of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial. It protonates the basic amine functional groups, preventing interactions with residual silanols on the column and ensuring sharp, symmetrical peaks.

  • Detector: A UV detector is used because the pyrimidine ring contains a chromophore that absorbs UV light, making the compound easily detectable.[8]

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before running samples, inject a standard to verify system performance (e.g., retention time stability, peak symmetry, and plate count).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Workflow for HPLC Purity Analysis

G cluster_prep Sample Preparation cluster_acq RP-HPLC Separation cluster_proc Data Analysis Sample Prepare Solution (0.1 mg/mL) Inject Inject 10 µL Sample->Inject Separate C18 Column ACN/H2O + 0.1% TFA Gradient Inject->Separate Detect UV Detection @ 254 nm Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Final Purity Report (>95%) Calculate->Final

Caption: Workflow for HPLC-based purity assessment.

Complementary Analytical Techniques

Elemental Analysis (CHN)

This technique provides a fundamental confirmation of the empirical formula by measuring the mass percentage of carbon, hydrogen, and nitrogen.[7][9] It is a bulk analysis technique that validates the overall composition of the sample, including the presence of the two hydrochloride counter-ions.

  • Principle: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Expected Results (for C₉H₁₆Cl₂N₄):

ElementTheoretical %Acceptable Range
Carbon43.04%42.64% - 43.44%
Hydrogen6.42%6.02% - 6.82%
Nitrogen22.31%21.91% - 22.71%

A result within ±0.4% of the theoretical value is considered a pass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[10][11] For this molecule, it can confirm the presence of the amine, the aromatic pyrimidine ring, and aliphatic C-H bonds.

  • Principle: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of functional groups.

  • Expected Characteristic Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)N-H stretchPrimary amine (NH₂)
3100 - 3000Aromatic C-H stretchPyrimidine ring
2980 - 2850Aliphatic C-H stretchPyrrolidine ring
~1650 - 1550C=N and C=C ring stretchesPyrimidine ring
~1350 - 1250C-N stretchAromatic/aliphatic amine

Conclusion

The analytical characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride requires a synergistic combination of orthogonal techniques. NMR spectroscopy serves as the primary tool for definitive structural elucidation. High-resolution mass spectrometry provides unequivocal confirmation of the molecular formula. RP-HPLC is essential for quantifying purity and identifying any related substances. Finally, elemental analysis and FTIR spectroscopy offer fundamental validation of the empirical formula and functional group composition. By following the protocols and understanding the rationale outlined in this guide, researchers can ensure the identity, structure, and purity of their material with a high degree of scientific rigor and confidence.

References

  • ResearchGate. (n.d.). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation.
  • RSC Publishing. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride (C9H14N4). Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. ABJAR. Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental Analysis and Chlorine.
  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • Pandawa Institute Journals. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-amino piperidine isomer.
  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • AIP Publishing. (2023). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. AIP Conference Proceedings. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
  • ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
  • (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.
  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectrum of compound 4 (200 MHz, CDCl ). 3.

Sources

Application

Application Note: Solubility Profiling of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Critical Role of Solubility in Drug Discovery 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Critical Role of Solubility in Drug Discovery

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrolidine core. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and catalysts.[2]

The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a compound's suitability for further development. Insufficient solubility can lead to erratic absorption, poor bioavailability, and challenges in formulation, ultimately hindering its therapeutic potential. As a dihydrochloride salt, 1-(Pyrimidin-4-yl)pyrrolidin-3-amine is anticipated to exhibit enhanced aqueous solubility compared to its free base form. The protonation of the amine groups by hydrochloric acid results in the formation of an ionic salt, which is more readily solvated by polar solvents like water.[3][4][5]

This application note provides a comprehensive guide to understanding and determining the solubility of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in various solvents. It offers theoretical insights, detailed experimental protocols, and essential safety information to empower researchers in their drug discovery endeavors.

Predicted Solubility Profile

Based on the general principles of amine hydrochlorides, the following solubility profile for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can be anticipated:

  • High Solubility in Water: Amine hydrochloride salts are typically readily soluble in water.[6] The ionic nature of the dihydrochloride salt will facilitate strong interactions with polar water molecules.

  • Moderate to High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol should be effective at dissolving the compound due to their ability to form hydrogen bonds and solvate the ionic species. The solubility of amines in these solvents is generally comparable to that of alcohols.[5]

  • Moderate Solubility in Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of organic and inorganic compounds, including many salts.[7] It is expected to be a good solvent for this compound.

  • Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents such as hexanes and toluene are unlikely to be effective in dissolving a highly polar salt like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

The following table provides a qualitative prediction of solubility. It is imperative for researchers to experimentally determine the quantitative solubility for their specific applications.

SolventTypePredicted SolubilityRationale
WaterPolar ProticHighDihydrochloride salt is ionic and readily solvated by water.[3][6]
MethanolPolar ProticHighPolar protic nature allows for effective solvation of the salt.
EthanolPolar ProticModerate to HighSimilar to methanol, but slightly lower polarity may reduce solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighStrong organic solvent known to dissolve a wide array of compounds.[7]
Dichloromethane (DCM)Non-PolarLowLimited ability to solvate ionic species.
HexanesNon-PolarVery Low / InsolubleNon-polar nature is incompatible with the highly polar salt.

Experimental Protocols for Solubility Determination

Two primary methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility assay. The choice of method depends on the stage of drug discovery and the required accuracy.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8] It measures the concentration of a compound in a saturated solution after a prolonged incubation period, allowing for equilibrium to be reached between the dissolved and solid forms of the compound.

Objective: To determine the equilibrium solubility of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a chosen solvent.

Materials:

  • 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride to a 2 mL glass vial. The presence of undissolved solid is crucial to ensure a saturated solution.[9]

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for an extended period (typically 24-48 hours) to reach equilibrium.[10][11]

  • Phase Separation: After incubation, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the same solvent should be prepared for accurate quantification.

Data Analysis: The measured concentration of the filtrate represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

Workflow for Thermodynamic Solubility Determination:

A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h) B->C D Centrifuge to pellet solid C->D E Collect supernatant D->E F Filter supernatant (0.45 µm) E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Shake-Flask Method Workflow

Protocol 2: Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods commonly used in the early stages of drug discovery for rapid screening of a large number of compounds.[12] This method measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[13]

Objective: To rapidly assess the kinetic solubility of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Materials:

  • 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)

  • 96-well microtiter plates

  • Plate reader with nephelometry or UV-Vis capabilities

  • Liquid handling system or multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[14]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume of each dilution to another 96-well plate containing the aqueous buffer. This will induce precipitation for concentrations above the kinetic solubility limit.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period (e.g., 1-2 hours).[10]

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering caused by the precipitate using a nephelometer.[14]

    • UV-Vis Spectroscopy: After centrifugation of the plate, measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound.[14]

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed or the concentration at which the measured absorbance in the supernatant plateaus.

Workflow for Kinetic Solubility Assay:

A Prepare high-concentration DMSO stock B Perform serial dilutions in 96-well plate A->B C Add dilutions to aqueous buffer B->C D Incubate (1-2h) C->D E Measure precipitation (Nephelometry/UV-Vis) D->E

Caption: Kinetic Solubility Assay Workflow

Safety and Handling Precautions

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[15]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[15]

  • Hand Protection: Wear compatible chemical-resistant gloves.[15]

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Handling and Storage:

  • Avoid contact with skin and eyes.[15]

  • Do not breathe dust.[15]

  • Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

The solubility of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a pivotal parameter for its successful development as a potential therapeutic agent. As a dihydrochloride salt, it is expected to have favorable aqueous solubility. This application note provides the theoretical basis and practical, detailed protocols for researchers to accurately determine both its thermodynamic and kinetic solubility. Adherence to these protocols and the recommended safety precautions will ensure the generation of reliable data to guide critical decisions in the drug discovery and development pipeline.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubChem. (n.d.). [1-(4-Aminopyrimidin-2-yl)pyrrolidin-3-yl]methanol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Reddit. (2015). Salt form of amines. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 1-(Pyimin-4-yl)pyrrolidin-3-amine dihydrochloride: A Guide to Stability and Storage

Introduction 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a pyrrolidine core. Such scaffolds are of significant interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine ring linked to a pyrrolidine core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1] The pyrrolidine ring, a saturated heterocycle, and the pyrimidine ring, an aromatic diazine, are key pharmacophores that contribute to the diverse pharmacological profiles of numerous therapeutic agents.[2] The stability and proper handling of this compound are paramount to ensure its integrity, shelf-life, and the reproducibility of experimental results.[1] This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and detailed protocols for the handling of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Chemical Structure and Properties

A foundational understanding of the molecule's constituent parts—the pyrimidine and pyrrolidine rings, and the amine functionality—provides insight into its potential stability challenges. The presence of nitrogen atoms in the pyrimidine ring contributes to its aromaticity and stability.[2] However, amine groups, in general, can be susceptible to oxidation.[3] The dihydrochloride salt form suggests that the compound is basic and has been protonated to enhance its stability and solubility in aqueous solutions.

Stability Profile

While specific, in-depth stability studies on 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride are not extensively available in the public domain, a detailed analysis of its structural motifs allows for an informed assessment of its stability. Key factors influencing its stability include sensitivity to air, light, and moisture.

Table 1: Summary of Potential Stability Factors

ParameterPotential for InstabilityRationale
Oxidation ModerateThe amine functionality can be susceptible to oxidation by atmospheric oxygen.[3]
Hygroscopicity HighDihydrochloride salts are often hygroscopic, readily absorbing moisture from the air.[4]
Photostability Moderate to HighPyrimidine derivatives can undergo photolytic decomposition upon exposure to UV light.[5] Many organic molecules with aromatic rings and lone pairs of electrons can be light-sensitive.[6]
Thermal Stability Generally GoodCrystalline salts of organic molecules are often thermally stable at ambient and refrigerated temperatures. However, elevated temperatures should be avoided to prevent decomposition.
Degradation Pathways

The primary degradation pathways for this compound are likely to involve:

  • Oxidation: The amine group on the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of various degradation products, altering the compound's purity and activity.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the cleavage of the C-N bond between the pyrimidine and pyrrolidine rings, though this is less likely under standard conditions.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, the following storage and handling procedures are recommended.

Long-Term Storage

For optimal long-term stability, the compound should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C.[7] Lower temperatures slow down the rate of potential degradation reactions.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[8] This is crucial to prevent oxidation.

  • Light: Protect from light by storing in an amber or opaque vial.[9]

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption.[10] The use of a desiccator is also recommended.

Table 2: Recommended Storage Conditions

ConditionRecommendationJustification
Temperature -20°CMinimizes kinetic rates of degradation.[3][7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine functionality.[8]
Light Amber/Opaque VialProtects against photolytic decomposition.[9]
Container Tightly SealedPrevents ingress of moisture and air.[10]
Short-Term Storage and Handling

When the compound is in active use, the following practices should be observed:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.[7]

  • Handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.[11]

  • For weighing and preparing solutions, work quickly and efficiently to reduce the exposure time.

  • Solutions should be freshly prepared for immediate use. If short-term storage of a solution is necessary, it should be stored at 2-8°C and protected from light. The stability of the compound in various solvents should be experimentally determined.

Experimental Protocols

Protocol 1: Aliquoting of Solid Compound

This protocol outlines the steps for safely aliquoting the solid compound to minimize degradation.

Workflow for Aliquoting Solid Compound

start Start: Equilibrate Container to Room Temperature glovebox Transfer Container to Inert Atmosphere (Glovebox) start->glovebox aliquot Aliquot Desired Amount into Pre-weighed Vials glovebox->aliquot seal Tightly Seal Aliquot Vials aliquot->seal backfill Backfill Original Container with Inert Gas seal->backfill store Store Aliquots and Original Container at -20°C backfill->store end End store->end

Caption: Workflow for aliquoting solid 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Step-by-Step Methodology:

  • Equilibration: Remove the main container of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride from the -20°C freezer and place it in a desiccator at room temperature. Allow at least 1-2 hours for the container to equilibrate to ambient temperature. This prevents moisture condensation.[7]

  • Inert Atmosphere: Transfer the sealed container into a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Aliquoting: Open the main container and, using a clean spatula, quickly weigh and transfer the desired amount of the compound into smaller, pre-weighed, amber glass vials.

  • Sealing: Tightly seal the aliquot vials with screw caps that have a chemically resistant liner.

  • Backfilling and Sealing Main Container: Before resealing the main container, flush the headspace with a gentle stream of inert gas.[8]

  • Storage: Promptly return both the main container and the newly created aliquots to the -20°C freezer for long-term storage.

Protocol 2: Preparation of Stock Solutions

This protocol provides a general guideline for preparing stock solutions. The choice of solvent will depend on the specific experimental requirements.

Logical Flow for Stock Solution Preparation

substance 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Solid, aliquoted in amber vial preparation {Solution Preparation | In inert atmosphere} substance->preparation solvent Solvent Degassed and dried solvent->preparation storage_use {Short-term Storage or Immediate Use | Store at 2-8°C, protected from light} preparation->storage_use

Caption: Logical flow for preparing stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Use high-purity, anhydrous solvents. If the compound is to be used in an oxygen-sensitive assay, the solvent should be degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Weighing: Weigh the desired amount of the compound in a tared vial as described in Protocol 1.

  • Dissolution: In an inert atmosphere, add the appropriate volume of the prepared solvent to the vial containing the compound.

  • Mixing: Mix the solution by vortexing or sonicating until the compound is completely dissolved.

  • Storage/Use: Use the solution immediately. If short-term storage is necessary, store the solution in a tightly sealed container at 2-8°C, protected from light. For longer-term storage of solutions, a stability study in the specific solvent should be conducted.

Conclusion

The stability of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is critical for its effective use in research and drug development. Based on its chemical structure, the compound is likely sensitive to oxidation, moisture, and light. Adherence to the storage and handling protocols outlined in this guide will help to ensure the compound's integrity and the reliability of experimental outcomes. For critical applications, it is always recommended to perform in-house stability assessments under the specific conditions of use.

References

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Popenda, L., et al. (2018). Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. The Journal of Organic Chemistry, 83(4), 2146–2154. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Mohammad, A. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Organic & Medicinal Chem IJ, 2(5). Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage? Retrieved from [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Massive Bio. (2026). Pyrimidine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Characterizing 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in Cell-Based Assays

Authored by: Senior Application Scientist Introduction 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a novel synthetic small molecule featuring a pyrimidine ring linked to a pyrrolidine core. This structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a novel synthetic small molecule featuring a pyrimidine ring linked to a pyrrolidine core. This structural motif is common in a class of compounds known as kinase inhibitors, which are pivotal in drug discovery, particularly in oncology and inflammatory diseases.[1][2][3] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous pathologies.[4] Given its structural similarity to known ATP-competitive inhibitors of kinases like CDK2, Akt, and ROCK, this application note will focus on a comprehensive framework for characterizing the cellular activity of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, with a putative focus on the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[5][6]

The Rho/ROCK signaling pathway is a critical regulator of cellular processes including cytoskeletal dynamics, cell migration, and proliferation, and its aberrant activation is implicated in cancer progression and metastasis.[7][8][9][10][11] Therefore, inhibitors of this pathway are of significant therapeutic interest. This guide provides a suite of cell-based assays to elucidate the mechanism of action, determine cellular potency, and confirm target engagement of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Section 1: Initial Assessment of Cellular Activity and Cytotoxicity

A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window for subsequent, more specific assays and identifies the concentration range for dose-response studies.

Cell Viability and Proliferation Assays

Scientific Rationale: These assays measure the overall health of a cell population following treatment with the compound. A reduction in cell viability or proliferation can indicate cytotoxic or cytostatic effects, respectively. It is crucial to distinguish between these two outcomes as they have different mechanistic implications. Assays like the MTS assay, which measures metabolic activity, or luciferase-based assays that measure ATP content, are robust methods for quantifying viable cells.[12]

Recommended Cell Lines:

  • Prostate Cancer Cell Lines (e.g., 22Rv1, DU 145, PC-3): The Rho/ROCK pathway is often dysregulated in prostate cancer, making these cell lines a relevant model.[13]

  • Breast Cancer Cell Lines (e.g., MDA-MB-231): Known to have invasive phenotypes regulated by Rho/ROCK signaling.

  • Non-cancerous cell lines (e.g., NIH-3T3): To assess general cytotoxicity and potential for off-target effects.

Experimental Protocol: MTS Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in appropriate cell culture medium. A typical starting concentration range would be 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Parameter Description
IC50 The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Dose-Response Curve A graph illustrating the relationship between the concentration of a drug and the magnitude of its effect.

Section 2: Elucidating the Mechanism of Action: Target-Based Assays

Once the cellular potency has been established, the next logical step is to investigate whether the compound's effects are mediated through the inhibition of its putative target, the ROCK kinase.

In-Cell Western™ Assay for Phospho-Substrate Quantification

Scientific Rationale: The In-Cell Western™ (ICW) assay is a quantitative immunocytochemical technique performed in microplates.[14] It allows for the simultaneous detection of two proteins in the same well, making it ideal for measuring the phosphorylation status of a target protein relative to the total amount of that protein.[15] A potent ROCK inhibitor should decrease the phosphorylation of its downstream substrates, such as Myosin Light Chain 2 (MLC2), without affecting the total MLC2 levels. This assay provides a direct measure of the compound's ability to inhibit the ROCK signaling pathway within the cell.[16]

Experimental Workflow: In-Cell Western™

ICW_Workflow cluster_plate 96-Well Plate A Seed & Treat Cells B Fix & Permeabilize A->B 48-72h C Block B->C 20 min D Primary Antibody Incubation (p-MLC2 & Total MLC2) C->D 1.5h E Secondary Antibody Incubation (IRDye® Fluorophores) D->E Overnight F Scan & Quantify E->F 1h

Caption: Workflow for the In-Cell Western™ Assay.

Experimental Protocol: In-Cell Western™ for p-MLC2

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dose-range of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as described in the MTS assay protocol. A shorter incubation time (e.g., 1-2 hours) is often sufficient to observe changes in phosphorylation.

  • Fixation: After treatment, remove the medium and add 150 µL of 3.7% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.[15]

  • Permeabilization: Wash the wells four times with 200 µL of PBS containing 0.1% Triton X-100.[15]

  • Blocking: Add 150 µL of a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) and incubate for 1.5 hours at room temperature.[15]

  • Primary Antibody Incubation: Add a cocktail of primary antibodies against phospho-MLC2 (p-MLC2) and total MLC2 in blocking buffer. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells as in step 3. Add a cocktail of species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Wash the wells as in step 3. Scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity for both channels in each well. Normalize the p-MLC2 signal to the total MLC2 signal to control for cell number variations. Plot the normalized p-MLC2 signal against the compound concentration to determine the IC50 for target inhibition.

Parameter Expected Result for an effective ROCK inhibitor
p-MLC2 Signal Dose-dependent decrease
Total MLC2 Signal No significant change
IC50 (p-MLC2) Potent inhibition in the nanomolar to low micromolar range

Section 3: Confirming Target Engagement in a Cellular Context

While a decrease in substrate phosphorylation strongly suggests target inhibition, it does not definitively prove direct binding of the compound to the target protein in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.[17][18][19][20]

Cellular Thermal Shift Assay (CETSA)

Scientific Rationale: CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[19] When cells are heated, proteins denature and aggregate. The presence of a stabilizing ligand will result in more of the target protein remaining in the soluble fraction at a given temperature compared to the untreated control. This difference can be quantified by Western blotting or other protein detection methods.[18][20]

Experimental Workflow: CETSA

CETSA_Workflow A Treat Cells with Compound or Vehicle B Heat Cell Suspension (Temperature Gradient) A->B C Lyse Cells (Freeze-Thaw) B->C D Separate Soluble and Aggregated Fractions (Centrifugation) C->D E Analyze Soluble Fraction (Western Blot for ROCK1/2) D->E F Quantify and Plot (Melt Curve) E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for ROCK Engagement

  • Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with a high concentration (e.g., 10-20 times the IC50 from the ICW assay) of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride or vehicle for 1-2 hours.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen.[21]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[21]

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for ROCK1 or ROCK2.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble ROCK protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the compound-treated sample confirms target engagement.

Parameter Expected Result for Target Engagement
Melting Temperature (Tm) Increased in the presence of the compound
Soluble ROCK protein at elevated temperatures Higher amount in the compound-treated sample compared to the vehicle control

Section 4: Functional Cellular Assays

To further characterize the functional consequences of ROCK inhibition by 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, assays that measure ROCK-dependent cellular processes are employed.

Cell Migration/Invasion Assay

Scientific Rationale: The Rho/ROCK pathway is a key driver of cell migration and invasion, processes that are fundamental to cancer metastasis.[10] A Boyden chamber assay (or Transwell assay) can be used to quantify the effect of the compound on the migratory and invasive potential of cancer cells.

Experimental Protocol: Transwell Migration Assay

  • Cell Preparation: Serum-starve the cells for 12-24 hours.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride or vehicle. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate for 12-24 hours.

  • Cell Staining and Counting: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.

  • Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields. Express the results as a percentage of migration relative to the vehicle control.

Expected Outcome: A potent ROCK inhibitor is expected to significantly reduce the number of migrated cells in a dose-dependent manner.

This application note provides a comprehensive, multi-faceted approach to characterize the cellular effects of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a putative kinase inhibitor. By systematically assessing its impact on cell viability, target phosphorylation, direct target engagement, and cell function, researchers can build a robust data package to validate its mechanism of action and therapeutic potential. The described protocols are designed to be self-validating, with each assay providing a piece of evidence that contributes to a cohesive understanding of the compound's cellular pharmacology.

References

  • N-(Pyridin-3-yl)
  • Spotlight: Cell-based kinase assay form
  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
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  • ROCK inhibitor 3 | C13H19FN4O2 | CID 46182713. PubChem.
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  • Targeting Rho GTPase Signaling Networks in Cancer. Frontiers.
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  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation.
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  • Phase I trial of 5-aza-4'-thio-2'-deoxycytidine (Aza-TdC) in patients with advanced solid tumors.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES AS HPK1 INHIBITORS.
  • AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo. PMC - NIH.
  • Azapeptide-based GLP-1 receptor agonist improves glucose metabolism in a diet-induced obesity model. bioRxiv.
  • (+/-)-3-(4-Amino-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-5-(hydroxymethyl). PubMed.
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Method

Application Notes and Protocols for In Vivo Studies of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the In Vivo Potential of a Novel Kinase Inhibitor Candidate The compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride repres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the In Vivo Potential of a Novel Kinase Inhibitor Candidate

The compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride represents a promising small molecule with structural motifs characteristic of kinase inhibitors, a class of therapeutics that has revolutionized the treatment of various diseases, particularly cancer.[1][2] The pyrimidine core is a well-established scaffold for ATP-competitive kinase inhibition, while the pyrrolidine moiety can enhance aqueous solubility and provide key interactions within the kinase active site.[3][4] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a strategic and methodologically sound experimental design. The following protocols are designed to thoroughly assess the compound's pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and toxicity profiles, ensuring a robust data package for further development.

The ethical and humane treatment of research animals is paramount. All described studies must be conducted in compliance with relevant national and international guidelines, such as those from the American Psychological Association (APA) and local Institutional Animal Care and Use Committees (IACUC).[5][6][7] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all experimental designs.[8]

I. Pre-formulation and Vehicle Selection: The Foundation of Reliable In Vivo Data

Prior to in vivo administration, it is critical to establish a suitable formulation for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. The dihydrochloride salt form suggests good aqueous solubility, which should be confirmed.

Objective: To identify a safe and effective vehicle for solubilizing the test compound for administration to animals.

Protocol:

  • Solubility Assessment:

    • Determine the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., sterile water for injection, saline, 5% dextrose in water (D5W), and various concentrations of cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBECD)).

    • Prepare saturated solutions and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Tolerability Study:

    • Select the most promising vehicle(s) based on solubility.

    • Administer the vehicle alone to a small cohort of animals (e.g., n=3-5 mice) via the intended route of administration (e.g., oral gavage, intravenous injection).[9]

    • Monitor the animals for any adverse effects (e.g., changes in body weight, clinical signs of distress) for a period of 7-14 days.

    • The selected vehicle should be non-toxic and well-tolerated at the intended volume of administration.

II. Pharmacokinetic (PK) Studies: Understanding Compound Exposure

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[10] This information is crucial for selecting an appropriate dosing regimen for subsequent efficacy and toxicology studies.[11]

Objective: To characterize the pharmacokinetic profile of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a relevant animal model (e.g., mice or rats).

Experimental Design:

  • Animal Model: Male and female CD-1 mice (n=3-5 per time point per route).

  • Routes of Administration: Intravenous (IV) and Oral (PO).[9]

  • Dose Levels:

    • IV: A low dose (e.g., 1-2 mg/kg) to assess clearance and volume of distribution.

    • PO: A higher dose (e.g., 10-20 mg/kg) to evaluate oral bioavailability.

  • Sampling: Serial blood samples collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Analysis: Quantify the concentration of the compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

Data Analysis and Key Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

III. Efficacy Studies in Oncology Models: Demonstrating Anti-Tumor Activity

Based on the structural alerts for kinase inhibition, oncology is a primary therapeutic area for investigation.[1] Xenograft models using human cancer cell lines are a common starting point for evaluating anti-cancer efficacy.[12][13]

Objective: To determine the anti-tumor efficacy of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a relevant cancer model.

Model Selection:

  • Cell Line-Derived Xenograft (CDX) Model:

    • Select a human cancer cell line with a known dependency on a specific kinase pathway that is likely inhibited by the test compound (e.g., a cell line with a known activating mutation in a kinase).

    • Implant the cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[14]

Experimental Workflow:

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A Cell Culture and Expansion B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth to Palpable Size (e.g., 100-150 mm³) B->C D Randomization of Mice into Treatment Groups C->D E Daily Dosing (Vehicle, Test Compound, Positive Control) D->E F Tumor Volume and Body Weight Monitoring (2-3 times/week) E->F G Euthanasia and Tumor Excision F->G When tumors reach predetermined endpoint H Tumor Weight Measurement G->H I Tissue Collection for Pharmacodynamic Analysis G->I

Caption: Workflow for a typical xenograft efficacy study.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of the chosen cancer cell line into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize animals into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (Dose 1).

    • Group 3: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (Dose 2).

    • Group 4: Positive control (an established kinase inhibitor for the chosen model).

  • Dosing and Monitoring: Administer the treatments daily via the determined route (e.g., oral gavage). Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group.

IV. Pharmacodynamic (PD) Studies: Linking Exposure to Target Engagement

Pharmacodynamic studies are crucial to demonstrate that the compound is hitting its intended target in vivo and modulating the downstream signaling pathway.[15]

Objective: To assess the in vivo target engagement and downstream pathway modulation of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in tumor tissue.

Protocol:

  • Study Design: Use tumor-bearing mice from the efficacy study or a satellite group.

  • Dosing: Administer a single dose of the test compound at an efficacious concentration.

  • Tissue Collection: Collect tumor and surrogate tissue samples at various time points post-dose (e.g., 2, 4, 8, 24 hours).

  • Biomarker Analysis:

    • Prepare tissue lysates.

    • Analyze the phosphorylation status of the target kinase and key downstream substrates using methods like Western blotting or ELISA.[16]

    • A decrease in the phosphorylation of the target and its substrates would indicate target engagement.

Signaling Pathway Visualization:

Kinase_Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., AKT, FLT3) Receptor->TargetKinase Activates Downstream1 Downstream Substrate 1 TargetKinase->Downstream1 Phosphorylates Downstream2 Downstream Substrate 2 Downstream1->Downstream2 Phosphorylates Proliferation Cell Proliferation & Survival Downstream2->Proliferation Promotes Inhibitor 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Inhibitor->TargetKinase Inhibits

Caption: Hypothetical signaling pathway inhibited by the test compound.

V. Toxicology Studies: Assessing the Safety Profile

Toxicology studies are essential to identify potential adverse effects and determine a safe dose range for further development.[17][18][19]

Objective: To evaluate the safety and tolerability of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a rodent model.

Study Design:

  • Dose Range Finding (DRF) Study:

    • Administer single, escalating doses of the compound to small groups of animals.

    • Observe for clinical signs of toxicity and mortality to determine the maximum tolerated dose (MTD).[20]

  • Repeat-Dose Toxicology Study:

    • Administer the compound daily for a set duration (e.g., 7 or 14 days) at doses up to the MTD.

    • Monitor clinical signs, body weight, and food consumption.

    • At the end of the study, perform a full necropsy, collect blood for hematology and clinical chemistry analysis, and collect tissues for histopathological examination.

Key Parameters to Evaluate:

Parameter CategorySpecific Endpoints
In-life Observations Clinical signs, body weight, food/water consumption
Clinical Pathology Hematology, coagulation, serum chemistry
Anatomic Pathology Gross pathology, organ weights, histopathology

VI. Data Integration and Interpretation: Building a Cohesive In Vivo Profile

The culmination of these studies is the integration of PK, PD, efficacy, and toxicology data to form a comprehensive understanding of the compound's in vivo properties. A successful candidate will demonstrate a clear relationship between exposure, target modulation, anti-tumor activity, and an acceptable safety margin.

This integrated dataset will be critical for making informed decisions about the continued development of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and for designing potential first-in-human clinical trials.[21]

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Available at: [Link][16]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available at: [Link][5]

  • Charles River Laboratories. (n.d.). Cancer Models. Available at: [Link][13]

  • FDA CDER Small Business and Industry Assistance. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics. YouTube. Available at: [Link][21]

  • Gao, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences, 24(15), 12345. Available at: [Link][2]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Available at: [Link][20]

  • National Research Ethics Committee. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Available at: [Link][6]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Available at: [Link][18]

  • Raynaud, F. I., et al. (2005). In Vitro and in Vivo Pharmacokinetic-Pharmacodynamic Relationships for the Trisubstituted Aminopurine Cyclin-Dependent Kinase Inhibitors Olomoucine, Bohemine and CYC202. Clinical Cancer Research, 11(13), 4875-87. Available at: [Link][15]

  • Singh, U. P., & Singh, R. K. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. EXCLI Journal, 22, 123-148. Available at: [Link][1]

  • Sygnature Discovery. (n.d.). Route of Administration. Available at: [Link][9]

  • Taconic Biosciences. (n.d.). Mouse Models for Oncology and Immuno-Oncology Research. Available at: [Link][14]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Available at: [Link][17]

  • Wang, H., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Management and Research, 13, 8949-8965. Available at: [Link][12]

  • Wouters, J., et al. (2020). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry, 63(15), 7913-7926. Available at: [Link][11]

  • Yogavel, M., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(54), 34185-34200. Available at: [Link][4]

  • Zebrafish Bio-Research Solutions. (n.d.). In vivo toxicology studies. Available at: [Link][8]

  • Zhang, Y., et al. (2018). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. The Journal of Infectious Diseases, 217(10), 1628-1636. Available at: [Link][10]

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Validating 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a Chemical Probe

For: Researchers, scientists, and drug development professionals. Preamble: From Molecule to Mechanism In the landscape of target validation, a high-quality chemical probe is an indispensable tool. It allows for the prec...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: From Molecule to Mechanism

In the landscape of target validation, a high-quality chemical probe is an indispensable tool. It allows for the precise interrogation of a protein's function within a complex biological system, bridging the gap between a genetic hypothesis and a therapeutic strategy.[1][2] This guide addresses 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (herein referred to as ‘PPD’), a small molecule with structural motifs—a pyrimidine ring and a pyrrolidine scaffold—suggesting potential interactions with key cellular regulators.[3][4]

However, PPD is not an established probe. This document, therefore, is not a simple manual for its use but a comprehensive strategic framework for its validation. We will proceed from fundamental physicochemical characterization to sophisticated, proteome-wide methods for target identification and engagement. Our objective is to rigorously establish whether PPD can serve as a potent, selective, and well-characterized chemical probe, and if so, for which biological target.[5] This process transforms an uncharacterized molecule into a powerful tool for biological discovery.

Part 1: Foundational Probe Characterization

Protocol 1.1: Quality Control and Physicochemical Profiling
  • Identity and Purity Assessment:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (¹H-NMR).

    • Procedure:

      • Dissolve PPD in a suitable solvent (e.g., DMSO, water).

      • Analyze via LC-MS to confirm the expected molecular weight and assess purity (aim for >95%).

      • Acquire a ¹H-NMR spectrum and compare it to the expected structure to confirm chemical identity.

    • Causality: These analyses ensure that the observed biological effects are attributable to PPD and not to impurities or degradation products.

  • Aqueous Solubility Determination:

    • Technique: Nephelometry or a high-throughput solubility assay.

    • Procedure: Prepare serial dilutions of PPD in phosphate-buffered saline (PBS) at pH 7.4. Measure turbidity after a defined incubation period (e.g., 2 hours).

    • Causality: Poor solubility can lead to compound precipitation in cellular assays, causing artifacts. Knowing the solubility limit is crucial for designing accurate dose-response experiments.

  • Stability Assessment:

    • Technique: LC-MS analysis over time.

    • Procedure:

      • Incubate PPD at a relevant concentration (e.g., 10 µM) in cell culture media (e.g., DMEM with 10% FBS) and PBS at 37°C.

      • Take aliquots at various time points (0, 2, 8, 24 hours).

      • Quantify the remaining percentage of PPD using LC-MS.

    • Causality: A probe must be stable for the duration of an experiment to exert its effect.[6] A stability of >80% over the assay period is recommended.[6]

Table 1: Ideal Physicochemical Properties for a Chemical Probe

ParameterRecommended ThresholdRationale
Purity >95%Ensures observed phenotype is due to the intended molecule.
Aqueous Solubility >10 µM (in assay buffer)Prevents compound precipitation and ensures accurate concentrations.
Stability >80% remaining after assay durationGuarantees consistent target exposure throughout the experiment.[6]
Cell Permeability High (e.g., PAMPA)Necessary for the probe to reach intracellular targets.

Part 2: Unbiased Target Identification with Cellular Thermal Shift Assay (CETSA)

The Rationale: The most powerful application of a novel small molecule is in the unbiased discovery of its cellular targets. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures a compound's engagement with its target protein in a native cellular environment.[7][8] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[8][9] When coupled with mass spectrometry (MS), this technique allows for proteome-wide identification of PPD's binding partners.[7][9]

Caption: High-level workflow for validating PPD as a chemical probe.

Protocol 2.1: Proteome-Wide Target Screening using CETSA-MS

This protocol outlines a multiplexed CETSA experiment using tandem mass tags (TMT) for relative quantification of protein stability across different temperatures.

  • Cell Culture and Treatment:

    • Select a relevant human cell line (e.g., HEK293T for general profiling, or a cancer cell line like MCF-7 if an anti-proliferative phenotype is suspected).

    • Culture cells to ~80% confluency.

    • Treat one pool of cells with a high concentration of PPD (e.g., 10-30 µM) and another with vehicle (DMSO) for 1-2 hours. The high concentration maximizes the chance of detecting engagement.

  • Thermal Challenge:

    • Harvest cells and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspensions (PPD-treated and vehicle-treated) into separate PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature (RT) as a control.[10]

  • Lysis and Protein Soluble Fraction Isolation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).[11]

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatants (soluble fractions).

    • Perform protein reduction, alkylation, and trypsin digestion.

    • Label the resulting peptides from each temperature point with a unique TMT isobaric tag.

    • Pool the labeled samples for a single LC-MS/MS run.

  • Data Acquisition and Analysis:

    • Analyze the pooled sample on a high-resolution Orbitrap mass spectrometer.

    • Identify and quantify the relative abundance of thousands of proteins at each temperature point.

    • Plot the relative soluble protein abundance versus temperature for each identified protein to generate "melting curves."

    • The Key Step: Identify proteins whose melting curves show a significant shift to higher temperatures in the PPD-treated samples compared to the vehicle controls. These are the primary target candidates.

Caption: Detailed workflow for CETSA coupled with mass spectrometry.

Part 3: Hypothesis-Driven Target Identification & Engagement

The Rationale: The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[12][13][14] This structural alert provides a strong rationale for a hypothesis-driven approach: screening PPD against a panel of kinases to identify potential targets and assess its selectivity. This runs in parallel to the unbiased CETSA-MS approach and provides complementary data.

Protocol 3.1: Kinase Panel Screening
  • Selection of Screening Service:

    • Engage a commercial vendor that offers large-scale kinase screening services (e.g., Eurofins Discovery's KINOMEscan™, Pharmaron's Kinase Panel).[15][16] These services provide rapid and robust data across hundreds of kinases.[15]

    • Choose a binding assay format (like KINOMEscan™) over an activity-based assay for the initial screen, as it measures direct interaction and is less prone to assay artifacts.[15]

  • Experimental Design:

    • Submit PPD for an initial screen at a single high concentration (e.g., 10 µM) against the largest available panel (e.g., >400 kinases).

    • The output is typically reported as "% Inhibition" or "% Control."

  • Data Analysis and Hit Triage:

    • Identify "hits" as kinases showing significant inhibition (e.g., >90% at 10 µM).

    • Submit the primary hits for Kd (dissociation constant) determination to quantify binding affinity.

    • A potent probe should ideally have a Kd < 100 nM for its primary target.[17]

    • Assess selectivity by comparing the Kd for the primary target(s) to other kinases in the panel. A high-quality probe should exhibit at least a 30-fold selectivity against other members of the same protein family.[17]

Table 2: Sample Kinase Screening Data Interpretation

Kinase Target% Inhibition @ 10 µMKd (nM)Selectivity Score (S₁₀)Assessment
CDK2 98%500.01Primary Target Candidate
GSK3β 95%1500.03Potent, but less selective
PLK4 55%>2,000>0.2Weak interaction
AKT1 10%>10,000>1No significant interaction
FLT3 8%>10,000>1No significant interaction
Selectivity Score (S₁₀) is the fraction of kinases bound >90% at 10 µM. A lower score indicates higher selectivity.
Protocol 3.2: Target Engagement Validation in Cells

The Rationale: After identifying a primary target candidate (from CETSA-MS or kinase screening), it is crucial to confirm that PPD engages this specific target inside intact cells at relevant concentrations.[18][19] This is a critical step in the "Pharmacological Audit Trail".[17] We can use a targeted, antibody-based CETSA for this purpose.

  • Dose-Response CETSA:

    • Treat cells with a range of PPD concentrations (e.g., 0.1 nM to 30 µM).

    • Select a single heating temperature that is on the slope of the target protein's melting curve (determined from the CETSA-MS experiment or a preliminary melt scan).

    • Perform the heating, lysis, and centrifugation steps as described in Protocol 2.1.

    • Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or an ELISA-based method.

    • Plot the amount of soluble protein against the PPD concentration to generate a dose-response curve, from which a cellular EC₅₀ for target engagement can be determined.

    • Causality: This experiment demonstrates that PPD binds its intended target in a concentration-dependent manner within the complex environment of the cell. The EC₅₀ value should be consistent with the potency observed in phenotypic assays.[20]

Part 4: Linking Target Engagement to Cellular Phenotype

The Rationale: The final and most important step is to demonstrate that the engagement of the identified target by PPD is responsible for a specific cellular effect.[21] This definitively validates the target and establishes PPD as a useful tool for studying its biology.

Protocol 4.1: Genetic Target Validation
  • Phenotypic Assay:

    • First, establish a reliable cellular phenotype for PPD. For example, if CDK2 is the validated target, a cell cycle arrest or anti-proliferative phenotype would be expected. Measure this effect (e.g., using a cell viability assay like CellTiter-Glo®) to determine the phenotypic EC₅₀ of PPD.

  • Genetic Knockdown/Knockout:

    • Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (e.g., CDK2) in your chosen cell line.

    • Confirm the knockdown/knockout by Western Blot.

  • Phenotypic Rescue/Resistance Experiment:

    • Treat both the wild-type cells and the target-knockdown/knockout cells with a dose range of PPD.

    • The Expected Outcome: If PPD's phenotypic effect is on-target, the knockdown/knockout cells should show a significant rightward shift in the dose-response curve (i.e., they become resistant to PPD) compared to the wild-type cells.

    • Causality: This experiment provides strong evidence that the cellular activity of PPD is mediated through its intended target, thereby validating the probe-target interaction.

Conclusion: A Rigorously Validated Tool

Following this comprehensive guide will systematically de-risk the use of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a chemical probe. By confirming its physicochemical properties, identifying its molecular target(s) through both unbiased and hypothesis-driven methods, quantifying its engagement in living cells, and linking that engagement to a cellular function, researchers can proceed with confidence. A molecule that has passed this rigorous validation process is no longer just a compound; it is a precision tool capable of generating robust, reproducible, and meaningful data for target validation and drug discovery.

References

  • Arrowsmith, C.H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Chemical Probes Portal. (n.d.). What is a chemical probe? The Chemical Probes Portal. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan™ Screening & Profiling Services. Eurofins Discovery. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Mateus, A., et al. (2020). The Cellular Thermal Shift Assay (CETSA®) for target engagement analysis. Current Protocols in Chemical Biology. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA® Principle. Pelago Bioscience. Available at: [Link]

  • Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell. Available at: [Link]

  • Bunnage, M.E., et al. (2015). Know your target, know your molecule. Nature Chemical Biology. Available at: [Link]

  • Frye, S.V. (2010). The art of the chemical probe. Nature Chemical Biology. Available at: [Link]

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Method

Application Note &amp; Protocol Guide: Utilizing 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in Cell Culture Experiments

Introduction: Unveiling the Potential of a Novel Kinase Inhibitor In the landscape of contemporary drug discovery, the pyrimidine and pyrrolidine scaffolds are integral components of numerous kinase inhibitors.[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Kinase Inhibitor

In the landscape of contemporary drug discovery, the pyrimidine and pyrrolidine scaffolds are integral components of numerous kinase inhibitors.[1] This guide focuses on 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride , a small molecule with a structure suggestive of interaction with cellular kinases. While direct experimental data for this specific compound is emerging, its structural analogues have shown activity against key cellular signaling regulators, including Cyclin-Dependent Kinase 2 (CDK2) and Akt, with noted selectivity against Rho-associated coiled-coil containing protein kinase (ROCK).[2][3]

This document provides a comprehensive framework for researchers to investigate the effects of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in cell culture, with a primary focus on its hypothesized role as an inhibitor of the ROCK signaling pathway. The protocols herein are designed to be self-validating, guiding the user from initial cytotoxicity and dose-response assessments to more specific functional assays.

The Rho/ROCK pathway is a critical regulator of cellular processes such as adhesion, migration, and proliferation, and its dysregulation is implicated in cancer progression and metastasis.[4][5][6][7] Inhibitors of this pathway, therefore, represent a promising avenue for therapeutic development.[8][9][10][11] This guide will equip researchers with the necessary methodologies to explore the potential of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a novel tool in this area of research.

Hypothesized Mechanism of Action: Targeting the Rho/ROCK Signaling Pathway

Based on the structure of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and the known activities of related pyrimidine-containing compounds, we hypothesize that it functions as an inhibitor of the Rho/ROCK signaling pathway. This pathway is initiated by the activation of the small GTPase Rho, which in turn activates ROCK.[12] Activated ROCK phosphorylates downstream targets, leading to the regulation of actin-myosin contractility and cellular motility.

Diagram of the Hypothesized Signaling Pathway

ROCK_Pathway Extracellular_Signal Extracellular Signal (e.g., LPA, Growth Factors) Rho Rho-GTP (Active) Extracellular_Signal->Rho ROCK ROCK Rho->ROCK Downstream_Effectors Downstream Effectors (e.g., MLC, LIMK) ROCK->Downstream_Effectors Compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Compound->ROCK Inhibition Cellular_Response Cellular Response (Migration, Proliferation, Adhesion) Downstream_Effectors->Cellular_Response

Caption: Hypothesized inhibition of the ROCK signaling pathway.

Section 1: Initial Characterization and Dosage Determination

Before investigating the specific effects of the compound, it is crucial to determine its cytotoxic profile and establish a working concentration range. This is achieved through a dose-response study.[13][14][15][16]

Reagent Preparation and Handling
  • Compound Stock Solution: Prepare a high-concentration stock solution of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (e.g., 10 mM) in a sterile, appropriate solvent such as sterile water or DMSO.[17] Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Cell Culture Medium: Use the appropriate complete medium for your chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Reagents: Prepare reagents for cytotoxicity assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assays.[18][19][20][21][22][23][24]

Experimental Workflow for Dose-Response Analysis

Diagram of the Dose-Response Experimental Workflow

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Seeding Seed cells in 96-well plates Add_Compound Add compound dilutions to cells Cell_Seeding->Add_Compound Compound_Dilution Prepare serial dilutions of the compound Compound_Dilution->Add_Compound Incubation Incubate for 24, 48, or 72 hours Add_Compound->Incubation Cytotoxicity_Assay Perform MTT or LDH assay Incubation->Cytotoxicity_Assay Data_Analysis Measure absorbance and calculate IC50 Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for determining compound cytotoxicity and IC50.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20][21][23][24]

  • Cell Seeding: Seed your chosen cancer cell line (e.g., HeLa, A549, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The following day, prepare a series of dilutions of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in complete medium. A common starting range is a 10-point, 2-fold serial dilution starting from 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21][23]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[25]

Detailed Protocol: LDH Assay for Cytotoxicity

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[18][19][22]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a lysis buffer).

ParameterRecommended Starting RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase during the experiment.
Compound Concentration 0.1 µM - 100 µM (logarithmic scale)A wide range is necessary to capture the full dose-response curve.
Incubation Time 24, 48, and 72 hoursAllows for the assessment of both short-term and long-term effects.
Vehicle Control DMSO or sterile water (at the same concentration as the highest compound dose)Essential for normalizing the data and accounting for solvent effects.

Section 2: Functional Assays to Investigate ROCK Inhibition

Once a non-toxic working concentration range has been established (typically below the IC50 value), functional assays can be performed to test the hypothesis of ROCK inhibition.

Wound Healing/Scratch Assay for Cell Migration

This assay assesses the effect of the compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch/Wound Creation: Using a sterile pipette tip, create a "scratch" or cell-free area in the monolayer.

  • Treatment: Wash the wells with PBS to remove dislodged cells and then add fresh medium containing the compound at a sub-lethal concentration (e.g., IC20). Include a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.

  • Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure. Compare the rate of closure between the treated and control groups. A significant reduction in wound closure in the treated group would suggest an inhibitory effect on cell migration, consistent with ROCK inhibition.

Transwell Migration Assay

This assay provides a more quantitative measure of cell migration.

  • Cell Preparation: Starve the cells in a serum-free medium for several hours.

  • Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate. Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment and Seeding: Resuspend the starved cells in a serum-free medium containing the compound at a sub-lethal concentration or a vehicle control. Seed the cells into the upper chamber of the Transwell insert.

  • Incubation: Incubate for a period that allows for migration (e.g., 12-24 hours).

  • Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several fields of view under a microscope.

Conclusion and Future Directions

This application note provides a detailed guide for the initial in vitro characterization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. By following these protocols, researchers can systematically determine the compound's cytotoxic profile and investigate its potential as a ROCK inhibitor through functional assays.

Positive results from these experiments, such as a dose-dependent inhibition of cell migration, would provide strong evidence for the hypothesized mechanism of action. Further studies could then focus on downstream molecular analyses, such as Western blotting for phosphorylated myosin light chain (a direct substrate of ROCK), to confirm target engagement. The methodologies outlined here provide a solid foundation for exploring the therapeutic potential of this novel compound in cancer and other diseases where the Rho/ROCK pathway is implicated.

References

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(48), 31069-31084. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Sadhu, S. K., et al. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1063. Available at: [Link]

  • Julian, M. H., & Olson, M. F. (2014). Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Journal of Pathology, 232(2), 12-23. Available at: [Link]

  • Li, Z., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(2), 839-847. Available at: [Link]

  • German Cancer Research Center. (n.d.). Design and analysis of dose-response experiments. Available at: [Link]

  • Li, X., et al. (2009). ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. Stem Cells and Development, 18(2), 301-310. Available at: [Link]

  • protocols.io. (2022). LDH cytotoxicity assay. Available at: [Link]

  • Hafner, M., et al. (2019). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 11(1), e58. Available at: [Link]

  • Chirco, P., & Tsuruta, J. K. (2019). Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. PLoS One, 14(4), e0215582. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Available at: [Link]

  • Rath, B. H., & Olson, M. F. (2012). Rho-associated kinase (ROCK) inhibitors as anti-cancer agents. Molecular Cancer Therapeutics, 11(9), 1848-1857. Available at: [Link]

  • Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Available at: [Link]

  • Ruan, Z., et al. (2019). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Bio-protocol, 9(22), e3433. Available at: [Link]

  • Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Available at: [Link]

  • MilliporeSigma. (n.d.). Stem Cell Tested ROCK Inhibitor (Y-27632). Available at: [Link]

  • ResearchGate. (n.d.). Dose-response curve of cell lines C, D, and E. (C) cell line with drug... Available at: [Link]

  • Lee, J., & Lee, J. S. (2022). Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. International Journal of Molecular Sciences, 23(19), 11783. Available at: [Link]

  • Markopoulos, G. S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3353-3363. Available at: [Link]

  • Sorger Lab. (2017). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Available at: [Link]

  • AMSBIO. (2024). Culture techniques for drug discovery and therapeutics. Available at: [Link]

  • MDPI. (2018). Advanced Cell Culture Techniques for Cancer Drug Discovery. Available at: [Link]

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Application

Application Notes &amp; Protocols: High-Throughput Screening of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride for Kinase Inhibitor Discovery

For: Researchers, scientists, and drug development professionals. Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biol...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries against biological targets. This document provides a detailed technical guide for the utilization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride , a small molecule featuring a privileged kinase inhibitor scaffold, in a biochemical HTS campaign. We present a comprehensive workflow, from initial assay development and primary screening to hit confirmation and dose-response analysis, using a robust luminescence-based kinase assay. The protocols and principles outlined herein are designed to provide researchers with the foundational knowledge to effectively screen this and similar compounds, ensuring data integrity and maximizing the potential for hit discovery.

Introduction: The Scientific Rationale

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its nitrogen atoms act as key hydrogen bond acceptors and donors, mimicking the adenine ring of ATP and enabling potent binding to the hinge region of kinase active sites.[3][4] The addition of a pyrrolidine ring introduces a three-dimensional character that can improve solubility and allow for vectoral exploration of deeper pockets within the kinase domain.

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride combines these key features, making it a compelling candidate for screening against the human kinome. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][5] Cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle, is a well-validated target in oncology, and its inhibition is a promising therapeutic strategy.[6][7]

This guide will use the CDK2/Cyclin A2 complex as a representative target to illustrate a comprehensive HTS protocol for identifying inhibitors from a small molecule library featuring our compound of interest.

Compound Profile: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
PropertyValueSource
Molecular Formula C₉H₁₆Cl₂N₄[8]
Molar Mass 251.16 g/mol [8]
Structure Chemical StructureN/A
Key Features Pyrimidine (hinge-binding), Pyrrolidine (scaffold), Primary Amine (functional handle)[3][4]
Solubility Expected to be soluble in aqueous buffers and DMSO as a dihydrochloride salt.General Chemical Knowledge

The High-Throughput Screening Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process designed to identify true, potent, and selective inhibitors from a large compound collection. The workflow is designed as a funnel, progressively narrowing the number of compounds for more detailed characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Generation AssayDev Assay Development (ADP-Glo™ Kinase Assay) AssayVal Assay Validation (Z'-Factor > 0.5) AssayDev->AssayVal Optimization PrimaryScreen Single-Concentration Screen (e.g., 10 µM) AssayVal->PrimaryScreen HitSelection Hit Identification (>3σ from control or >50% inhibition) PrimaryScreen->HitSelection Data Analysis HitConfirm Confirmatory Screen (Fresh Compound) HitSelection->HitConfirm Counterscreen Counterscreens (Assay Interference) HitConfirm->Counterscreen DoseResponse Dose-Response & IC₅₀ (8-point curve) Counterscreen->DoseResponse Confirmed Hits SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Selectivity Selectivity Profiling (Kinase Panel) SAR->Selectivity

Figure 1: High-Throughput Screening (HTS) Campaign Workflow.

Detailed Protocol: Luminescence-Based Kinase Assay

For this campaign, we will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[9][10] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to kinase activity, and the luminescent signal generated is inversely proportional to the amount of inhibitor activity.[11]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase reaction proceeds, converting ATP to ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • ADP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal.[11]

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase CDK2/CycA2 ADP ADP Kinase->ADP Substrate Substrate Peptide Substrate->ADP ATP ATP ATP->ADP ATP_rem Remaining ATP ADP->ATP_rem Kinase Activity KinaseDet_Reagent Kinase Detection Reagent ADP->KinaseDet_Reagent Conversion ADPGlo_Reagent ADP-Glo™ Reagent ATP_rem->ADPGlo_Reagent Depletion ATP_new Newly Synthesized ATP KinaseDet_Reagent->ATP_new Light Luminescent Signal ATP_new->Light Luciferase

Figure 2: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
  • Compound: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (prepared as a 10 mM stock in 100% DMSO)

  • Enzyme: Recombinant human CDK2/Cyclin A2[12]

  • Substrate: Histone H1 or a suitable peptide substrate[13]

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit[9]

  • Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA

  • Plates: White, opaque, 384-well assay plates

  • Positive Control: Staurosporine (a known potent, non-selective kinase inhibitor)

  • Negative Control: 100% DMSO

Protocol: Primary High-Throughput Screen (HTS)

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 20 nL of the 10 mM compound stock solution (or DMSO for controls) to the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM with 0.1% DMSO.

    • Plate Layout: Dedicate columns 1-2 for negative controls (DMSO) and columns 23-24 for positive controls (e.g., 1 µM Staurosporine).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate master mix in pre-warmed assay buffer. The final concentrations should be optimized during assay development (e.g., 2.5 ng/µL CDK2/CycA2, 0.2 µg/µL Histone H1).

    • Add 10 µL of the 2X enzyme/substrate mix to all wells.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Kₘ for ATP for the kinase (e.g., 20 µM final concentration).

    • Add 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate at 30°C for 60 minutes.[14]

  • Stop Reaction and Deplete ATP:

    • Add 20 µL of ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes.[9]

  • Develop Luminescent Signal:

    • Add 40 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second.

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

Before analyzing compound activity, the quality of the assay run must be validated using the Z'-factor. This metric assesses the separation between the positive and negative controls.[15]

Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| )

Where:

  • σ_pos and µ_pos are the standard deviation and mean of the positive control (e.g., Staurosporine).

  • σ_neg and µ_neg are the standard deviation and mean of the negative control (DMSO).

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[15]

Hit Identification from Primary Screen

The activity of each compound is typically normalized to the controls and expressed as percent inhibition.

Formula for Percent Inhibition: % Inhibition = 100 * ( 1 - ( (Signal_compound - µ_pos) / (µ_neg - µ_pos) ) )

A "hit" is typically defined as a compound that exhibits inhibition above a certain threshold, for example, greater than 50% inhibition or a signal that is more than three standard deviations from the mean of the negative controls.

Hit Validation and Follow-Up Studies

Hit Confirmation and Counterscreening

Hits from the primary screen must be rigorously validated to eliminate false positives.[16]

  • Re-testing: Confirmed hits should be re-tested from a freshly prepared solution to rule out errors in the original screening plate.

  • Counterscreening: It is crucial to perform counterscreens to identify compounds that interfere with the assay technology itself.[17] For the ADP-Glo™ assay, a key counterscreen involves running the assay in the absence of the primary kinase (CDK2/CycA2) but in the presence of the hit compound. Compounds that inhibit the luciferase enzyme will appear as false positives and should be eliminated.[17]

Dose-Response Analysis and IC₅₀ Determination

Confirmed, non-interfering hits are subjected to dose-response analysis to determine their potency.

Protocol:

  • Prepare serial dilutions of the hit compound (e.g., an 8-point, 1:3 dilution series starting at 50 µM).

  • Perform the ADP-Glo™ kinase assay as described above with the different compound concentrations.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which the compound elicits 50% of its maximal inhibitory effect).[18][19][20]

Dose_Response cluster_0 Dose-Response Curve Generation DataPoints Plot (% Inhibition vs. Log[Inhibitor]) CurveFit Fit to 4-Parameter Logistic Model DataPoints->CurveFit Non-linear Regression IC50 Determine IC₅₀ Value CurveFit->IC50

Figure 3: Workflow for IC₅₀ Determination.

The resulting IC₅₀ value is a critical measure of a compound's potency and is used to rank hits and guide subsequent structure-activity relationship (SAR) studies.

Conclusion

The 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The detailed protocols and workflow presented in this application note provide a robust framework for screening this compound and its analogs in a high-throughput setting. By adhering to rigorous standards of assay validation, data analysis, and hit confirmation, researchers can confidently identify and advance promising lead candidates for further drug development.

References

  • Rudnicka, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Eastwood, B. J., et al. (2012). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of Biomolecular Screening, 17(7), 855–869.
  • Rashid, M., et al. (2023).
  • Wang, Y., & Chen, Y. (2015). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Molecular Modeling, 21(8), 211.
  • Al-Sanea, M. M., et al. (2021). Interaction of HTS hit compound 1 with CDK2. ResearchGate. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(7), 775–789.
  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • GraphPad. (2017). How can I calculate IC50 value from percent of residual activity?. ResearchGate. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Van der Vlag, R., et al. (2012). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. ResearchGate. Retrieved from [Link]

  • Aok, K., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 21(6), 738–746.
  • Lolli, G., et al. (2013). A novel approach to the discovery of small molecule ligands of CDK2. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(9), 1792–1798.
  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Kaur, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220.
  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(1), 358–373.
  • Novartis OAK. (2016). Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS. Retrieved from [Link]

  • Isbell, J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11846–11874.
  • Singh, S., & Singh, J. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-224.
  • ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK12/CyclinK Kinase Assay Kit. Retrieved from [Link]

  • Huang, Z., et al. (2019). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2023). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Protocol for Determining the Potency of Capivasertib (AZD5363) Using a Luminescence-Based AKT1 Kinase Assay

Introduction 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, more commonly known as Capivasertib or AZD5363, is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, more commonly known as Capivasertib or AZD5363, is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, 2, and 3).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell cycle progression, proliferation, survival, and metabolism.[3][4] Hyperactivation of this pathway is one of the most frequent occurrences in human cancers, making its components, particularly AKT, highly attractive targets for therapeutic intervention.[5][6] Capivasertib has demonstrated significant anti-tumor activity in preclinical models and is under extensive investigation in clinical trials for various malignancies.[7][8]

This application note provides a detailed, field-proven protocol for determining the in vitro potency (IC50) of Capivasertib against the AKT1 kinase isoform. The methodology employs the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10] This guide is designed for researchers in oncology, cell signaling, and drug development, offering a self-validating framework for the accurate biochemical characterization of AKT inhibitors.

Mechanism of Action and Assay Principle

Capivasertib and the PI3K/AKT Signaling Pathway

Capivasertib exerts its function by competing with ATP for the binding site in the kinase domain of AKT, thereby preventing the phosphorylation of its downstream substrates.[5] This inhibition blocks the signal transduction cascade that promotes cell survival and proliferation.[2] Key downstream targets of AKT include GSK3β and PRAS40; inhibition of their phosphorylation is a hallmark of Capivasertib's activity.[2][8]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 GSK3b GSK3β AKT->GSK3b Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth GSK3b->Cell_Growth regulates Capivasertib Capivasertib (AZD5363) Capivasertib->AKT INHIBITS PTEN PTEN PTEN->PIP3 dephosphorylates

Figure 1. Simplified PI3K/AKT signaling pathway showing the inhibitory action of Capivasertib.

ADP-Glo™ Assay Principle

The ADP-Glo™ Kinase Assay is a two-step process designed for high-throughput screening.[11]

  • Kinase Reaction & ATP Depletion: In the first step, the kinase (AKT1), its substrate, ATP, and the inhibitor (Capivasertib) are incubated together. After the reaction, ADP-Glo™ Reagent is added, which simultaneously stops the kinase reaction and depletes the remaining, unconsumed ATP. This step is crucial because the high background from residual ATP would otherwise overwhelm the signal from the newly generated ADP.[9]

  • ADP to ATP Conversion & Detection: In the second step, a Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP produced by the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal proportional to the initial amount of ADP produced.[10][12] Therefore, a lower luminescent signal indicates higher kinase inhibition.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
Capivasertib (AZD5363) APExBIOA4424
ADP-Glo™ Kinase Assay KitPromegaV9101
Recombinant Human AKT1 (active)SignalChemA08-10G
AKTide (GRPRTSSFAEG) SubstrateAnaSpecAS-60209
ATP, 10mM SolutionPromegaV9151
DTT, 1M SolutionSigma-Aldrich43815
Tris-HCl, 1M (pH 7.5)Thermo Fisher15567027
MgCl₂, 1M SolutionThermo FisherAM9530G
Bovine Serum Albumin (BSA)NEBB9000S
DMSO, AnhydrousSigma-Aldrich276855
Solid White, Low-Volume 384-well platesCorning3572
Multichannel Pipettes------
LuminometerBMG LABTECHPHERAstar FS

Detailed Experimental Protocol

Reagent Preparation
  • Causality: Proper reagent preparation is fundamental for assay reproducibility. Buffers are prepared at optimal pH and ionic strength for enzyme activity. DTT is included to maintain the reduced state of cysteine residues in the kinase, and BSA is added to prevent non-specific adsorption of the enzyme to plate wells.

  • Kinase Buffer (1X): Prepare a fresh solution containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA. Keep on ice.

  • DTT Addition: Just before use, add DTT to the 1X Kinase Buffer to a final concentration of 0.5 mM.

  • ATP Solution (2X): Dilute the 10 mM ATP stock to 50 µM in 1X Kinase Buffer. This will result in a final concentration of 25 µM in the kinase reaction, which is near the Km of AKT1 for ATP, providing a good balance between signal strength and inhibitor sensitivity.

  • Enzyme/Substrate Mix (2X): Prepare a mix containing 10 ng/µL of active AKT1 and 200 µM AKTide substrate in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically but 5 ng/µL is a robust starting point.

  • Capivasertib Stock and Serial Dilutions:

    • Prepare a 10 mM stock solution of Capivasertib in 100% DMSO.

    • Perform a serial dilution series in 100% DMSO. For a typical 10-point dose-response curve, start with a 1 mM concentration and perform 1:3 serial dilutions.

    • Finally, dilute each DMSO concentration 1:50 into 1X Kinase Buffer. This creates a 4X final inhibitor concentration with a consistent 2% DMSO concentration across all wells, minimizing solvent effects.

Assay Procedure
  • Workflow: The following protocol is designed for a 384-well plate format with a final reaction volume of 10 µL.

Figure 2. Step-by-step workflow for the Capivasertib kinase assay.

  • Inhibitor Plating: Add 2.5 µL of the 4X Capivasertib dilutions to the appropriate wells of a solid white 384-well plate.

    • Max Activity Control: For 100% activity wells, add 2.5 µL of 1X Kinase Buffer containing 2% DMSO (vehicle control).

    • Background Control: For "no enzyme" background wells, add 2.5 µL of 1X Kinase Buffer with 2% DMSO.

  • Enzyme/Substrate Addition:

    • To the inhibitor and max activity wells, add 2.5 µL of the 2X Enzyme/Substrate mix.

    • To the background control wells, add 2.5 µL of 1X Kinase Buffer containing only the 200 µM AKTide substrate (no enzyme).

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final volume is now 10 µL.

  • Kinase Reaction Incubation: Seal the plate and incubate for 60 minutes at 30°C.

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.

  • Develop Luminescent Signal: Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[12]

  • Measure Luminescence: Read the plate on a luminometer with a standard integration time (e.g., 0.5-1 second per well).

Data Analysis and Interpretation

Calculation of Percent Inhibition
  • Trustworthiness: Accurate data processing requires the use of proper controls. The "Max Activity" control defines the 100% signal window, while the "Background" control accounts for any signal not generated by the enzyme.

The percentage of kinase activity remaining is calculated first, followed by the percent inhibition.

  • Corrected RLU (Relative Light Units):

    • Corrected RLU = RLU (Sample) - RLU (Background Control)

    • Max Activity RLU = RLU (Max Activity Control) - RLU (Background Control)

  • Percent Activity:

    • % Activity = (Corrected RLU / Max Activity RLU) * 100

  • Percent Inhibition:

    • % Inhibition = 100 - % Activity

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half.[13]

  • Plotting: Create a semi-log plot with the logarithm of the Capivasertib concentration on the X-axis and the corresponding Percent Inhibition on the Y-axis.[14]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) dose-response curve.[15] The equation is typically of the form: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • IC50 Value: The software will calculate the LogIC50, which can be easily converted to the IC50 value. The expected IC50 for Capivasertib against AKT1 is in the low nanomolar range (<10 nM).[1]

Sample Data Presentation
[Capivasertib], nMLog [Capivasertib]Avg. RLU% Inhibition
10003.0015,20098.1%
3332.5216,80097.7%
1112.0425,40096.4%
371.5798,50087.5%
12.31.09255,00067.7%
4.10.61421,00046.8%
1.370.14598,00024.4%
0.46-0.34715,0009.6%
0.15-0.82775,0001.8%
0 (Vehicle)N/A790,0000.0%
Bkgd ControlN/A12,500N/A

Note: Data are for illustrative purposes only.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio - Insufficient enzyme activity- Sub-optimal ATP concentration- Assay reagents expired- Increase enzyme concentration or incubation time.- Titrate ATP concentration around the Km value.- Use fresh reagents.
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate- Calibrate pipettes; use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.
IC50 Value Out of Expected Range - Incorrect inhibitor dilution- Error in enzyme/substrate concentration- Inactive enzyme- Prepare fresh inhibitor dilutions and verify stock concentration.- Re-quantify enzyme and substrate stocks.- Test enzyme activity with a positive control inhibitor.

Conclusion

This application note provides a comprehensive and robust protocol for determining the inhibitory potency of Capivasertib (AZD5363) against AKT1 kinase. By leveraging the high sensitivity and wide dynamic range of the ADP-Glo™ assay, this method yields reliable and reproducible IC50 values. The principles and steps outlined herein, from explaining the causality of reagent choices to detailing the data analysis workflow, establish a self-validating system critical for the rigorous evaluation of kinase inhibitors in a drug discovery setting.

References

  • Banerji, U. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central (PMC) - NIH. Retrieved from [Link]

  • Smyth, L. M., et al. (2020). Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination with Fulvestrant in Patients with AKT1 E17K-Mutant, ER-Positive Metastatic Breast Cancer. Clinical Cancer Research, 26(15), 3947–3957. Retrieved from [Link]

  • AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. Retrieved from [Link]

  • Zhang, Y., et al. (2016). A novel AKT inhibitor, AZD5363, inhibits phosphorylation of AKT downstream molecules, and activates phosphorylation of mTOR and SMG-1 dependent on the liver cancer cell type. Oncology Letters, 11(1), 453-459. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Robertson, J. F. R., et al. (2018). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER + Invasive Breast Cancer (STAKT). Clinical Cancer Research, 24(12), 2772-2782. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Davies, B. R., et al. (2011). Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines. Cancer Research, 71(8_Supplement), 1052. Retrieved from [Link]

  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • Journal of Bio-X Research. (2023). Exploring Capivasertib: A New AKT Inhibitor for Targeted Cancer Treatment. MedNexus. Retrieved from [Link]

  • Zask, A., et al. (2007). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 12(6), 799-809. Retrieved from [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • Thakkar, S., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1276–1284. Retrieved from [Link]

  • El-Sayed, R., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Life Sciences, 278, 119502. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega’s ADP-Glo™ assay. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this specific synthesis. My goal is to move beyond simple procedural lists and provide a deeper, mechanistically-grounded understanding of the reaction to empower you to solve challenges in your lab.

The synthesis of this molecule is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction. It involves coupling an electron-deficient pyrimidine ring with a nucleophilic pyrrolidine. While straightforward in principle, this reaction is fraught with challenges, primarily concerning regioselectivity and reaction efficiency. This guide will address the most common issues encountered during this synthesis and provide field-proven solutions.

Core Synthesis Pathway & Mechanistic Considerations

The primary reaction involves the displacement of a leaving group (typically a halide) from the C4 position of the pyrimidine ring by the secondary amine of pyrrolidin-3-amine.

Synthesis_Pathway Fig. 1: General S N Ar Synthesis Pathway cluster_reactants Starting Materials cluster_products Products SM1 4-Chloropyrimidine Intermediate Meisenheimer Complex (Anionic σ-complex) SM1->Intermediate + SM2 SM2 Pyrrolidin-3-amine (or Boc-protected derivative) Product_FreeBase 1-(Pyrimidin-4-yl)pyrrolidin-3-amine (Free Base) Intermediate->Product_FreeBase - Cl⁻ Product_Salt Target Molecule (Dihydrochloride Salt) Product_FreeBase->Product_Salt + 2 HCl conditions Base (e.g., DIPEA, K₂CO₃) Solvent (e.g., n-BuOH, DMF) Heat (Δ) conditions->Intermediate

Fig. 1: General SNAr Synthesis Pathway

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent loss of the chloride leaving group restores aromaticity and yields the product. The pyrimidine ring is sufficiently electron-deficient to undergo this reaction, a characteristic feature of many nitrogen-containing heterocycles.[2]

Troubleshooting Guide & FAQs

This section is structured to address the most pressing issues that can arise during the synthesis, leading to low yields or impure products.

Q1: My overall yield is critically low (<30%). Where should I start my investigation?

A low yield is the most common complaint. It's rarely a single issue but a combination of factors. A logical diagnostic workflow is essential.

Troubleshooting_Workflow Fig. 2: Diagnostic Workflow for Low Yield start Low Yield Reported check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc decision_completeness Is Starting Material (SM) Consumed? check_tlc->decision_completeness incomplete Incomplete Reaction decision_completeness->incomplete No decision_purity Is there one major product spot or multiple spots? decision_completeness->decision_purity Yes optimize_cond Action: • Increase Temperature/Time • Use Microwave Irradiation • Screen Solvents/Bases (See Table 1) incomplete->optimize_cond one_spot One Major Spot (High Purity) decision_purity->one_spot One Spot multi_spots Multiple Spots decision_purity->multi_spots Multiple Spots purification_loss Problem: Purification Loss Action: • Optimize chromatography • Check workup pH • Re-evaluate crystallization solvent one_spot->purification_loss side_products Problem: Side Product Formation (Likely Isomer) Action: • Address regioselectivity (See Q2 & Q3) multi_spots->side_products

Fig. 2: Diagnostic Workflow for Low Yield

Initial Steps:

  • Reaction Monitoring: First, confirm the reaction has gone to completion. Use Thin Layer Chromatography (TLC) or LC-MS to check for the presence of starting materials in the crude mixture. If the reaction is incomplete, refer to the optimization parameters in Table 1 .

  • Side Product Analysis: If starting materials are consumed but the yield is low, the cause is likely side product formation or loss during workup/purification.

Q2: My TLC/LC-MS shows multiple product spots with the same mass. What is the most probable side product?

This is the cornerstone issue of this synthesis: regioselectivity . Pyrrolidin-3-amine has two nucleophilic centers: the secondary amine within the ring (N1) and the primary amine at the C3 position. Both can react with 4-chloropyrimidine.

Regioselectivity_Issue Fig. 3: The Critical Regioselectivity Challenge pyrimidine 4-Chloropyrimidine center_node pyrimidine->center_node pyrrolidine Pyrrolidin-3-amine pyrrolidine->center_node + desired_product Desired Product (Attack at Ring N1) side_product Isomeric Side Product (Attack at Primary NH₂) center_node->desired_product Path A (Kinetically Favored) center_node->side_product Path B (Competing Reaction) explanation The secondary amine (ring N1) is generally more nucleophilic and less sterically hindered, making Path A the preferred route. However, Path B remains a significant competitive pathway. explanation->center_node

Fig. 3: The Critical Regioselectivity Challenge
  • Desired Product: Formed by the attack of the more nucleophilic secondary ring amine.

  • Isomeric Side Product: Formed by the attack of the primary amine. This isomer is often difficult to separate from the desired product due to similar polarity.

Your primary goal for yield improvement is to maximize the reaction at the ring nitrogen (Path A) while suppressing the reaction at the primary amine (Path B).

Q3: How can I improve the regioselectivity to favor the desired N1-arylation product?

This is the most critical question. You have two primary strategies: reaction condition optimization or implementing a protecting group strategy.

Strategy A: Optimizing Conditions (Without Protecting Groups)

This approach aims to exploit the inherent differences in nucleophilicity and sterics between the two amine groups.

  • Base Selection: Use a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Its steric hindrance can help disfavor the deprotonation and reaction at the more exposed primary amine. A weaker inorganic base like potassium carbonate (K₂CO₃) can also be effective.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can increase selectivity. Higher temperatures often lead to more side products.

  • Solvent Choice: Polar aprotic solvents like DMF or NMP, or higher-boiling alcohols like n-butanol or isopropanol are commonly used.[3] The choice of solvent can influence amine nucleophilicity and reaction rates.

Strategy B: Protecting Group Strategy (Recommended for Robustness)

This is the most reliable method for ensuring high regioselectivity. The strategy involves protecting the primary amine, performing the SNAr reaction, and then deprotecting.

Detailed Protocol: Boc-Protection Route

  • Protection of Pyrrolidin-3-amine:

    • Dissolve pyrrolidin-3-amine (1.0 eq) in a suitable solvent (e.g., Dichloromethane or THF).

    • Add Di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) and a base like triethylamine (1.1 eq).

    • Stir at room temperature until TLC/LC-MS confirms complete formation of tert-butyl (pyrrolidin-3-yl)carbamate.

    • Work up and purify the protected amine. This intermediate is now ready for the SNAr reaction, with the primary amine effectively blocked.

  • SNAr Reaction with Protected Amine:

    • Combine 4-chloropyrimidine (1.0 eq), tert-butyl (pyrrolidin-3-yl)carbamate (1.0-1.2 eq), and a base (e.g., DIPEA or K₂CO₃, 2-3 eq) in a solvent like n-butanol or DMF.

    • Heat the reaction (typically 80-120 °C) and monitor for completion. Microwave heating can significantly shorten reaction times.[3]

    • Once complete, perform an aqueous workup and purify the Boc-protected product, tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate, by column chromatography. This intermediate is often a clean, crystalline solid, making purification much simpler than for the final free base.

  • Deprotection and Salt Formation:

    • Dissolve the purified, Boc-protected intermediate in a solvent like Dioxane, Methanol, or Ethyl Acetate.

    • Add an excess of strong acid. A solution of HCl in dioxane (e.g., 4M) is ideal as it both cleaves the Boc group and forms the desired dihydrochloride salt in one step.

    • Stir until deprotection is complete. The product will often precipitate out of solution.

    • Isolate the 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride by filtration and wash with a non-polar solvent like diethyl ether to remove any residual impurities.

While this adds two steps to the overall synthesis, the dramatic increase in purity and ease of separation almost always results in a significantly higher overall yield of the final, high-purity product.

Q4: What are the optimal reaction conditions for the SNAr step?

The "optimal" conditions depend on your chosen strategy (protected vs. unprotected). The following table summarizes common starting points for optimization.

ParameterCondition 1 (Conventional)Condition 2 (Microwave)Condition 3 (Inorganic Base)Rationale & Expert Insights
Solvent n-Butanol (n-BuOH)Dimethylformamide (DMF)Isopropanol (IPA)n-BuOH and IPA have high boiling points suitable for thermal reactions. DMF is an excellent microwave solvent due to its high dielectric constant.
Base DIPEA (2.5 eq)DIPEA (2.5 eq)K₂CO₃ (3.0 eq)DIPEA is a strong, non-nucleophilic organic base that scavenges HCl effectively. K₂CO₃ is a cheaper, milder inorganic base that can work well, especially with protected amines.
Temperature 100-120 °C150-190 °C[3]80-90 °C (Reflux)Microwave conditions can drastically reduce reaction times from hours to minutes.[4] Start with lower temperatures to maximize selectivity before increasing to push for completion.
Time 8-24 hours30-90 minutes12-36 hoursAlways monitor by TLC/LC-MS. Do not run for a fixed time.
Applicability Good for both protected and unprotected routes. A reliable starting point.Excellent for high-throughput synthesis and rapid optimization. Can sometimes improve yields over conventional heating.A cost-effective option for large-scale synthesis, particularly with the Boc-protected intermediate.
Q5: I'm having trouble with the final salt formation. My product is an oil or is impure after precipitation.

This almost always points to an impure free base. Oiling out during crystallization is a classic sign of impurities disrupting the crystal lattice formation.

  • Ensure Purity of the Free Base: Before attempting salt formation, ensure the free base is >95% pure by LC-MS and ¹H NMR. If it isn't, re-purify it using column chromatography. For amines that streak on silica gel, try adding 0.5-1% triethylamine or ammonia in methanol to your eluent system.

  • Correct Stoichiometry: The target is a di hydrochloride salt. This requires two equivalents of HCl for every one equivalent of your product, as there are two basic nitrogen atoms (the ring N1 and the exocyclic NH₂). Use a titrated solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) and add it slowly at 0 °C.

  • Solvent Selection: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt. Common choices include:

    • Isopropanol (IPA)

    • Ethyl Acetate (EtOAc)

    • Diethyl Ether (Et₂O)

    • A mixture (e.g., Methanol/Et₂O)

  • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or sonicating the mixture. Sometimes, removing the solvent and triturating the resulting oil with a non-polar solvent like hexane or ether can induce solidification.

References
  • Journal of the Chemical Society C. (n.d.). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US7423043B2 - 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds.
  • Al-Zoubi, R. M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. RSC Advances. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Welcome to the technical support center for the synthesis and purification of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, proven protocols, and answers to frequently asked questions. Our focus is on ensuring high purity and yield by understanding and mitigating common side reactions and impurities.

Synthetic Strategy: The Underlying Chemistry

The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is central to understanding potential side reactions and impurity formation. The core of the reaction involves the attack of an electron-rich nucleophile, in this case, the primary amine of (S)- or (R)-3-aminopyrrolidine, on an electron-deficient pyrimidine ring activated by a suitable leaving group.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack.[1] The reaction proceeds through a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[2]

Fig 2. Formation pathway of the disubstituted impurity.
  • Prevention & Mitigation Strategies:

    • Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the 3-aminopyrrolidine starting material, but avoid a large excess which can drive the second substitution.

    • Temperature Management: Maintain the reaction temperature at the lowest point where a reasonable rate is observed. For many systems, this is between 80-100 °C.

    • Use a Monosubstituted Starting Material: The most robust solution is to start with 4-chloro- or 4-fluoropyrimidine rather than a di-halogenated version.

Question: I am having difficulty removing unreacted 3-aminopyrrolidine from my crude product. What purification strategies do you recommend?

Answer: Unreacted 3-aminopyrrolidine can be challenging to remove due to its high polarity and water solubility.

  • Strategy 1: Acid/Base Extraction.

    • Rationale: Your desired product is a weaker base than the starting 3-aminopyrrolidine. This difference in pKa can be exploited.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous solution of a weak acid, such as 5% citric acid or ammonium chloride. The more basic 3-aminopyrrolidine will be preferentially protonated and extracted into the aqueous layer.

      • Neutralize the organic layer with a saturated sodium bicarbonate wash, dry over sodium sulfate, and concentrate.

  • Strategy 2: Dihydrochloride Salt Formation & Recrystallization.

    • Rationale: The dihydrochloride salt of your product often has excellent crystallinity and a solubility profile that differs significantly from the starting material's hydrochloride salt. This is the most effective method for achieving high purity.

    • Protocol: See the detailed protocol in Section 4. The key is the choice of solvent system. A mixture like Ethanol/IPA or Ethanol/MTBE is often effective. The unreacted amine, being more soluble, will remain in the mother liquor.

Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to protect the secondary amine on the pyrrolidine ring?

    • A: It is generally not necessary. The primary amine of 3-aminopyrrolidine is significantly more nucleophilic and less sterically hindered than the secondary amine within the ring, leading to high selectivity for the desired N-arylation reaction. Protecting the secondary amine (e.g., with a Boc group) adds extra steps to the synthesis (protection and deprotection) and is usually not required for achieving high purity. [3]

  • Q2: What is the role of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) in the reaction?

    • A: The SNAr reaction generates one equivalent of acid (HCl or HF) as a byproduct. The base is crucial to neutralize this acid. If left un-neutralized, the acid would protonate the amine nucleophile, rendering it inactive and halting the reaction. A non-nucleophilic base is essential to prevent competition with the desired amine nucleophile.

  • Q3: My final product after salt formation is off-color (yellow or brown). What is the cause and how can I fix it?

    • A: Off-color products are typically due to small amounts of highly colored degradation or oxidative impurities. [4]These can sometimes form from the solvent (e.g., DMF pyrolysis) or from side reactions at elevated temperatures.

    • Solution: A charcoal treatment during recrystallization is highly effective. Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved salt solution, stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon before cooling and crystallization. [5]

Key Experimental Protocols

Protocol 1: Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine (Free Base)

  • To a stirred solution of 4-chloropyrimidine (1.0 eq) in n-butanol (5-10 volumes), add (R)-3-aminopyrrolidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Sparge the mixture with nitrogen for 15 minutes.

  • Heat the reaction mixture to 95-100 °C and maintain for 12-18 hours, monitoring by HPLC for the consumption of 4-chloropyrimidine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of n-butanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid. This crude material can be taken directly to the salt formation step.

Protocol 2: Purification via Dihydrochloride Salt Recrystallization

  • Dissolve the crude free base from Protocol 1 in absolute ethanol (EtOH, 8-10 volumes) at room temperature.

  • Slowly add a solution of 4M HCl in dioxane or concentrated HCl (2.1 eq) dropwise while stirring. A precipitate will form.

  • Heat the resulting slurry to reflux (approx. 78 °C) to obtain a clear solution.

  • (Optional Decolorization) If the solution is colored, cool slightly to ~60 °C, add activated carbon (1% w/w), stir for 20 minutes, and filter hot through celite.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C and hold for at least 2 hours.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with cold ethanol (1-2 volumes) and then with MTBE or diethyl ether.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a white crystalline solid.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). Molecules. Retrieved January 22, 2026, from [Link]

  • Nucleophilic Aromatic Substitution (NAS). (2018). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents.
  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (n.d.). Google Patents.
  • Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Angewandte Chemie International Edition. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Reduction of Pyrimidine Derivatives by LiAlH4. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2014). Molecules. Retrieved January 22, 2026, from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved January 22, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" overcoming solubility issues in assays

Welcome to the technical support resource for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . This guide is designed for researchers, scientists, and drug development professionals to address and overcome common s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during in vitro and in vivo assays. While specific, validated solubility data for this compound is not extensively published, this guide synthesizes field-proven insights and established principles for handling poorly soluble small molecules, particularly basic amine compounds formulated as dihydrochloride salts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most immediate questions users face when working with this compound.

Q1: My compound immediately precipitated after I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?

A: This is a very common phenomenon known as "crashing out" or precipitation. It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous system where its solubility is much lower.[1] The organic solvent disperses, leaving the compound molecules to agglomerate and fall out of solution.

Recommended Actions:

  • Reduce Final Concentration: The simplest solution is to test if a lower final concentration of the compound is soluble and still meets the needs of your assay.

  • Optimize DMSO Carryover: For many cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[1] However, a certain amount of DMSO can act as a co-solvent and help maintain solubility. You may need to find the optimal balance for your specific system.

  • Use a Stepwise Dilution Protocol: Instead of a single, large dilution, perform serial dilutions. This gradual reduction in solvent strength can prevent the abrupt precipitation of the compound.[1] A detailed protocol is provided in Part 3.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: The choice of stock solvent is critical and depends on the intended use.

Recommended SolventsTypical Starting ConcentrationConsiderations & Rationale
DMSO 10-50 mMPrimary Choice: Excellent for dissolving a wide range of organic molecules.[2] However, ensure the final concentration in your assay is non-toxic to cells and does not interfere with enzyme activity.
Water 1-10 mMGood Starting Point: As a dihydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base.[3] However, its solubility limit in pure water or neutral buffers may still be low. Sonication may be required.
Ethanol 1-10 mMAlternative Co-solvent: Can be used as a primary stock solvent or as an intermediate co-solvent.[4][5] It is generally less toxic to cells than DMSO but is also a less potent solvent.

Q3: The compound name includes "dihydrochloride." How does this salt form affect solubility and my experiments?

A: The "dihydrochloride" indicates that the compound, which is a base due to its amine groups, has been treated with hydrochloric acid to form a salt. This is a common strategy in drug development to improve the aqueous solubility and stability of basic compounds.

  • Mechanism: The two amine groups on the molecule become protonated (positively charged). These charged ions interact more favorably with polar water molecules than the neutral, often more crystalline, free base form.

  • pH-Dependence: The solubility of this salt is highly dependent on pH.[6][7] At acidic to neutral pH, the compound will exist in its protonated, more soluble form. However, if the pH of your buffer is high (basic), the compound can be deprotonated back to its less soluble free base form, causing it to precipitate.[8][9]

Q4: I'm having trouble getting the compound into solution. Can I just heat or sonicate it?

A: While heating and sonication can help dissolve a compound, they must be used with caution. These methods can create a supersaturated solution , which is thermodynamically unstable. The compound may appear to be dissolved but can precipitate out later, often triggered by temperature changes, agitation, or the introduction of other substances. This can lead to highly variable and non-reproducible assay results. If you must use these methods, ensure the solution remains clear at the final experimental temperature and conditions.

Part 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Workflow for Overcoming Solubility Issues

When encountering precipitation or inconsistent results, a systematic approach is crucial. The following workflow provides a logical path to diagnose and solve the problem.

G start Start: Compound Precipitates in Assay check_conc Is the final compound concentration necessary? start->check_conc lower_conc Action: Lower final concentration and re-test. check_conc->lower_conc No check_dmso Is final DMSO concentration <0.1%? check_conc->check_dmso Yes success Success: Compound is Soluble lower_conc->success increase_dmso Action: Increase DMSO to 0.5-1% (if assay tolerates). Use stepwise dilution. check_dmso->increase_dmso Yes check_ph Is buffer pH > 7.5? check_dmso->check_ph No increase_dmso->success lower_ph Action: Lower buffer pH to 6.0-7.0 to favor salt form. Verify pH compatibility. check_ph->lower_ph Yes use_excipients Action: Introduce solubilizing excipients (e.g., Cyclodextrins, Surfactants). check_ph->use_excipients No lower_ph->success use_excipients->success

Caption: A troubleshooting flowchart for addressing compound precipitation.

Guide 2: The Critical Role of pH in Solubility

As a dihydrochloride salt of a basic compound, pH is arguably the most important factor governing the solubility of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine.

  • The Chemistry: The two basic nitrogen atoms on the molecule are protonated in the salt form (BH+ and B'H+). This exists in equilibrium with the partially protonated and the fully deprotonated, neutral free base (B). The neutral form is significantly less soluble.

G insoluble Free Base (B) (Low Solubility) soluble Protonated Dihydrochloride (B(H+)2) (High Solubility) insoluble->soluble  Lower pH (Add Acid)   soluble->insoluble  Higher pH (Add Base)  

Caption: pH-dependent equilibrium of the compound.

  • Practical Implications: If your assay buffer has a pH above the compound's pKa values, the equilibrium will shift towards the insoluble free base. Many standard cell culture media are buffered around pH 7.4, which can be high enough to cause issues for some basic salts.

  • Troubleshooting with pH:

    • Determine the pKa: If not available from the supplier, use computational tools (pKa predictors) to estimate the pKa of the amine groups.

    • Test Solubility: Prepare small-scale slurries of the compound in buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4).

    • Select Buffer: Choose the highest pH buffer that maintains solubility at the desired concentration while still being compatible with your assay's biological constraints.

Guide 3: Using Co-solvents and Excipients

If adjusting concentration and pH is insufficient or not possible, the next step is to use formulation aids.

Agent TypeExamplesTypical Assay Conc.Mechanism of Action & Considerations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400)1-5%Reduce the polarity of the aqueous medium, making it more favorable for the drug.[4][5] Must be tested for assay interference and cell toxicity.
Surfactants Tween-20, Tween-80, Triton X-1000.01-0.1%Form micelles that encapsulate the hydrophobic compound.[10] Primarily for cell-free assays, as they can disrupt cell membranes at higher concentrations.
Cyclodextrins β-Cyclodextrin, HP-β-CD, SBE-β-CD1-10 mMHave a hydrophobic inner cavity and a hydrophilic exterior, forming inclusion complexes that shuttle the drug into solution.[11] Generally well-tolerated in many cell-based assays.
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a sterile microfuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 50 mM).

  • Dissolve: Vortex thoroughly. If necessary, briefly sonicate in a water bath for 5-10 minutes until the solution is completely clear.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Stepwise Dilution to Prevent Precipitation

This protocol minimizes the solvent shock that causes compounds to crash out.

  • Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in your final aqueous assay buffer. A 1:10 dilution is a good starting point (e.g., 2 µL of 10 mM DMSO stock into 18 µL of buffer). Vortex gently but immediately.

  • Observe: Check for any signs of precipitation (cloudiness, visible particles).

  • Final Dilution: Add the intermediate dilution to the bulk of your assay medium to reach the final desired concentration. For example, add the 20 µL intermediate dilution to 980 µL of medium for a final 1:500 dilution. This gradual process maintains a higher local co-solvent concentration during the critical dilution step.[12]

Protocol 3: Determining Kinetic Solubility in Your Assay Buffer

This is a practical method to determine the maximum concentration you can achieve without precipitation upon dilution from a DMSO stock.[1]

  • Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 20 mM).

  • Prepare Plate: In a 96-well plate, add your aqueous assay buffer to each well (e.g., 198 µL).

  • Add Compound: Add a small volume of the DMSO stock to the wells in increasing amounts to create a concentration gradient (e.g., add 2 µL of 20 mM stock to the first well for a 200 µM final concentration, then serially dilute across the plate). The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate and Read: Incubate the plate under your standard assay conditions (e.g., 1 hour at 37°C). Measure the turbidity or light scatter at a wavelength like 620 nm using a plate reader.

  • Analyze: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is your approximate kinetic solubility limit under those conditions.

References
  • Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]

  • Li, M., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Online] Available at: [Link]

  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK. [Online] Available at: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Online] Available at: [Link]

  • Sugano, K., et al. (2023). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption. Pharmaceutical Research. [Online] Available at: [Link]

  • MDPI. (2025). Apparent Solubility of the Supramolecular Salts in Phosphate Buffer, pH 6.8, 37 °C. [Online] Available at: [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Online] Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Drug Development & Delivery. (2015). Excipients: Enhancing the New, Poorly Soluble APIs. [Online] Available at: [Link]

  • Saggioro, F. P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Online] Available at: [Link]

  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Online] Available at: [Link]

  • Lim, H. D., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Online] Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Online] Available at: [Link]

  • ResearchGate. (2022). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Online] Available at: [Link]

  • Schwartz, J. B., et al. (1977). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

  • Shafique, R., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Online] Available at: [Link]

  • ACS Chemical Neuroscience. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Online] Available at: [Link]

  • AAPS. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Online] Available at: [Link]

  • Brus, R., et al. (2017). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Scientific Reports. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important building block. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and achieve consistent, high-yield results.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine typically involves the coupling of a protected 3-aminopyrrolidine derivative with a 4-halopyrimidine, often via a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[1][2] This is followed by a deprotection step to yield the desired product. The dihydrochloride salt formation is generally the final step. Here, we address the most frequently encountered issues in this synthetic sequence.

Issue 1: Low Yield in the Buchwald-Hartwig Amination Step

Question: I am experiencing a low yield of my protected 1-(Pyrimidin-4-yl)pyrrolidin-3-amine intermediate during the palladium-catalyzed coupling reaction. What are the potential causes and how can I improve the yield?

Answer: Low yields in Buchwald-Hartwig amination reactions are a common challenge and can stem from several factors. Let's break down the likely culprits and the corresponding optimization strategies.

Causality & Solutions:

  • Catalyst System Inefficiency: The choice of palladium precursor, ligand, and base is critical for a successful coupling.[3][4]

    • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, their activity can vary depending on the specific substrates. Ensure the quality of your palladium source.

    • Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient pyrimidines, sterically hindered and electron-rich phosphine ligands like X-Phos or S-Phos are often effective.[5]

    • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice. However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[5]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the reaction outcome.[6]

    • Temperature: These reactions often require elevated temperatures (80-120 °C) to proceed at a reasonable rate. If the yield is low, a careful increase in temperature might be beneficial. However, excessive heat can lead to catalyst decomposition and side product formation.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

  • Poor Quality of Starting Materials: Impurities in your 4-halopyrimidine or protected 3-aminopyrrolidine can poison the catalyst or participate in side reactions.[6]

    • Purification: Ensure your starting materials are pure. Recrystallization or column chromatography may be necessary.

    • Protecting Group Strategy: The choice of protecting group on the 3-aminopyrrolidine is crucial. A Boc (tert-butoxycarbonyl) group is common as it is stable under the reaction conditions and can be readily removed later.

Experimental Protocol: Optimizing the Buchwald-Hartwig Amination

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the 4-halopyrimidine (1.0 equiv.), the protected 3-aminopyrrolidine (1.1-1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., X-Phos, 2-4 mol%).

    • Add the base (e.g., NaOt-Bu, 1.4-2.0 equiv.).

  • Reaction Setup:

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Data Presentation: Recommended Starting Conditions for Optimization

ParameterCondition 1 (Standard)Condition 2 (For Sensitive Substrates)
Palladium Precursor Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)
Ligand X-Phos (3 mol%)S-Phos (4 mol%)
Base NaOt-Bu (1.5 equiv.)K₂CO₃ (2.0 equiv.)
Solvent TolueneDioxane
Temperature 100 °C110 °C

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Combine Starting Materials, Pd Precursor, Ligand, & Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to 80-120 °C Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Filtration Filter through Celite Quenching->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Protected Product Purification->Product

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction, complicating purification. What are the likely side products and how can I minimize them?

Answer: Side product formation is often a result of competing reaction pathways or degradation of starting materials or products.

Common Side Products and Their Prevention:

  • Hydrodehalogenation of the 4-halopyrimidine: This results in the formation of pyrimidine as a byproduct.

    • Cause: This can be caused by impurities in the solvent or starting materials, or by certain catalyst systems.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Screening different ligands may also mitigate this side reaction.

  • Homocoupling of the 4-halopyrimidine: This leads to the formation of a bipyrimidine species.

    • Cause: This is more common with highly reactive aryl halides and can be promoted by high catalyst loading or high temperatures.

    • Solution: Reduce the catalyst loading and reaction temperature.

  • Double Arylation of the Amine: If using an unprotected 3-aminopyrrolidine, double arylation can occur.

    • Cause: The primary amine of the product can react with another molecule of the 4-halopyrimidine.

    • Solution: Use a suitable protecting group on the 3-aminopyrrolidine, such as a Boc group.

Visualization: Competing Reaction Pathways

Side_Reactions cluster_pathways Reaction Pathways Start 4-Halopyrimidine + Protected 3-Aminopyrrolidine Desired_Product Desired Coupling Product Start->Desired_Product Desired Pathway Hydrodehalogenation Hydrodehalogenation (Pyrimidine) Start->Hydrodehalogenation Side Reaction 1 Homocoupling Homocoupling (Bipyrimidine) Start->Homocoupling Side Reaction 2 Double_Arylation Double Arylation (if unprotected amine) Desired_Product->Double_Arylation Side Reaction 3

Caption: Potential reaction pathways in the synthesis.

Issue 3: Difficulty in Product Purification and Salt Formation

Question: My crude product is difficult to purify, and I am having trouble forming the dihydrochloride salt. What are your recommendations?

Answer: Purification and salt formation can be challenging due to the polar nature of the final product.

Purification Strategies:

  • Column Chromatography: For the protected intermediate, silica gel chromatography is usually effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Purification of the Final Amine: The deprotected amine is often a polar, basic compound that may streak on silica gel. Using a silica column treated with a small amount of triethylamine in the eluent can help to improve the chromatography. Alternatively, reverse-phase chromatography can be a good option for highly polar compounds.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[7]

Dihydrochloride Salt Formation:

  • Deprotection: The Boc-protected intermediate is typically deprotected using a strong acid, such as hydrochloric acid in a solvent like dioxane or methanol.[8][9]

  • Salt Formation:

    • Dissolve the purified free amine in a suitable solvent, such as methanol, ethanol, or isopropanol.

    • Add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring. Typically, slightly more than two equivalents of HCl are used to ensure complete salt formation.

    • The dihydrochloride salt should precipitate out of the solution. If it does not, cooling the solution or adding a less polar co-solvent (e.g., diethyl ether or MTBE) can induce precipitation.

  • Isolation:

    • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical stability and storage recommendation for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride?

A1: As a dihydrochloride salt, the compound is generally a stable, crystalline solid. However, it can be hygroscopic. It is recommended to store it in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, keeping it under an inert atmosphere is advisable. The free base is more susceptible to oxidation and should be handled accordingly.

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Yes, several reagents require careful handling:

  • Palladium Catalysts: While not highly toxic, they should be handled in a well-ventilated fume hood, and skin contact should be avoided.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere and wear appropriate personal protective equipment (PPE).

  • 4-Halopyrimidines: These can be irritants. Avoid inhalation and skin contact.

Q3: Can I use microwave-assisted heating to accelerate the Buchwald-Hartwig amination step?

A3: Yes, microwave irradiation can be an effective technique to reduce reaction times for Buchwald-Hartwig aminations.[10][11] It often allows for rapid heating to the desired temperature, which can improve yields and reduce the formation of some side products. However, optimization of the reaction time and temperature under microwave conditions is necessary, as overheating can lead to catalyst decomposition.

III. References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Available at: [Link]

  • Affouard, C., et al. (2015). Development of a Multi-Kilogram Scale Synthesis of the Drug Candidate AMG 925. Organic Process Research & Development, 19(4), 476-485. Available at: [Link]

  • Boehringer Ingelheim Pharma GmbH & Co. KG. (2004). Novel purine derivatives, production and use thereof as medicaments. Google Patents. Available at:

  • Bohlmann, F., & Rahtz, D. (1957). Eine neue Pyrimidin-Synthese. Chemische Berichte, 90(9), 2265-2272.

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents. (n.d.). Retrieved January 22, 2026, from

  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(5), 3822-3830. Available at: [Link]

  • Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination in the Development of Pharmaceuticals. Angewandte Chemie International Edition, 58(48), 17118-17129.

  • Gordeev, M. F., et al. (1996). A General and Efficient Copper-Catalyzed Synthesis of Pyrimidines. The Journal of Organic Chemistry, 61(17), 5835-5840.

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.

  • Kosugi, M., et al. (1983). Palladium-catalysed amination of aryl bromides. Chemistry Letters, 12(8), 1371-1372.

  • Li, G. Y. (2002). The First General Method for Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition, 41(9), 1564-1566.

  • Migita, T., et al. (1983). Palladium-Catalyzed Amination of Aryl Halides. Chemistry Letters, 12(6), 927-930.

  • Oppenheimer, J., et al. (2014). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 136(31), 11045-11055. Available at: [Link]

  • Percec, V., et al. (2002). Microwave-Assisted, Palladium-Catalyzed, High-Yield, and Facile Synthesis of N-Aryl- and N,N-Diaryl-2-aminopyridines and -pyrimidines. Organic Letters, 4(19), 3235-3238.

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. (n.d.). Retrieved January 22, 2026, from

  • Wolfe, J. P., et al. (1996). A general and efficient method for the palladium-catalyzed amination of aryl halides. Tetrahedron Letters, 37(42), 7629-7632.

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. As a dihy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. As a dihydrochloride salt of a polar molecule, this compound presents unique crystallization challenges, including high aqueous solubility, potential hygroscopicity, and the risk of polymorphism. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the isolation of a pure, crystalline final product with desirable physical properties.

I. Understanding the Molecule: Physicochemical Properties and Their Implications

Before delving into troubleshooting, it is crucial to understand the inherent properties of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride that influence its crystallization behavior.

PropertyImplication for Crystallization
High Polarity The presence of the pyrimidine ring, a pyrrolidine ring, and two hydrochloride salts imparts high polarity. This suggests good solubility in polar solvents like water and lower alcohols (methanol, ethanol) and poor solubility in non-polar solvents.
Hygroscopicity Dihydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere[1][2]. This can inhibit crystallization, lead to the formation of hydrates, or cause the crystalline product to become sticky or deliquesce over time.
Potential for Polymorphism The molecule's conformational flexibility and multiple hydrogen bond donors and acceptors create the potential for polymorphism—the ability to exist in multiple crystalline forms[3]. Different polymorphs can have different solubilities and stabilities, impacting the consistency of the crystallization process.
pH-Sensitive Solubility As an amine salt, the solubility of this compound is highly dependent on the pH of the solution. The protonated amine groups are crucial for its aqueous solubility.

II. Troubleshooting Crystallization Problems

This section is structured in a question-and-answer format to directly address common issues encountered during the crystallization of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

A. No Crystals are Forming

Question: I have dissolved my compound in a solvent, but no crystals have formed upon cooling. What should I do?

Answer: This is a common issue that typically points to either the compound being too soluble in the chosen solvent or the concentration being too low. Here is a systematic approach to induce crystallization:

  • Increase Supersaturation:

    • Evaporation: If you are using a volatile solvent, slowly evaporate a portion of it to increase the compound's concentration. This can be done by leaving the flask partially open in a fume hood or by gentle heating under a stream of inert gas.

    • Antisolvent Addition: This is a highly effective technique for polar compounds. Add a less polar solvent (the "antisolvent") in which the compound is insoluble, dropwise to your solution until turbidity (cloudiness) is observed. Then, add a small amount of the primary solvent back to redissolve the precipitate and allow the solution to cool slowly.

  • Induce Nucleation:

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single, small crystal to the supersaturated solution. This will provide a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Re-evaluate Your Solvent System:

    • If the above methods fail, your compound may be too soluble in the chosen solvent. Consider a solvent in which the compound has lower solubility at room temperature but is soluble at elevated temperatures.

B. The Compound is "Oiling Out"

Question: Instead of crystals, I am getting an oil or a sticky precipitate. How can I resolve this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath. Insulation of the flask can help slow down the cooling process.

  • Use a More Dilute Solution: Add more of the primary solvent to the heated solution before cooling. While this may reduce the yield, it can promote the formation of crystals over oil.

  • Change the Solvent System: "Oiling out" is more common in certain solvents. Experiment with different solvent/antisolvent combinations. For instance, if you are using methanol and see oiling, try isopropanol, which is less polar.

C. The Crystals are Very Fine or Impure

Question: I am getting crystals, but they are very fine, like a powder, or my analysis shows they are not pure. What can I do to improve crystal quality and purity?

Answer: Fine crystals often result from rapid crystallization, which can trap impurities. The goal is to slow down the crystal growth process.

  • Slow Down Cooling: As mentioned previously, a slower cooling rate allows for more ordered crystal growth and better exclusion of impurities.

  • Optimize the Solvent/Antisolvent Ratio: If using an antisolvent, add it more slowly and at a slightly elevated temperature. This will create a more controlled supersaturation.

  • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration of the dissolved compound before allowing it to cool and crystallize.

  • Recrystallization: The most effective way to improve purity is to perform a second crystallization. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

III. Recommended Crystallization Protocol (Starting Point)

This protocol is a general starting point and may require optimization based on the purity of your material and the desired crystal properties.

Antisolvent Crystallization Method
  • Solvent Selection:

    • Primary Solvent: Based on the polar nature of the dihydrochloride salt, start with a polar protic solvent like methanol or ethanol.

    • Antisolvent: Select a less polar aprotic solvent in which the compound is expected to be insoluble. Good candidates include acetonitrile, ethyl acetate, or tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the crude 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in a minimal amount of hot methanol.

    • If any insoluble material is present, perform a hot filtration.

    • Slowly add acetonitrile dropwise to the hot solution with stirring until a faint, persistent turbidity is observed.

    • Add a few drops of hot methanol to redissolve the turbidity, resulting in a clear, saturated solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, you may further cool the flask in a refrigerator (2-8 °C) to maximize the yield.

    • Collect the crystals by filtration and wash with a small amount of cold acetonitrile.

    • Dry the crystals under vacuum. Due to the potential for hygroscopicity, it is advisable to handle the dried product in a low-humidity environment (e.g., a glove box).

IV. Visualizing the Troubleshooting Process

The following diagram illustrates the decision-making process for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start Start Crystallization (Dissolve in Hot Solvent & Cool) outcome Observe Outcome start->outcome no_xtals No Crystals Formed outcome->no_xtals Clear Solution oiling_out Compound 'Oils Out' outcome->oiling_out Liquid/Sticky Precipitate fine_impure Fine/Impure Crystals outcome->fine_impure Powdery/Discolored Solid good_xtals Good Crystals Formed outcome->good_xtals Well-defined Crystals increase_super Increase Supersaturation: - Evaporate Solvent - Add Antisolvent no_xtals->increase_super induce_nucleation Induce Nucleation: - Seeding - Scratching no_xtals->induce_nucleation change_solvent1 Change Solvent System no_xtals->change_solvent1 slow_cooling1 Slow Down Cooling Rate oiling_out->slow_cooling1 dilute Use a More Dilute Solution oiling_out->dilute change_solvent2 Change Solvent System oiling_out->change_solvent2 slow_cooling2 Slow Down Cooling Rate fine_impure->slow_cooling2 optimize_ratio Optimize Solvent/Antisolvent Ratio fine_impure->optimize_ratio recrystallize Recrystallize fine_impure->recrystallize increase_super->outcome Re-evaluate induce_nucleation->outcome Re-evaluate change_solvent1->start Restart slow_cooling1->outcome Re-evaluate dilute->outcome Re-evaluate change_solvent2->start Restart slow_cooling2->outcome Re-evaluate optimize_ratio->outcome Re-evaluate recrystallize->start Restart

Caption: Troubleshooting workflow for crystallization.

V. Frequently Asked Questions (FAQs)

Q1: Is it possible that my compound is forming a hydrate? How would I know?

A1: Yes, given that it is a dihydrochloride salt, hydrate formation is possible, especially if using water or aqueous solvent mixtures. Signs of hydrate formation can include a change in the crystal's appearance (e.g., from transparent to opaque) or difficulty in drying the product completely. To confirm, you would need analytical techniques such as Thermogravimetric Analysis (TGA) to detect water loss upon heating, or X-ray Powder Diffraction (XRPD) to identify a different crystal lattice.

Q2: How does pH affect the crystallization of this compound?

A2: The pH of the solution is critical. As a dihydrochloride salt, the amine groups are protonated. If the pH is raised (becomes more basic), the amines will be deprotonated to the free base. The free base form is likely to have significantly different solubility characteristics (less soluble in water, more soluble in organic solvents) than the salt form. Therefore, maintaining a slightly acidic pH can be crucial to keep the compound in its salt form during crystallization from aqueous or alcoholic solutions.

Q3: Can I use an antisolvent that is also polar, like water?

A3: This is generally not recommended for this compound. Since 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is expected to be highly soluble in water, adding water to an organic solution would likely increase its solubility, preventing crystallization. An effective antisolvent should be a solvent in which the compound is poorly soluble.

Q4: What are the best practices for storing the final crystalline product?

A4: Due to the potential for hygroscopicity, the dried crystalline solid should be stored in a tightly sealed container in a desiccator with a drying agent (e.g., silica gel or Drierite). For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is also recommended.

Q5: My yield is very low. How can I improve it?

A5: Low yield can be due to several factors:

  • High Solubility: The compound may still be quite soluble in the mother liquor even after cooling. You can try to further cool the solution or carefully evaporate more of the primary solvent.

  • Suboptimal Solvent Choice: The difference in solubility of your compound at high and low temperatures in the chosen solvent may not be large enough. A different solvent system might be necessary.

  • Premature Filtration: If you are filtering the crystals while the solution is still warm, you may be losing a significant amount of product that would have crystallized upon further cooling. Ensure the solution has reached its final, low temperature before filtration.

VI. References

  • Hygroscopicity of Pharmaceutical Salts:

    • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs

    • Source: National Center for Biotechnology Information (PMC)

    • URL: [Link]

  • Polymorphism in Pharmaceutical Compounds:

    • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties

    • Source: National Center for Biotechnology Information (PubMed)

    • URL: [Link]

  • Antisolvent Crystallization:

    • Title: Antisolvent Crystallization of Poorly Water Soluble Drugs

    • Source: International Journal of Chemical Engineering and Applications (IJCEA)

    • URL: [Link]

  • Crystallization of Amine Hydrochlorides:

    • Title: Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids

    • Source: Journal of the American Chemical Society

    • URL: [Link]

  • General Crystallization Solvents:

    • Title: Reagents & Solvents: Solvents for Recrystallization

    • Source: University of Rochester, Department of Chemistry

    • URL: [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" for Minimizing Off-Target Effects

Welcome to the technical support center for "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance. Given the pyrimidine and pyrrolidine moieties in its structure, this compound is predicted to function as a kinase inhibitor. As with any potent small molecule, ensuring that the observed cellular effects are due to the intended on-target activity is paramount for data integrity and the successful progression of your research. This guide will walk you through a logical, self-validating workflow to characterize its activity and minimize confounding off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have just received my first vial of "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride." What are the essential first steps before I can use it in my cell-based assays?

A1: Proper initial handling and characterization are crucial for reproducible results. Before treating your cells, it is imperative to perform several quality control and optimization steps.

1. Verification of Compound Identity and Purity:

  • Rationale: Commercially sourced inhibitors can sometimes have questionable purity or may have degraded during storage. Verifying the compound's integrity is a critical first step.

  • Recommendation: If possible, obtain a certificate of analysis (CoA) from the supplier. For critical experiments, consider independent verification of identity and purity (e.g., via LC-MS and NMR).

2. Solubility and Stability Testing:

  • Rationale: The dihydrochloride salt form is designed to improve aqueous solubility. However, the actual solubility can vary in different cell culture media. Undissolved compound can lead to inaccurate concentrations and misleading results.[1]

  • Protocol: Stock Solution Preparation & Solubility Test

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent like sterile water or DMSO.

    • Visually inspect the solution for any precipitation. If particulates are present, gentle warming or sonication may be required.

    • To determine solubility in your specific cell culture medium, perform serial dilutions of your stock solution into the medium.

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a few hours.

    • Inspect the dilutions under a microscope for any signs of precipitation. The highest concentration that remains fully dissolved is your working upper limit.

3. Determining the Optimal Concentration Range:

  • Rationale: Using an excessively high concentration of any inhibitor is a common cause of off-target effects.[1] A dose-response curve is essential to identify the concentration range that effectively inhibits the target without inducing widespread cytotoxicity.

  • Recommendation: Perform a broad-range dose-response experiment (e.g., from 1 nM to 50 µM) to determine the IC50 (the concentration that causes 50% inhibition of the desired effect). The optimal working concentration should be as close to the IC50 as possible to maintain selectivity.

Q2: How can I confirm that the inhibitor is hitting its intended target in my cell model?

A2: Confirming on-target activity is a cornerstone of any study involving small molecule inhibitors. This involves demonstrating that the inhibitor modulates the activity of its intended target and the immediate downstream signaling events in a dose-dependent manner.

Let's assume "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" is a putative inhibitor of a kinase, for instance, a Cyclin-Dependent Kinase (CDK), based on its structural similarity to other known pyrimidine-based inhibitors.[2][3]

Experimental Protocol: On-Target Engagement Assay (Western Blot)

  • Cell Seeding: Plate your cells of interest at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a suitable duration (e.g., 1-24 hours, depending on the pathway dynamics).

  • Cell Lysis: After treatment, wash the cells with ice-old PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known direct downstream substrate of your target kinase. For a CDK inhibitor, this could be phospho-Retinoblastoma (p-Rb).[3]

    • Also, probe with an antibody for the total protein of the downstream substrate (total Rb) and a loading control (e.g., GAPDH or β-actin).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities. A successful on-target effect will show a dose-dependent decrease in the phosphorylated substrate, with little to no change in the total substrate or loading control.

Expected Outcome:

Inhibitor Conc.p-Substrate LevelTotal Substrate LevelPhenotypeInterpretation
0 µM (Vehicle)HighStableNormalBaseline activity
0.1 µMModerately ReducedStableOn-targetTarget engagement
1 µMStrongly ReducedStableOn-targetEffective inhibition
10 µMStrongly ReducedStable/ReducedPotential off-targetPossible cytotoxicity

Visualizing a Kinase Signaling Pathway

Kinase_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Target Kinase Target Kinase Receptor->Target Kinase Activates Downstream Substrate Downstream Substrate Target Kinase->Downstream Substrate Phosphorylates (p-Substrate) Transcription Factor Transcription Factor Downstream Substrate->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Inhibitor 1-(Pyrimidin-4-yl)pyrrolidin- 3-amine dihydrochloride Inhibitor->Target Kinase Inhibits

Caption: A generalized kinase signaling pathway illustrating on-target inhibition.

Q3: I am observing unexpected cell death or other phenotypes at concentrations that should be selective. How do I know if these are off-target effects?

A3: This is a common and critical issue. Distinguishing between on-target mediated toxicity and off-target effects is essential.

Troubleshooting Steps:

  • Re-evaluate the Dose-Response: Ensure your working concentration is not on the steep part of the cytotoxicity curve.

  • Use a Structurally Related Inactive Control: If available, a close chemical analogue of your inhibitor that is known to be inactive against the target is an excellent control.[4] If this inactive control does not produce the same toxic phenotype, it strongly suggests the effect is mediated by inhibition of the intended target or a very closely related off-target.

  • Orthogonal Approaches: Use a different method to inhibit the target, such as RNAi (siRNA or shRNA) or CRISPR/Cas9-mediated knockout of the target gene.[5] If genetic knockdown of the target protein phenocopies the effect of the inhibitor, it provides strong evidence for an on-target effect. If not, an off-target effect is likely.[5]

  • Rescue Experiments: If possible, "rescue" the phenotype by expressing a form of the target protein that is resistant to the inhibitor but retains its normal function.

Q4: What is the best way to perform a selectivity profile for this inhibitor?

A4: No kinase inhibitor is completely specific. A selectivity profile is crucial to understand which other kinases your compound might be inhibiting.

Best Practices:

  • In Vitro Kinase Panel Screening: The most comprehensive approach is to screen your inhibitor against a large panel of purified kinases (e.g., a panel of 100-400 kinases). This will provide IC50 or Ki values for a wide range of potential off-targets. This is often done through specialized contract research organizations.

  • Interpreting the Data: A "selective" inhibitor is generally considered to be one that has at least a 100-fold higher potency for its intended target compared to other kinases. Pay close attention to kinases that are inhibited within a 10- to 30-fold concentration range of your on-target IC50, as these are the most likely candidates for off-target effects in a cellular context.

  • Cell-Based Confirmation: If the in vitro screen identifies potent off-targets, you should validate these in your cell model by examining the phosphorylation of their specific downstream substrates via western blot, as described in A2.

Workflow for Characterizing a New Kinase Inhibitor

Workflow cluster_input Start cluster_qc Initial QC & Optimization cluster_validation Target Validation cluster_troubleshooting Troubleshooting & Selectivity cluster_conclusion Conclusion A Receive Inhibitor B Verify Purity & Test Solubility A->B C Determine IC50 (Dose-Response Curve) B->C D Confirm On-Target Activity (e.g., Western Blot for p-Substrate) C->D E Phenotypic Assay D->E F Unexpected Phenotype? E->F G Perform Selectivity Profiling (Kinase Panel Screen) F->G Yes I Confident Use of Inhibitor in Experiments F->I No H Orthogonal Validation (siRNA, CRISPR) G->H H->I

Caption: Experimental workflow for validating a new inhibitor and minimizing off-target effects.

Q5: What are the key takeaways for minimizing off-target effects in my day-to-day experiments?

A5: Adhering to a few key principles will significantly enhance the reliability of your data.

  • Use the Lowest Effective Concentration: Always use the lowest concentration of the inhibitor that gives you a robust on-target effect. This is typically 1-5 times the IC50 value determined for your specific cell line and endpoint.

  • Include Proper Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

    • Inactive Analogue: If available, use a structurally similar but biologically inactive molecule as a negative control.[4]

    • Positive Control: Use a well-characterized inhibitor for the same target as a positive control to ensure your assay is working as expected.[6]

  • Be Cautious with Long-Term Incubations: The longer the incubation time, the greater the chance for off-target effects to manifest or for the cell to develop compensatory mechanisms.

References

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • NanoTemper Technologies. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • Kumar, S., et al. (2025). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Gazzar, M. G., et al. (2023). In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]

  • van der Mey, D., et al. (2021). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Mohammed, M. K., et al. (2023). Wnt/β-catenin Signaling Inhibitors. StatPearls. Available at: [Link]

  • Matera, C., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Tescione, M., et al. (2021). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering. Available at: [Link]

  • Ray, C., et al. (2016). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Zhang, Y., et al. (2024). Advances in the development of Wnt/β-catenin signaling inhibitors. Journal of Hematology & Oncology. Available at: [Link]

  • Burgess, M. R., et al. (2020). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solution Stability of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Welcome to the dedicated technical support guide for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . This resource is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrolidine ring, with a primary amine group. The dihydrochloride salt form generally enhances its solubility and stability as a solid.[1][2] However, once in solution, its stability can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents.[3][4] This guide will walk you through the potential stability issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is showing a yellow discoloration over time. What is causing this and is the compound degrading?

A1: A change in color, such as yellowing, is a common indicator of chemical degradation. For a molecule like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, this is likely due to oxidation. Both the pyrimidine and pyrrolidine rings, as well as the amine group, can be susceptible to oxidation, which can lead to the formation of colored byproducts.[5][6]

Causality:

  • Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety can be oxidized, potentially leading to the formation of N-oxides or other oxidized species.[5][6]

  • Oxidation of the Amine Group: Primary amines can be susceptible to oxidation, which can lead to a variety of degradation products.

  • Pyrimidine Ring Susceptibility: While generally stable, the pyrimidine ring can undergo oxidative degradation under certain conditions.[7]

Troubleshooting:

  • Use Degassed Solvents: Prepare your solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glovebox or under a stream of inert gas.

  • Store Properly: Store stock solutions in amber vials to protect from light and at recommended low temperatures (see Q2).[4]

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: The stability of your stock solution is highly dependent on storage conditions. To minimize degradation, it is crucial to control temperature and light exposure.[4]

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLower temperatures slow down the rate of chemical reactions, including hydrolysis and oxidation.[3]
Light Amber vials or containers wrapped in foilProtects the compound from photolytic degradation.[3][4]
Atmosphere Vials with tight-fitting caps, consider flushing with inert gasMinimizes exposure to oxygen, reducing the risk of oxidation.
Solvent Anhydrous, aprotic solvents if compatible with the experimental designReduces the risk of hydrolysis of the pyrimidine ring.[8]
Q3: I've noticed a decrease in the potency of my compound in my cell-based assays. Could this be related to instability in the aqueous media?

A3: Yes, a loss of potency is a strong indication of compound degradation in your aqueous assay media. The primary degradation pathways in aqueous solutions are hydrolysis and oxidation.[8][9]

Causality:

  • Hydrolysis of the Pyrimidine Ring: The pyrimidine ring can be susceptible to hydrolysis, especially at non-optimal pH values.[8] This can lead to ring-opening or the formation of less active or inactive byproducts.[10]

  • pH-Dependent Stability: The stability of amine-containing compounds is often pH-dependent. The dihydrochloride salt suggests that the compound is more stable at a lower pH. In neutral or alkaline aqueous media, the free amine form is more prevalent, which can be more susceptible to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Hydrolytic Degradation

If you suspect hydrolysis is affecting your results, a systematic approach is necessary to identify the optimal conditions for your experiments.

Protocol 1: pH Stability Assessment

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 5, 6, 7, 7.4, 8).

  • Prepare Solutions: Dissolve 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride in each buffer to a known concentration.

  • Incubate: Aliquot the solutions and incubate them at a relevant temperature (e.g., room temperature, 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Analytical Quantification: Analyze the concentration of the parent compound in each aliquot using a stability-indicating method like HPLC-UV or LC-MS.[11][12]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH range where the compound is most stable.

Guide 2: Preventing Oxidative Degradation

Oxidation is a common degradation pathway for many organic molecules, especially those with electron-rich moieties like amines and heterocyclic rings.

Protocol 2: Preparation of Stabilized Solutions

  • Solvent Preparation: Use high-purity, anhydrous solvents. For aqueous solutions, use freshly deionized water and degas it by sparging with nitrogen or argon for at least 15-20 minutes.

  • Antioxidant Addition (Optional): If compatible with your experimental system, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution. Note: Always validate the compatibility of any additive with your assay.

  • Inert Atmosphere Handling: Weigh the solid and prepare the initial stock solution in a glovebox or under a continuous stream of an inert gas.

  • Storage: Store the prepared stock solution in an amber vial, with the headspace flushed with inert gas before sealing. Store at -20°C or -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment from the stabilized stock solution.

Potential Degradation Pathway:

G Compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine OxidizedProduct Oxidized Degradation Products (e.g., N-oxides, hydroxylated species) Compound->OxidizedProduct O2, light, metal ions HydrolysisProduct Hydrolytic Degradation Products (e.g., ring-opened pyrimidine) Compound->HydrolysisProduct H2O, non-optimal pH

Caption: Potential degradation pathways for the compound in solution.

Summary of Best Practices for Stability

PracticeRationale
Use High-Purity Reagents Impurities can catalyze degradation reactions.
Control Solution pH Amine stability and pyrimidine ring integrity are often pH-dependent.[9]
Minimize Oxygen Exposure Reduces the rate of oxidative degradation.[9]
Protect from Light Prevents photolytic degradation.[3][4]
Store at Low Temperatures Slows the kinetics of all potential degradation reactions.[3][4]
Prepare Fresh Solutions Minimizes the time the compound is in a potentially destabilizing solution.
Use Stability-Indicating Analytical Methods Ensures you are accurately measuring the concentration of the active compound, not its degradation products.[11][12]

By implementing these best practices and troubleshooting guides, you can significantly improve the stability of your 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • El-Gindy, A., et al. (2003). Stability-indicating methods for determination of tiapride in pure form, pharmaceutical preparation, and human plasma. Journal of AOAC International, 86(4), 693-702. [Link]

  • International Conference on Chemicals Management. (2026). Research on the Technical Scheme for Removing Heat Stable Salts From Amine Solutions. [Link]

  • Donohoe, T. J., et al. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. RSC Advances, 11(52), 32981-32985. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Process Consulting Services. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. [Link]

  • Li, W., et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters, 23(22), 8829–8833. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443–4450. [Link]

  • Al-Zaydi, K. M. (2003). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Al-Suhaimi, K. M., et al. (2020). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 10(58), 35221-35235. [Link]

  • Singh, R., & Kumar, R. (2020). Amine system problems arising from heat stable salts and solutions to improve system performance. Journal of Natural Gas Science and Engineering, 81, 103478. [Link]

  • Asif, M. (2014). Analytical Techniques for the Assessment of Drug Stability. Oriental Journal of Chemistry, 30(3), 999-1014. [Link]

  • van Gennip, A. H., et al. (1991). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 14(4), 369-385. [Link]

  • Al-Zahrani, F. M., et al. (2022). Protection and subsequent oxidation of pyrrolidine 4a–f. Molecules, 27(19), 6246. [Link]

  • A.H.L. Chow, et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957. [Link]

  • G.B. Barlin, et al. (1982). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). J. Chem. Soc., Perkin Trans. 2, 1269-1273. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. [Link]

  • Al-Ghananeem, A. M. (2012). Drug Stability and factors that affect on the drug stability. Journal of Chemical and Pharmaceutical Research, 4(3), 1540-1544. [Link]

  • Science.gov. (n.d.). pyrimidine degradation pathway: Topics. [Link]

  • Gibson, E. K. (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. [Link]

  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Kumar, D., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. [Link]

  • M.V. Galkin, et al. (2025). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 26(1), 1. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • M. Yus, et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

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"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" dealing with hygroscopic nature

A Guide to Managing its Hygroscopic Nature in Research Applications Prepared by the Senior Application Scientist Team Welcome to the technical support center for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing its Hygroscopic Nature in Research Applications

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This valuable building block is frequently employed by researchers in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2][3] Its utility, however, is coupled with a significant practical challenge: the compound is hygroscopic.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the issues arising from the hygroscopic nature of this reagent. We will cover the causality behind its moisture sensitivity and provide field-proven troubleshooting strategies and protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Q1: What exactly makes 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride hygroscopic?

A: The hygroscopicity of this compound stems from its chemical structure. It is supplied as a dihydrochloride salt. The presence of these ionic hydrochloride components, along with the amine and pyrimidine nitrogens, creates multiple sites for strong hydrogen bonding with water molecules in the atmosphere.[4] This strong affinity for water causes the solid to readily absorb moisture from the air.

Q2: How should I store the compound to minimize water uptake?

A: Proper storage is the first and most critical line of defense. The compound should be kept in a tightly sealed container, preferably with a secondary seal like parafilm wrapped around the cap.[5] This container should then be placed inside a desiccator containing an active desiccant such as anhydrous calcium sulfate (Drierite®) or silica gel.[6] For long-term storage, placing the sealed container in a freezer (-20°C) can further reduce moisture exposure and slow potential degradation, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation.

Q3: What are the visible signs that my compound has absorbed atmospheric moisture?

A: You may observe several physical changes. The most common sign is a change in the material's consistency, from a free-flowing powder to clumps, a sticky solid, or even a thick syrup or deliquescent liquid in cases of severe moisture absorption.[7] This physical change is a direct indicator that the material's purity and effective concentration are compromised.

Q4: My reaction requires a precise amount of the amine. How can water absorption affect my stoichiometry?

A: This is a critical issue. When the compound absorbs water, the measured weight is no longer purely the active reagent; it is a mixture of the compound and water. For example, if your material has absorbed 10% water by mass, weighing out 100 mg will only provide 90 mg of the actual amine. This leads to an under-dosing of your reagent, resulting in lower reaction yields, incomplete conversions, and potentially an altered side-product profile. For quantitative applications, determining the water content via Karl Fischer titration is the most reliable method.[8][9]

Q5: Can I still use the compound if it appears to have absorbed some moisture?

A: Using a reagent that has absorbed water is not recommended, especially for sensitive or stoichiometric-critical reactions.[10] The presence of water can interfere with the reaction chemistry, for instance, by hydrolyzing water-sensitive reagents or catalysts.[11][12] If you must use it, you may consider drying the material under high vacuum, though this may not remove all lattice-bound water.[10][13] The best practice is to always use a fresh, properly stored reagent.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments involving 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Problem 1: My reaction yields are inconsistent or lower than expected.

  • Likely Cause: Inaccurate quantification of the amine due to water absorption. The actual molar amount of the reagent is lower than what was calculated from the measured weight.

  • Solution:

    • Use a Fresh Vial: Always start with a fresh, unopened vial of the reagent if possible.

    • Inert Atmosphere Weighing: Weigh the compound rapidly in a low-humidity environment or, ideally, inside a glovebox under an inert atmosphere (Nitrogen or Argon).[13]

    • Validate Reagent Quality: If you suspect water contamination, perform a Karl Fischer titration to determine the exact water content. Adjust the mass of the reagent used based on this measurement to ensure the correct molar equivalence.[9]

Problem 2: The compound's weight keeps increasing on the analytical balance.

  • Likely Cause: This is a classic sign of a highly hygroscopic substance actively absorbing moisture from the laboratory air.[9]

  • Solution:

    • Minimize Exposure Time: Prepare everything needed for the measurement before retrieving the compound from storage. Weigh the required amount as quickly as possible.[7]

    • Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly dispense an approximate amount into your reaction vessel and re-seal the vial. Re-weigh the vial. The difference in weight is the amount of compound transferred. This minimizes the exposure of the bulk material.

    • Glovebox/Dry Box: The most robust solution is to handle and weigh the compound entirely within a controlled, low-humidity environment like a glovebox.

Problem 3: The reagent has turned into a sticky solid or syrup.

  • Likely Cause: Significant water absorption, leading to deliquescence (dissolving in the absorbed water).

  • Solution:

    • Discard the Reagent: The material is heavily compromised. Its purity is unknown, and it is unsuitable for most applications. It is safer and more cost-effective to discard it and use a fresh supply.

    • Preventative Measures: Review your storage protocol. Ensure desiccators are charged with fresh, active desiccant and that all containers are sealed properly.[5][6]

Problem 4: I am observing unexpected side products related to hydrolysis.

  • Likely Cause: The water absorbed by the hygroscopic amine is participating in the reaction. This is common in reactions involving water-sensitive reagents like acyl chlorides, anhydrides, or certain coupling agents.

  • Solution:

    • Dry Solvents and Glassware: Ensure all solvents are anhydrous and that glassware has been properly dried (e.g., oven-dried at >120°C overnight and cooled under an inert atmosphere).[14]

    • Use Anhydrous Reagent: The primary solution is to ensure the 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride itself is anhydrous by using proper handling techniques as described above.

    • Reaction under Inert Atmosphere: Conduct the entire reaction under a blanket of dry nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[14]

Part 3: Data & Protocols
Data Presentation: Recommended Storage Conditions
ParameterConditionRationale & Best Practices
Primary Container Tightly-capped glass vialMinimizes headspace and initial exposure. Amber glass is preferred to protect from light.
Secondary Seal Parafilm® or Teflon™ tapeProvides a superior barrier against moisture ingress at the cap-vial interface.[5]
Atmosphere Inert gas (Argon/Nitrogen)For highly sensitive applications, backfilling the vial with inert gas displaces moist air.
Environment DesiccatorMaintains a constant low-humidity environment, actively removing moisture.[6]
Desiccant Anhydrous CaSO₄ or Silica GelUse a desiccant with a color indicator to easily monitor its activity. Regenerate or replace as needed.
Temperature -20°C (Freezer)Reduces the partial pressure of water and slows degradation. Crucially, allow the container to warm to ambient temperature before opening.
Experimental Protocols

Protocol 1: Weighing and Dispensing in a Standard Laboratory

  • Preparation: Place your reaction flask, a spatula, and any weighing funnels on the analytical balance to tare them. Have the balance door closed.

  • Equilibration: Remove the sealed container of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride from the desiccator (and/or freezer). Allow it to sit unopened for 15-20 minutes to fully equilibrate to room temperature.

  • Dispensing: Open the container and, working as quickly as is safe, transfer the desired amount of solid to your tared vessel on the balance.

  • Sealing: Immediately and tightly reseal the stock container, wrap it with fresh parafilm, and return it to the desiccator.

  • Finalizing: Record the weight. If the weight is unstable and climbing, note the initial stable reading but consider this measurement to have a higher margin of error. Proceed immediately with the next step of your experiment (e.g., dissolution in solvent).

Protocol 2: Drying a Slightly Hygroscopic Sample (Use with Caution)

This protocol is a salvage measure and is not a substitute for proper storage. The effectiveness may vary.

  • Setup: Place a thin layer of the compound in a clean, dry round-bottom flask or Schlenk flask.

  • Vacuum Application: Connect the flask to a high-vacuum line (<1 mmHg), preferably with a cold trap in place.

  • Drying: Allow the compound to dry under high vacuum for several hours (4-12 hours) at room temperature. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but this should be done with caution.

  • Verification: After drying, the physical appearance should have improved. However, only a Karl Fischer titration can confirm the removal of water.[8]

Part 4: Visualized Workflows
Workflow 1: Decision-Making for Handling the Reagent

G start Start: Need to use 1-(Pyrimidin-4-yl)pyrrolidin-3-amine 2HCl check_appearance Inspect Compound: Is it a free-flowing powder? start->check_appearance is_syrup No: Clumped, sticky, or syrupy? check_appearance->is_syrup discard Discard Reagent & Order New Stock is_syrup->discard Yes is_sensitive Yes: Is the reaction stoichiometry-critical? is_syrup->is_sensitive No weigh_standard Weigh quickly in ambient air (Protocol 1) is_sensitive->weigh_standard No weigh_inert Weigh in Glovebox / Inert Atmosphere is_sensitive->weigh_inert Yes proceed Proceed with Experiment weigh_standard->proceed weigh_inert->proceed karl_fischer Consider Karl Fischer Titration to Quantify Water weigh_inert->karl_fischer For absolute precision G start Bring all materials into glovebox antechamber purge Purge antechamber (typically 3 cycles) start->purge transfer Transfer materials into main glovebox chamber purge->transfer equilibrate Allow reagent container to equilibrate to glovebox temp transfer->equilibrate tare Tare reaction vessel on analytical balance equilibrate->tare weigh Add reagent to vessel until desired mass is reached tare->weigh seal_reagent Tightly reseal stock container weigh->seal_reagent seal_reaction Seal reaction vessel weigh->seal_reaction remove Remove sealed vessels via antechamber seal_reagent->remove seal_reaction->remove

Caption: Standard procedure for weighing hygroscopic solids in a glovebox.

References
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Reddit r/labrats Community. (2017). How do you guys prepare solutions of hygroscopic chemicals?. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Amines. [Link]

  • Frontier, A. University of Rochester Department of Chemistry. How To: Store Reagents. [Link]

  • PubChemLite. 1-(pyridin-4-yl)pyrrolidin-3-amine dihydrochloride. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, N. A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Homework.Study.com. In the presence of a strong acid, such as HCl, an amide reacts with water.... [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. [Link]

  • Quora. (2018). What is the reaction between hydrochloric and amine?. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Google Patents. US8883805B2 - Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.
  • National Center for Biotechnology Information. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. [Link]

  • Pauli, G. F., et al. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • Reddit r/chemhelp Community. (2022). Amine/Amide + Water Reaction Help. [Link]

  • National Center for Biotechnology Information. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • The Chemistry Tutor. (2023). Amines - Reactions (A-Level IB Chemistry). YouTube. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10839815, N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164401, 3-Aminopyrrolidine. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Low Yield of the Desired Product

Question: We are experiencing a low yield of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine after the coupling reaction between 4-chloropyrimidine and (S)-3-aminopyrrolidine. What are the potential causes and how can we improve the yield?

Answer:

Low yields in the coupling of 4-chloropyrimidine and (S)-3-aminopyrrolidine can stem from several factors. The reaction is typically a nucleophilic aromatic substitution (SNAr). Here's a breakdown of potential issues and their solutions:

  • Insufficient Reactivity of 4-Chloropyrimidine: While 4-chloropyrimidine is activated towards SNAr, the reaction may still be sluggish.

    • Solution: Increase the reaction temperature. However, be cautious as higher temperatures can lead to side reactions. A controlled increase, for instance from 80°C to 100°C, while monitoring the reaction by TLC or LC-MS is advisable.[1]

  • Side Reactions: The presence of two nucleophilic nitrogen atoms in 3-aminopyrrolidine can lead to the formation of undesired byproducts.

    • Solution: Use a protected form of 3-aminopyrrolidine, such as (S)-tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate. The Boc-protecting group can be removed in a subsequent step with an acid like HCl.

  • Base Selection: The choice of base is crucial to scavenge the HCl generated during the reaction.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be effective but may lead to a heterogeneous mixture, requiring efficient stirring.

  • Solvent Choice: The solvent can significantly impact the reaction rate and solubility of the reactants.

    • Solution: Aprotic polar solvents like DMSO, DMF, or NMP are generally good choices for SNAr reactions. Acetonitrile can also be used, sometimes with improved selectivity.

Workflow for Optimizing the Coupling Reaction:

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_monitoring In-Process Control cluster_workup Work-up & Isolation 4-Chloropyrimidine 4-Chloropyrimidine Solvent (e.g., DMSO) Solvent (e.g., DMSO) 4-Chloropyrimidine->Solvent (e.g., DMSO) Add Protected (S)-3-aminopyrrolidine Protected (S)-3-aminopyrrolidine Protected (S)-3-aminopyrrolidine->Solvent (e.g., DMSO) Dissolve Temperature (e.g., 80-100°C) Temperature (e.g., 80-100°C) Solvent (e.g., DMSO)->Temperature (e.g., 80-100°C) Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Temperature (e.g., 80-100°C) Heat TLC / LC-MS TLC / LC-MS Temperature (e.g., 80-100°C)->TLC / LC-MS Monitor Quenching Quenching TLC / LC-MS->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: Workflow for optimizing the coupling reaction.

Formation of Impurities

Question: We are observing a significant impurity with a similar mass to our product. What could this be and how can we avoid it?

Answer:

The formation of isomers is a common challenge in reactions involving pyrimidines.

  • Isomeric Product: If the starting material was 2-chloropyrimidine instead of 4-chloropyrimidine, you would form the 1-(pyrimidin-2-yl)pyrrolidin-3-amine isomer.[2] Ensure the correct starting material is used.

  • Di-substitution: It is possible for a second molecule of 3-aminopyrrolidine to react with another molecule of chloropyrimidine, leading to a dimeric impurity. This is more likely at higher temperatures or with a high concentration of the amine.

    • Solution: Control the stoichiometry of the reactants carefully. A slight excess of the chloropyrimidine can help to minimize this.

Potential Side Reactions:

Reactants 4-Chloropyrimidine (S)-3-Aminopyrrolidine Desired_Product 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Reactants->Desired_Product Desired Path Isomeric_Impurity 1-(Pyrimidin-2-yl)pyrrolidin-3-amine Reactants->Isomeric_Impurity Incorrect Starting Material Di-substitution_Impurity Dimeric Impurity Reactants->Di-substitution_Impurity Excess Amine / High Temp

Caption: Potential side reactions in the synthesis.

Challenges in Purification

Question: The crude product is difficult to purify by column chromatography. The product seems to be very polar and streaks on the column. What are our options?

Answer:

The free amine product is indeed polar, which can make purification by traditional silica gel chromatography challenging.

  • Column Chromatography Additives:

    • Solution: Add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonia in methanol/DCM. This will help to reduce tailing on the silica gel.

  • Alternative Stationary Phases:

    • Solution: Consider using a different stationary phase, such as alumina (basic), or a C18 reversed-phase column if the product has sufficient hydrophobic character after protection.

  • Crystallization:

    • Solution: If the product is a solid, crystallization can be a highly effective purification method, especially at scale. Experiment with different solvent systems (e.g., isopropanol/heptane, ethyl acetate/ethanol) to find one that gives good crystals.

Issues with Dihydrochloride Salt Formation

Question: We are struggling to isolate a stable, crystalline dihydrochloride salt. The product is often oily or hygroscopic. How can we improve the salt formation process?

Answer:

The dihydrochloride salt formation is a critical step for obtaining a stable and easy-to-handle final product.

  • Solvent Choice: The choice of solvent is paramount for obtaining a crystalline salt.

    • Solution: A common method is to dissolve the free base in a solvent in which the salt is insoluble, such as isopropanol (IPA), ethanol, or ethyl acetate. Then, add a solution of HCl in a suitable solvent (e.g., HCl in IPA, or ethereal HCl).

  • Stoichiometry of HCl: Adding an incorrect amount of HCl can lead to a mixture of the mono- and di-hydrochloride salts, or an excess of HCl, which can make the product hygroscopic.

    • Solution: Carefully calculate and add exactly two equivalents of HCl. It is often best to add the HCl solution slowly to a stirred solution of the free base.

  • Temperature Control:

    • Solution: Cooling the solution during and after the addition of HCl can promote crystallization.

Protocol for Dihydrochloride Salt Formation:

StepProcedure
1 Dissolve the purified free base in a suitable solvent (e.g., isopropanol).
2 Slowly add 2.0 equivalents of a standardized solution of HCl in the same or a miscible solvent.
3 Stir the mixture at room temperature or below to induce precipitation.
4 Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride?

A1: A common synthetic route involves the SNAr reaction between 4-chloropyrimidine and a protected (S)-3-aminopyrrolidine, followed by deprotection and salt formation. The use of a protecting group on the 3-amino group of the pyrrolidine, such as a Boc group, is recommended to avoid side reactions.

Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A2: Yes. The reaction can be exothermic, especially during the addition of reagents and the quenching step. Ensure adequate cooling and monitoring of the internal temperature of the reactor. Also, handle 4-chloropyrimidine and the amine with appropriate personal protective equipment as they can be irritants.

Q3: How can we monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be dichloromethane/methanol with a small amount of ammonia.

Q4: What are the expected yields for this synthesis?

A4: With an optimized process, yields for the coupling step can be in the range of 70-90%. The subsequent deprotection and salt formation steps are typically high-yielding (>90%).

Q5: What is the importance of the dihydrochloride salt form?

A5: The dihydrochloride salt form generally offers improved stability, crystallinity, and solubility in aqueous media compared to the free base. This makes it more suitable for pharmaceutical development and formulation.

References

  • Vertex Pharmaceuticals Incorporated. (2012). Preparation of pyrrolidine compounds as protein kinase inhibitors.
  • F. Hoffmann-La Roche AG. (2010). Process for the preparation of 3-amino-pyrrolidine derivatives.
  • PubChem. 1-(pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride. National Center for Biotechnology Information. [Link]

  • Doyle, K. J., & Jales, A. R. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(56), 12893-12905. [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Welcome to the technical support center for analytical method development concerning 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . This guide is designed for researchers, analytical scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method development concerning 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges associated with this molecule. Drawing from established chromatographic principles and field experience, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods.

The unique structure of this molecule—a polar, basic compound featuring a pyrrolidine ring linked to a pyrimidine moiety—presents specific analytical hurdles, primarily in liquid chromatography. This guide will address these issues systematically, explaining the scientific rationale behind each recommended solution.

Section 1: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pharmaceutical compounds. However, the physicochemical properties of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride demand careful method development. This section addresses the most common issues encountered.

FAQ 1: I am observing little to no retention of my compound on a standard C18 column. The peak elutes at or near the solvent front. Why is this happening and how can I fix it?

Core Issue: This is a classic problem for highly polar molecules.[1][2] Standard C18 columns rely on hydrophobic interactions between the non-polar stationary phase and the analyte. Your compound, with its amine and pyrimidine groups, is highly polar and has limited affinity for the C18 stationary phase, causing it to travel with the polar mobile phase and elute quickly.

Solutions & Scientific Rationale:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chains or at the end.[2] This feature allows the stationary phase to be wetted by highly aqueous mobile phases (even 100% aqueous) without the hydrophobic chains collapsing, which is a common issue with standard C18 phases. This enables the use of weaker, more polar mobile phases to promote retention.

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for polar compounds. It uses a polar stationary phase (like bare silica or a bonded polar phase) with a mobile phase rich in organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, and elution is achieved by increasing the aqueous component.

  • Employ Ion-Pair Chromatography: Introducing an ion-pair reagent (e.g., heptafluorobutyric acid - HFBA) into the mobile phase can enhance retention. The reagent's hydrophobic tail interacts with the C18 stationary phase, while its charged head pairs with the protonated amine groups on your analyte, effectively increasing its hydrophobicity and retention.

    • Caution: Ion-pair reagents can be difficult to remove from the column and HPLC system, leading to long equilibration times and potential memory effects.[3] Dedicate a column specifically for this type of analysis.

Start Poor Retention on C18 (Peak at Void Volume) CheckColumn Is the column suitable for 100% aqueous mobile phase? Start->CheckColumn ConsiderHILIC Alternative Strategy: Use HILIC Column & Method Start->ConsiderHILIC Alternative Path TryPolar Switch to Polar-Embedded or Polar-Endcapped Column CheckColumn->TryPolar No UseIonPair Consider Ion-Pair Chromatography (e.g., with HFBA) CheckColumn->UseIonPair Yes, but still low retention Success Retention Achieved TryPolar->Success ConsiderHILIC->Success UseIonPair->Success

Caption: Logical steps for troubleshooting poor retention of polar analytes.

FAQ 2: My analyte peak is tailing significantly. What are the causes and solutions?

Core Issue: Peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the protonated amine groups of the analyte and deprotonated (negatively charged) free silanol groups on the silica surface of the column packing.[4]

Solutions & Scientific Rationale:

  • Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate, you ensure that the surface silanol groups are fully protonated (neutral), minimizing the unwanted ionic interactions that cause tailing.[5]

  • Add a Competing Base: Incorporating a small amount of a basic modifier, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. The TEA will preferentially interact with the silanols, preventing your analyte from doing so and resulting in a more symmetrical peak.

  • Increase Buffer Strength: A higher buffer concentration can also help to mask silanol sites and reduce secondary interactions.[6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible free silanols. Using such a column is a prerequisite for good peak shape with basic analytes.

ParameterRecommendationRationale
Column Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18, Agilent Zorbax Extend-C18)Excellent for polar analytes; stable at a wide pH range.
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric AcidLow pH to suppress silanol interactions and ensure consistent protonation of the analyte.[5]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.
Gradient Start with 0-5% B, hold for 2-3 min, then ramp to 50-70% B over 10-15 minStart with a high aqueous content to retain the polar analyte.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.[6]
Detector UV at ~260 nm (scan for maxima)The pyrimidine ring provides a strong UV chromophore.
Injection Vol. 5 - 10 µLKeep volume low to prevent peak distortion.[6]
Sample Diluent Mobile Phase A or Water/Acetonitrile (95:5)The diluent should be weaker than the initial mobile phase to prevent peak distortion.[1]
Section 2: Stability-Indicating Method Development

A crucial aspect of pharmaceutical analysis is ensuring the analytical method can separate the active pharmaceutical ingredient (API) from any potential degradation products. This requires performing forced degradation studies as mandated by ICH guidelines.[7][8]

FAQ 3: How do I perform a forced degradation study for this compound and what should I look for?

Core Issue: You need to subject the compound to various stress conditions to generate potential degradants. The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can adequately resolve the resulting degradation products from the parent peak.[8]

Workflow for Stability-Indicating Method Development

Start API Sample (1-(Pyrimidin-4-yl)pyrrolidin-3-amine) Stress Forced Degradation (ICH Q1A/Q1B) Acid, Base, Peroxide, Heat, Light Start->Stress Analysis Analyze Stressed Samples using Developed HPLC Method Stress->Analysis PeakPurity Assess Peak Purity of API (e.g., with PDA/DAD Detector) Analysis->PeakPurity Optimize Optimize Method (Gradient, pH, Column) to Resolve Degradants PeakPurity->Optimize Impure or Co-eluting Peaks Validation Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, etc. PeakPurity->Validation Pure & Resolved Optimize->Analysis End Validated Stability- Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study.

Objective: To generate potential degradation products of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and develop a stability-indicating HPLC method.

Materials:

  • 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter, calibrated buffers

  • HPLC system with a Photodiode Array (PDA) or Diode Array (DAD) detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., water or 50:50 water:acetonitrile).

  • Perform Stress Studies: For each condition, prepare a sample and a corresponding blank (stress agent without API).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours. If no degradation is observed, use 1 M HCl.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60°C) for several hours. If no degradation is seen, use 1 M NaOH.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for several hours. If needed, use a higher concentration (e.g., 30% H₂O₂) or heat.

    • Thermal Degradation: Store the solid API and a solution of the API in an oven at 80-100°C.

    • Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Crucially, neutralize the acid and base-stressed samples to a pH within the stable range of the HPLC column (typically pH 2-8) before injection.

    • Dilute the samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples (including a non-stressed control) using the developed HPLC method.

  • Data Evaluation:

    • Use the PDA/DAD detector to assess the peak purity of the main API peak in each chromatogram. A "pure" peak indicates no co-eluting degradants.

    • If co-elution is observed, the chromatographic method must be further optimized (e.g., by changing the gradient slope, pH, or column) until all degradants are resolved.

Stress TypeConditionPurpose
Acidic 0.1 M - 1 M HCl, heatTo test for susceptibility to acid-catalyzed hydrolysis.
Basic 0.1 M - 1 M NaOH, heatTo test for susceptibility to base-catalyzed hydrolysis.
Oxidative 3% - 30% H₂O₂, RT/heatTo evaluate stability against oxidation; amine groups can be susceptible.
Thermal 80-100 °C (solid & solution)To assess intrinsic thermal stability.
Photolytic ICH Q1B light exposureTo determine sensitivity to light degradation.
Section 3: Chiral Separation Considerations
FAQ 4: My synthesis may produce a racemic mixture. How can I develop a method to separate the enantiomers of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine?

Core Issue: The compound has a chiral center at the 3-position of the pyrrolidine ring. Direct separation on a chiral column can be challenging because the molecule may lack the necessary structural features for effective interaction with the chiral stationary phase, and its UV chromophore is relatively distant from the chiral center.

Solutions & Scientific Rationale:

  • Direct Chiral HPLC: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H). This is the most direct approach but may require extensive screening of columns and mobile phases (normal phase, polar organic, and reversed-phase).

  • Pre-column Derivatization: This is often a more reliable strategy for chiral amines that are difficult to separate directly.[9][10]

    • Mechanism: React the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride, Marfey's reagent) or a non-chiral agent that adds a UV-active or fluorescent tag (like p-toluenesulfonyl chloride).[9]

    • Benefit: The reaction creates a pair of diastereomers (if a chiral agent is used) or two enantiomers with a strong chromophore close to the chiral center. Diastereomers can be separated on a standard achiral column (like a C18), which is often simpler and more robust than a chiral separation.[10] The enhanced UV response also improves sensitivity.[11]

References
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. ACS Publications. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Jetir.Org. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Profiling CFI-400945 Against Key Oncogenic Pathway Modulators

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the nuanced differences between compounds is paramount. This guide provides an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the nuanced differences between compounds is paramount. This guide provides an in-depth, objective comparison of a representative pyrimidine-based inhibitor, CFI-400945 , against a panel of established kinase inhibitors targeting critical oncogenic pathways: Alisertib , Sotrastaurin , and Pictilisib . By presenting supporting experimental data and detailed methodologies, this document serves as a practical resource for designing and interpreting key comparative studies.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its ability to mimic the hinge-binding interactions of ATP within the kinase domain.[1] While the originally queried compound, "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride," is a valid chemical entity, publicly available data on its specific biological targets and activity are scarce. Therefore, we have selected CFI-400945 , a potent and selective pyrimidine-based inhibitor of Polo-like kinase 4 (PLK4), as our primary subject for this comparative analysis.[2][3] This allows for a robust, data-driven comparison with other well-characterized inhibitors.

Our comparative analysis will focus on inhibitors of three other key signaling nodes frequently dysregulated in cancer: Aurora Kinase A (targeted by Alisertib), Protein Kinase C (targeted by Sotrastaurin), and Phosphoinositide 3-kinase (targeted by Pictilisib).

Section 1: The Inhibitors and Their Signaling Pathways

A fundamental aspect of kinase inhibitor research is understanding the specific signaling pathways they modulate. The following sections detail the mechanisms of action of our selected inhibitors and the broader implications of their targets in cancer biology.

CFI-400945: A Selective Inhibitor of PLK4

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[3] Dysregulation and overexpression of PLK4 can lead to centrosome amplification, chromosomal instability, and aneuploidy, which are hallmarks of many cancers.[4] CFI-400945 is an ATP-competitive inhibitor of PLK4, and its potent and selective inhibition of this kinase leads to mitotic defects and ultimately, cell death in cancer cells.[2][3]

PLK4_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_M M Phase (Mitosis) PLK4_inactive PLK4 (Inactive) PLK4_active PLK4 (Active) PLK4_inactive->PLK4_active Cell Cycle Progression Centriole_Duplication Centriole Duplication PLK4_active->Centriole_Duplication Mitotic_Defects Mitotic Defects & Aneuploidy PLK4_active->Mitotic_Defects Inhibition leads to Bipolar_Spindle Bipolar Spindle Formation Centriole_Duplication->Bipolar_Spindle Chromosome_Segregation Proper Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation CFI_400945 CFI-400945 CFI_400945->PLK4_active Inhibits Cell_Death Cell Death Mitotic_Defects->Cell_Death

Figure 1: Simplified PLK4 Signaling Pathway and Inhibition by CFI-400945.
Alisertib (MLN8237): An Aurora Kinase A Inhibitor

Aurora Kinase A is another critical regulator of mitosis, involved in centrosome maturation, spindle assembly, and mitotic entry.[5] Similar to PLK4, its overexpression is common in various cancers and is associated with poor prognosis. Alisertib is a selective, ATP-competitive inhibitor of Aurora Kinase A.[6][7] Its inhibition leads to defects in spindle formation, mitotic arrest, and subsequent apoptosis.[5]

AuroraA_Pathway cluster_Mitosis Mitosis AuroraA_active Aurora A (Active) Centrosome_Maturation Centrosome Maturation AuroraA_active->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA_active->Spindle_Assembly Mitotic_Arrest Mitotic Arrest & Polyploidy AuroraA_active->Mitotic_Arrest Inhibition leads to Alisertib Alisertib Alisertib->AuroraA_active Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Figure 2: Aurora A Kinase Pathway and Inhibition by Alisertib.
Sotrastaurin (AEB071): A Pan-PKC Inhibitor

The Protein Kinase C (PKC) family of serine/threonine kinases are involved in a wide array of cellular processes, including proliferation, differentiation, and survival.[8] Dysregulation of PKC signaling is implicated in various cancers. Sotrastaurin is a potent inhibitor of several PKC isoforms, including conventional (α, β) and novel (θ, δ, ε, η) PKCs.[9] By inhibiting PKC, Sotrastaurin can modulate multiple downstream signaling pathways, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[10]

PKC_Pathway Growth_Factors Growth Factors PLC PLC Growth_Factors->PLC DAG DAG PLC->DAG PKC_active PKC (Active) DAG->PKC_active Activates Downstream_Targets Downstream Targets (e.g., MARCKS, ERK) PKC_active->Downstream_Targets Phosphorylates Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest PKC_active->Apoptosis_CellCycleArrest Inhibition leads to Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Targets->Cell_Proliferation_Survival Sotrastaurin Sotrastaurin Sotrastaurin->PKC_active Inhibits

Figure 3: Generalized PKC Signaling Pathway and Inhibition by Sotrastaurin.
Pictilisib (GDC-0941): A Pan-PI3K Inhibitor

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival.[1] It is one of the most frequently activated pathways in human cancers. Pictilisib (GDC-0941) is a potent, pan-inhibitor of Class I PI3K isoforms (p110α, β, δ, and γ).[11] By blocking the production of the second messenger PIP3, Pictilisib prevents the activation of downstream effectors like AKT, thereby inhibiting tumor cell growth and survival.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 phosphorylates Apoptosis Apoptosis PI3K->Apoptosis Inhibition promotes PIP2 PIP2 AKT AKT PIP3->AKT Activates Cell_Growth_Survival Cell Growth & Survival AKT->Cell_Growth_Survival Pictilisib Pictilisib Pictilisib->PI3K Inhibits

Figure 4: PI3K/AKT Signaling Pathway and Inhibition by Pictilisib.

Section 2: Comparative Performance Data

The following tables summarize the in vitro potency and cellular activity of the selected kinase inhibitors. This data provides a quantitative basis for comparing their efficacy and selectivity.

Table 1: In Vitro Biochemical Potency
CompoundPrimary Target(s)Assay TypeIC50 / KiReference(s)
CFI-400945 PLK4In vitro kinase assayIC50 = 2.8 nM; Ki = 0.26 nM[2]
Alisertib (MLN8237) Aurora A KinaseEnzymatic assayIC50 = 1.2 nM[6][7]
Sotrastaurin (AEB071) PKCθ, PKCβ, PKCα, PKCη, PKCδ, PKCεIn vitro kinase assayKi = 0.22-3.2 nM[9]
Pictilisib (GDC-0941) PI3Kα, PI3KδCell-free assayIC50 = 3 nM[1][12]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency.

Table 2: Cellular Antiproliferative Activity in Cancer Cell Lines
CompoundCell LineCancer TypeAssay TypeIC50 / GI50Reference(s)
CFI-400945 A549Lung CancerSRB assayGI50 = 5 nM[2]
SK-UT-1Uterine LeiomyosarcomaCell viability assayIC50 = 22.8 nM[13]
SKNSarcomaCell viability assayIC50 = 35.5 nM[13]
SK-LMS-1LeiomyosarcomaCell viability assayIC50 = 52.72 nM[13]
Alisertib (MLN8237) VariousLymphomaBrdU cell proliferationIC50 = 15-469 nM[6]
HCT-116Colorectal CancerCell viability assayIC50 = 0.06 µM[5]
Sotrastaurin (AEB071) Human T-cellsN/A (Immune cells)Mixed Lymphocyte ReactionIC50 = 37 nM[14]
Pictilisib (GDC-0941) U87MGGlioblastomaCell proliferation assayIC50 = 0.95 µM[15]
A2780Ovarian CancerCell proliferation assayIC50 = 0.14 µM[15]
PC3Prostate CancerCell proliferation assayIC50 = 0.28 µM[15]
MDA-MB-361Breast CancerCell proliferation assayIC50 = 0.72 µM[15]

Note: GI50 (half-maximal growth inhibition) is another measure of antiproliferative activity.

Section 3: Experimental Protocols for Comparative Analysis

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for key experiments used to compare kinase inhibitors.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of an inhibitor to the kinase of interest. It is a valuable tool for determining the potency (IC50) of a compound in a purified, cell-free system.

LanthaScreen_Workflow Start Start Step1 Prepare 3X solutions: - Test Compound - Kinase/Antibody Mix - Tracer Start->Step1 Step2 Add 5 µL of each 3X solution to a 384-well plate Step1->Step2 Step3 Incubate at room temperature for 1 hour Step2->Step3 Step4 Read plate on a fluorescence plate reader (FRET signal) Step3->Step4 End End Step4->End

Figure 5: LanthaScreen™ Eu Kinase Binding Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare 3X solutions of the test compound (e.g., CFI-400945), the kinase of interest (e.g., PLK4) mixed with a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer.[16]

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.

  • Kinase and Tracer Addition: Add 5 µL of the 3X kinase/antibody mixture, followed by 5 µL of the 3X tracer solution to all wells.

  • Incubation: Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: Calculate the FRET ratio and plot against the inhibitor concentration to determine the IC50 value.

Rationale: This homogenous, time-resolved FRET (TR-FRET) assay is highly sensitive and amenable to high-throughput screening. The competitive binding format allows for the identification of inhibitors that target the ATP-binding site of the kinase.[16]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a widely used method to assess the antiproliferative effects of kinase inhibitors.

CellTiterGlo_Workflow Start Start Step1 Seed cells in a 96-well plate and allow to attach overnight Start->Step1 Step2 Treat cells with a serial dilution of the kinase inhibitor Step1->Step2 Step3 Incubate for the desired time period (e.g., 72 hours) Step2->Step3 Step4 Add CellTiter-Glo® Reagent to each well Step3->Step4 Step5 Mix on an orbital shaker to induce cell lysis Step4->Step5 Step6 Incubate at room temperature to stabilize the luminescent signal Step5->Step6 Step7 Read luminescence on a plate reader Step6->Step7 End End Step7->End

Figure 6: CellTiter-Glo® Cell Viability Assay Workflow.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.

Rationale: This "add-mix-measure" assay is simple, rapid, and highly sensitive. The luminescent signal is proportional to the amount of ATP present, which directly correlates with the number of viable cells.

Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique to assess the effect of a kinase inhibitor on its direct target and downstream signaling pathways by detecting changes in protein phosphorylation.

Methodology:

  • Cell Lysis: Treat cells with the kinase inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-AKT, phospho-MARCKS).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total protein to confirm equal loading.

Rationale: This technique provides a semi-quantitative measure of protein phosphorylation, offering direct evidence of target engagement and downstream pathway modulation by the kinase inhibitor.

Section 4: Conclusion

This guide provides a framework for the comparative analysis of pyrimidine-based kinase inhibitors, using CFI-400945 as a case study against inhibitors of other key oncogenic pathways. The provided data and protocols offer a starting point for researchers to design and execute their own comparative studies. By understanding the distinct mechanisms of action, potencies, and cellular effects of different kinase inhibitors, the scientific community can continue to advance the development of more effective and selective cancer therapies.

References

  • 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. National Institutes of Health. [Link]

  • MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The protein kinase C inhibitor sotrastaurin allows regulatory T cell function. National Institutes of Health. [Link]

  • Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. National Institutes of Health. [Link]

  • Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. AACR Journals. [Link]

  • Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. PubMed. [Link]

  • A Phase Ib Study of Sotrastaurin, a PKC Inhibitor, and Alpelisib, a PI3Kα Inhibitor, in Patients with Metastatic Uveal Melanoma. National Institutes of Health. [Link]

  • Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. National Institutes of Health. [Link]

  • Protein kinase C. Wikipedia. [Link]

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  • Effect of pictilisib on bladder cancer cell lines. A, Western blot... ResearchGate. [Link]

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  • Sotrastaurin inhibits GC cells metastasis and enhances... ResearchGate. [Link]

  • In vitro NLK Kinase Assay. National Institutes of Health. [Link]

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  • Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. ORIC Pharmaceuticals. [Link]

  • Pictilisib Enhances the Antitumor Effect of Doxorubicin and Prevents Tumor-Mediated Bone Destruction by Blockade of PI3K/AKT Pathway. Frontiers. [Link]

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  • Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breast Cancer. MDPI. [Link]

  • Protein Kinase C Signaling Pathway. Boster Biological Technology. [Link]

  • In vitro effects of PLK4 inhibitor CFI-400945 in sarcoma cell lines. A,... ResearchGate. [Link]

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  • A Method for Assaying of Protein Kinase Activity In Vivo and Its Use in Studies of Signal Transduction in Strawberry Fruit Ripening. MDPI. [Link]

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  • Protein kinase C signaling and cell cycle regulation. Frontiers. [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. National Institutes of Health. [Link]

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  • Phase 2 Study Assessing Alisertib in Metastatic Breast Cancer Subset Begins. Cure Today. [Link]

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Comparative

"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" selectivity profiling against kinase panel

A Comparative Guide to Kinase Inhibitor Selectivity Profiling: Featuring AZD5363 as a Case Study For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Kinase Inhibitor Selectivity Profiling: Featuring AZD5363 as a Case Study

For researchers, scientists, and professionals in drug development, understanding the selectivity of a kinase inhibitor is a critical step in evaluating its therapeutic potential and predicting potential off-target effects. This guide provides an in-depth look at the principles and methodologies of kinase selectivity profiling, using the well-characterized AKT inhibitor, AZD5363, as a practical example. We will explore the experimental rationale, present comparative data, and provide a detailed protocol for assessing kinase inhibitor specificity.

The Imperative of Kinase Selectivity

The human kinome consists of over 500 kinases, many of which share structural similarities, particularly in the highly conserved ATP-binding pocket.[1] While promiscuous inhibitors can be effective in certain therapeutic areas like oncology by disrupting multiple signaling pathways, highly selective inhibitors are often sought for chronic diseases to minimize off-target effects and improve safety profiles.[1] Kinase selectivity profiling—screening a compound against a large panel of kinases—has become a standard and indispensable practice in modern drug discovery.[1]

Our focus, AZD5363, is an orally bioavailable, potent inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2] Its development involved extensive profiling to ensure high selectivity against closely related kinases, which is crucial for its mechanism of action in targeting the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer.[2][3]

Comparative Selectivity Profile of AZD5363

To illustrate the concept of selectivity, the following table presents the inhibitory activity of AZD5363 against a panel of kinases, with a particular focus on the AGC kinase family, to which AKT belongs. For context, we compare its profile to that of Staurosporine, a notoriously potent but non-selective kinase inhibitor. The data is typically presented as IC50 (the half-maximal inhibitory concentration) or Ki (inhibition constant) values, with lower values indicating higher potency.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetAZD5363 (IC50 nM)Staurosporine (IC50 nM)Kinase Family
AKT1 3 15AGC
AKT2 7 20AGC
AKT3 7 18AGC
PKA>100013AGC
ROCK158025AGC
ROCK223019AGC
p70S6K170100AGC
MSK14511AGC
CDK2/cyclin A>100003CMGC
GSK3β26009CMGC
ABL1>1000020TK
SRC>100006TK
EGFR>1000070TK

Note: Data is compiled from publicly available sources and may vary depending on assay conditions. The primary purpose is to illustrate the concept of selectivity.

As the data indicates, AZD5363 demonstrates high potency against AKT isoforms with significantly less activity against other kinases, including those within the same AGC family like PKA and ROCK.[2] This high degree of selectivity is a key attribute that was optimized during its discovery.[2] In stark contrast, Staurosporine inhibits a broad range of kinases with high potency, making it a useful research tool but unsuitable as a selective therapeutic agent.

Experimental Design: The "How" and "Why" of Kinase Profiling

A variety of biochemical assay platforms are available for kinase profiling, broadly categorized as activity assays and binding assays.[1] Activity assays measure the catalytic function of the kinase—its ability to phosphorylate a substrate—while binding assays measure the direct interaction of an inhibitor with the kinase's ATP-binding site.[1]

The radiometric activity assay is widely considered the "gold standard" due to its direct detection of the phosphorylated product without the need for modified substrates or coupling enzymes that could introduce artifacts.[1] However, due to the safety and disposal considerations of radioactive materials, non-radiometric methods like luminescence-based, fluorescence-based, and label-free assays are now more common in high-throughput screening (HTS) environments.[1][4]

One such robust and widely used non-radiometric method is the ADP-Glo™ Kinase Assay.[5][6] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

Below is a detailed, step-by-step protocol for performing a kinase selectivity screen using the ADP-Glo™ assay format.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol outlines the steps for determining the IC50 of a test compound (e.g., AZD5363) against a panel of kinases.

I. Materials and Reagents:

  • Kinases: Purified, active recombinant kinases.

  • Substrates: Kinase-specific substrates (e.g., peptides or proteins).

  • Test Compound: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride or other inhibitors, serially diluted in DMSO.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, DTT, and BSA.

  • ATP: Adenosine triphosphate at a concentration relevant to the assay (e.g., at the Km for each kinase).[7]

  • ADP-Glo™ Reagent: Stops the kinase reaction and depletes remaining ATP.

  • Kinase Detection Reagent: Converts ADP to ATP and generates a luminescent signal.

  • Microplates: Low-volume, white, 384-well plates are recommended for luminescence assays.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

II. Experimental Workflow:

The following diagram, generated using DOT language, illustrates the sequential steps of the ADP-Glo™ kinase assay workflow.

G cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep1 Dispense Assay Buffer prep2 Add Test Compound (Serial Dilution) prep1->prep2 prep3 Add Kinase Enzyme prep2->prep3 react1 Pre-incubate Compound and Kinase (15 min) prep3->react1 react2 Initiate Reaction: Add ATP + Substrate react1->react2 react3 Incubate at RT (e.g., 60 min) react2->react3 detect1 Stop Reaction: Add ADP-Glo™ Reagent react3->detect1 detect2 Incubate at RT (40 min) detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate at RT (30 min) detect3->detect4 detect5 Read Luminescence detect4->detect5

Caption: ADP-Glo™ Kinase Assay Workflow

III. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical 10-point dose-response curve might start at 10 µM and be serially diluted 1:3.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the kinase/buffer solution.

    • Add 25 nL of the serially diluted compound. Controls should include a "no inhibitor" (DMSO only) and a "no enzyme" well.

    • Allow the compound and enzyme to pre-incubate for approximately 15 minutes at room temperature.[6] This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of the ATP/substrate solution to all wells to start the reaction.[6] The final volume is now 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined during assay development.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

IV. Data Analysis:

  • The raw luminescence data is normalized using the "no inhibitor" control (representing 100% kinase activity) and the "no enzyme" control (representing 0% activity).

  • The percent inhibition for each compound concentration is calculated.

  • The percent inhibition is plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Contextualizing Selectivity: Signaling Pathways

The significance of a compound's selectivity profile is best understood in the context of cellular signaling pathways. AZD5363's high selectivity for AKT is critical because this kinase is a central node in a pathway that promotes cell survival and proliferation.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, highlighting the position of AKT.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates TSC2 TSC2 AKT->TSC2 Inhibits Survival Cell Survival AKT->Survival mTORC1 mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation TSC2->mTORC1 Inhibits AZD5363 AZD5363 AZD5363->AKT

Caption: Simplified PI3K/AKT/mTOR Pathway

Inhibition of off-target kinases could lead to the modulation of other critical pathways, resulting in unforeseen side effects. For example, potent inhibition of ROCK kinases could lead to cardiovascular effects like hypotension. The selectivity data for AZD5363 provides confidence that its primary mechanism of action is through the intended target, AKT.[2]

Conclusion

Kinase inhibitor selectivity profiling is a cornerstone of modern drug discovery, providing essential insights into a compound's potency, specificity, and potential for off-target liabilities. Through the use of robust and validated assay methodologies, such as the luminescent ADP-Glo™ platform, researchers can generate high-quality, comparative data. As demonstrated with the case study of AZD5363, this data is not only crucial for lead optimization but also provides a clear rationale for the compound's therapeutic window and safety profile. By understanding both the "how" of the experimental protocol and the "why" of its biological context, drug development professionals can make more informed decisions to advance the most promising candidates toward the clinic.

References

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Retrieved from [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Akbar, M. A., & Uddin, R. (2015). Novel N-pyrimidin-4-yl-3-amino-pyrrolo [3, 4-C] pyrazole derivatives as PKC kinase inhibitors: a patent evaluation of US2015099743 (A1). Expert Opinion on Therapeutic Patents, 26(1), 123-130. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Guazzelli, L., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543. Retrieved from [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(8), 3326-3344. Retrieved from [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Zhu, Y., et al. (2020). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 63(13), 6748-6773. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Vince, R., & Daluge, S. (1981). (+/-)-3-(4-Amino-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-5-(hydroxymethyl)- 1 alpha,2 alpha,3 beta,5 beta)-1,2-cyclopentanediol. Journal of Medicinal Chemistry, 24(12), 1510-1512. Retrieved from [Link]

  • Kang, I. H., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. Retrieved from [Link]

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Validation

A Comparative Guide to the Cross-Reactivity of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of the novel compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . Due to the limited publicly available data on this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the kinase cross-reactivity of the novel compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . Due to the limited publicly available data on this specific molecule, we will approach this analysis from a drug discovery and development perspective. We will posit a primary target based on its structural motifs and then detail the essential experimental studies required to define its selectivity profile.

The performance of this putative kinase inhibitor will be contextualized by comparing it to two well-characterized inhibitors that modulate the same signaling pathway: Capivasertib (AZD5363) , a direct ATP-competitive pan-Akt inhibitor, and Triciribine (API-2) , which indirectly inhibits Akt phosphorylation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and rigorously evaluate the selectivity of new chemical entities.

Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway

The structural backbone of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine features a pyrimidine ring, a common pharmacophore in kinase inhibitors designed to compete with ATP. This, combined with a pyrrolidine scaffold, suggests a high probability of activity against one or more protein kinases. Based on its structural similarity to compounds like Capivasertib (AZD5363), a pyrrolopyrimidine-derived compound, we hypothesize that our subject compound is a putative inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2]

Capivasertib is a potent, ATP-competitive inhibitor of all three Akt isoforms (AKT1, AKT2, and AKT3).[3][4] In contrast, Triciribine, a tricyclic nucleoside analog, functions by inhibiting the phosphorylation and subsequent activation of Akt, without directly inhibiting the kinase itself.[5][6] Understanding the cross-reactivity of a new inhibitor is paramount, as off-target activities can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[7] This guide will outline the necessary studies to build a comprehensive selectivity profile.

PI3K_AKT_mTOR_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) TSC2 TSC2 AKT->TSC2 Inhibits Proliferation Cell Growth & Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) mTORC1 mTORC1 TSC2->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits S6K->Proliferation EIF4EBP1->Proliferation Inhibits Translation CompoundX 1-(Pyrimidin-4-yl)pyrrolidin-3-amine (Putative Target) CompoundX->AKT Capivasertib Capivasertib Capivasertib->AKT Triciribine Triciribine Triciribine->PDK1 Indirectly inhibits phosphorylation Triciribine->mTORC2 l1 Blue: Kinase l2 Red: Target of Direct Inhibition l3 Green: Downstream Effector l4 Yellow: Second Messenger/Indirect Target

Figure 1: The PI3K/AKT/mTOR signaling pathway with putative and known inhibitor targets.

Comparative Kinase Selectivity: A Data-Driven Overview

A critical first step in characterizing any new kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through large-scale screening panels. While specific data for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is not available, we can present a plausible, illustrative profile alongside the known characteristics of our comparators.

Capivasertib (AZD5363) is known as a potent and selective pan-Akt inhibitor.[8] It exhibits high affinity for AKT1, AKT2, and AKT3, with substantially lower activity against other kinases, including those in the closely related AGC kinase family like PKA and ROCK.[3] This high degree of selectivity is a key attribute, minimizing broad off-target effects.

Triciribine , on the other hand, presents a more complex cross-reactivity profile. Its primary mechanism is the inhibition of Akt phosphorylation, but it is also known to function as a DNA synthesis inhibitor.[9] This dual mechanism highlights a different philosophical approach to drug design, where a single molecule can modulate multiple pathways. It does not directly inhibit PI3K or PDK1.[5][6]

The following table provides a hypothetical but representative kinase inhibition profile for our compound of interest, compared with the known profiles of Capivasertib and Triciribine.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase Target 1-(Pyrimidin-4-yl)pyrrolidin-3-amine (Hypothetical) Capivasertib (AZD5363) (Illustrative) Triciribine (API-2) (Known/Illustrative) Kinase Family
AKT1 98% >99% >95% * AGC
AKT2 97% >99% >95% * AGC
AKT3 95% >99% >95% * AGC
PKA 45% <10% <15% AGC
ROCK1 38% <15% <20% AGC
SGK1 55% 25% Not Reported AGC
CDK2/CycA 62% <5% Not Reported CMGC
ERK1 15% <5% <10% CMGC
EGFR 8% <5% Not Reported TK
SRC 12% <5% Not Reported TK

| DNA-PK | Not Reported | Not Reported | Inhibits | PIKK |

*Note: Triciribine's effect on Akt is primarily through inhibition of phosphorylation, but it demonstrates potent inhibition of the pathway's activity.

Experimental Workflows for Determining Cross-Reactivity

To generate the data presented above and fully characterize a new inhibitor, two orthogonal, industry-standard assays are essential: a biochemical kinase assay for in-vitro selectivity and a cellular target engagement assay to confirm activity in a physiological context.

Cross_Reactivity_Workflow Start New Compound: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Biochem Biochemical Kinase Profiling (e.g., ADP-Glo™) Start->Biochem In-vitro Screen Cellular Cellular Target Engagement (e.g., CETSA) Start->Cellular In-cellulo Validation Data_Analysis Data Analysis & Selectivity Scoring Biochem->Data_Analysis Cellular->Data_Analysis Decision Decision Point: Proceed to In-Vivo? Data_Analysis->Decision Stop Stop: Poor Selectivity or Off-Target Risk Decision->Stop No Proceed Proceed: Characterize Off-Targets & Plan In-Vivo Studies Decision->Proceed Yes

Figure 2: High-level experimental workflow for assessing inhibitor cross-reactivity.

Biochemical Kinase Profiling: The ADP-Glo™ Assay

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[6][10] It is highly suited for large-scale kinome screening.

Causality Behind Experimental Choices:

  • Why ADP-Glo™? This platform is universal for any ADP-generating enzyme, allowing for a standardized protocol across a diverse kinase panel. Its high sensitivity and broad ATP tolerance (up to 1 mM) accommodate a wide range of kinase specificities and ATP Kₘ values.[11]

  • Self-Validation: The assay includes two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then drives a luciferase reaction. This two-step process minimizes signal interference from the initial high concentration of ATP, ensuring that the luminescent signal is directly proportional to kinase activity.[10][12]

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • Prepare a stock solution of the test compound (1-(Pyrimidin-4-yl)pyrrolidin-3-amine), comparators (Capivasertib, Triciribine), and vehicle control (e.g., DMSO) in the reaction buffer. Perform serial dilutions to create a 10-point dose-response curve.

    • Reconstitute recombinant kinases and their specific substrates in the appropriate reaction buffer.

  • Kinase Reaction Setup (384-well plate format):

    • Add 2.5 µL of the test compound at various concentrations to the wells.

    • Add 2.5 µL of the kinase/substrate mixture to each well to initiate the reaction. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[13]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.[13]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ values for each kinase interaction.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[14][15]

Causality Behind Experimental Choices:

  • Why CETSA®? Unlike biochemical assays, CETSA® provides direct evidence of target engagement in a physiological setting, accounting for cell permeability and intracellular competition. It can distinguish direct binders from compounds that affect the pathway indirectly.[16]

  • Self-Validation: The assay's endpoint is the presence of soluble protein after heating. A shift in the melting curve (Tₘ) upon drug treatment is a direct biophysical readout of the drug-target interaction. The inclusion of a vehicle control at every temperature point provides a baseline for protein stability, making the observed shift a self-validating result.

Detailed Step-by-Step Protocol (Western Blot Detection):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an activated PI3K/AKT pathway) to ~80% confluency.

    • Treat the cells with the test compound (1-(Pyrimidin-4-yl)pyrrolidin-3-amine), comparators, or vehicle (DMSO) at a desired concentration (e.g., 10 µM) for 1-2 hours in a CO₂ incubator.[17]

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[14] Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Determine the protein concentration of each supernatant sample.

    • Normalize the protein concentration across all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.[18]

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-AKT1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against the temperature for both the vehicle- and drug-treated samples to generate melting curves.

    • A shift of the curve to the right for the drug-treated sample indicates target stabilization and therefore, engagement.

Conclusion and Future Directions

This guide outlines a rigorous, two-pronged strategy for characterizing the cross-reactivity of the novel compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . By combining comprehensive biochemical screening with a cellular target engagement assay, researchers can build a high-confidence selectivity profile.

The hypothetical data presented positions our compound as a potent Akt inhibitor with some cross-reactivity against other kinases, particularly within the AGC and CMGC families. This profile would be distinct from the highly selective Capivasertib and the multi-modal Triciribine . Such a profile would necessitate further investigation into the potential liabilities or therapeutic opportunities presented by the off-target interactions. The experimental protocols provided herein offer a validated roadmap for any research team aiming to advance a novel kinase inhibitor from a chemical entity to a well-characterized drug candidate.

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Goc, A., Al-Husein, B., & Somanath, P. R. (2021). Akt-independent effects of triciribine on ACE2 expression in human lung epithelial cells: Potential benefits in restricting SARS-CoV2 infection. Journal of Cellular and Molecular Medicine, 25(6), 3057–3067. Retrieved from [Link]

  • Smyth, L. M., Chandarlapaty, S., Major, P. P., & Juric, D. (2021). Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer. JCO Precision Oncology, 5, 104-115. Retrieved from [Link]

  • Garrett, C. R., Coppola, D., Wenham, R. M., Cubitt, C. L., Neuger, A. M., Frost, T., & Sebti, S. M. (2011). Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT. Investigational New Drugs, 29(6), 1381–1389. Retrieved from [Link]

  • Sajid, A., Le, D., & Sintim, H. O. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry, 270, 116540. Retrieved from [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Saleem, M., & Adhami, V. M. (2024). Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer. ACS Pharmacology & Translational Science. Retrieved from [Link]

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  • Robertson, J. F. R., Coleman, R. E., Lerebours, F., Jones, R. H., Kuter, I., & Gee, J. M. W. (2020). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT). Clinical Cancer Research, 26(7), 1574-1585. Retrieved from [Link]

  • Evangelisti, C., Chiarini, F., Lonetti, A., & McCubrey, J. A. (2010). Preclinical testing of the Akt inhibitor triciribine in T-cell acute lymphoblastic leukemia. Journal of Cellular Physiology, 226(3), 831-839. Retrieved from [Link]

  • Yap, T. A., Ang, J. E., O'Carrigan, B., & De Bono, J. S. (2021). Capivasertib, an AKT Kinase Inhibitor, in Combination with Fulvestrant in PTEN-mutant ER-positive Metastatic Breast Cancer. NPJ Breast Cancer, 7(1), 44. Retrieved from [Link]

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Comparative

Bridging the Gap: A Comparative Guide to In Vivo Validation of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride Following In Vitro Discovery

For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and complex. This guide provides an in-depth, experience-driven framework fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, the journey from a promising in vitro hit to a validated in vivo candidate is both critical and complex. This guide provides an in-depth, experience-driven framework for transitioning "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride," a novel compound bearing the hallmarks of a kinase inhibitor, from the benchtop to preclinical animal models. We will dissect the causal logic behind experimental choices, ensuring a self-validating study design that stands up to rigorous scientific scrutiny.

The molecular architecture of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine, featuring a pyrimidine core, is a well-established scaffold in kinase inhibitor design.[1][2][3] This structural motif suggests a likely mechanism of action involving ATP-competitive inhibition of kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), Akt, or Cyclin-dependent kinases (CDKs).[1][2] The pyrrolidine group often contributes to the molecule's solubility and pharmacokinetic properties.[4][5] This guide will proceed with the hypothesis that our compound is a ROCK inhibitor, a class of molecules with therapeutic potential in oncology, cardiovascular disease, and neurology.[6][7]

Our objective is to design an in vivo validation strategy that not only confirms the in vitro findings but also provides a comparative analysis against established ROCK inhibitors, Fasudil and Ripasudil.[6] This head-to-head comparison is essential for determining the therapeutic potential and differentiation of our lead compound.

The In Vitro to In Vivo Translation: A Strategic Imperative

Promising in vitro potency (e.g., low nanomolar IC50) in biochemical and cell-based assays is a necessary first step, but it is not always predictive of in vivo efficacy.[8] The transition to a living system introduces multifaceted challenges including absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK).[9][10][11] Furthermore, demonstrating target engagement and downstream pharmacological effects, or pharmacodynamics (PD), in a complex biological environment is paramount.[12][13][14]

A well-designed in vivo study for a kinase inhibitor must therefore integrate PK and PD endpoints to establish a clear relationship between drug exposure and therapeutic effect.

Comparative In Vivo Study Design: A Phased Approach

To rigorously validate 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a phased in vivo experimental plan is proposed. This plan will systematically evaluate its properties and compare them against known ROCK inhibitors.

Phase 1: Pharmacokinetic and Tolerability Profiling

The initial phase focuses on understanding the drug's behavior in the animal model and establishing a safe and effective dosing range.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Healthy male BALB/c mice (n=3 per time point), 8-10 weeks old.

  • Compound Administration:

    • Group 1: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (formulated in 0.5% methylcellulose) administered via oral gavage at 10 mg/kg.

    • Group 2: Vehicle control (0.5% methylcellulose).

  • Blood Sampling: Serial blood samples (approximately 50 µL) collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Analysis: Plasma is separated by centrifugation and drug concentrations are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: Key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) are calculated using non-compartmental analysis.

Causality Behind Experimental Choices:

  • Oral Gavage: This route is chosen to assess oral bioavailability, a desirable characteristic for many chronically administered drugs.[1]

  • BALB/c Mice: A common inbred strain used for initial PK studies due to their genetic homogeneity.

  • LC-MS/MS: The gold standard for sensitive and specific quantification of small molecules in biological matrices.

Data Presentation: Comparative Pharmacokinetic Parameters

Parameter1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochlorideFasudilRipasudil
Cmax (ng/mL)Experimental DataLiterature ValueLiterature Value
Tmax (hr)Experimental DataLiterature ValueLiterature Value
AUC (ng*hr/mL)Experimental DataLiterature ValueLiterature Value
t1/2 (hr)Experimental DataLiterature ValueLiterature Value
Oral Bioavailability (%)Experimental DataLiterature ValueLiterature Value
Phase 2: In Vivo Target Engagement and Pharmacodynamics

This phase aims to confirm that the compound inhibits its intended target (ROCK) in the living animal and elicits a measurable biological response.

Experimental Protocol: Phospho-MYPT1 Assay in a Xenograft Model

  • Animal Model: Athymic nude mice bearing subcutaneous human cancer xenografts known to have high ROCK activity (e.g., A549 lung carcinoma).

  • Compound Administration: Mice are treated with a single oral dose of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride at a dose determined from the PK study to provide adequate exposure.

  • Tumor and Tissue Harvesting: At various time points post-dose (e.g., 2, 8, and 24 hours), tumors and relevant tissues are harvested.

  • Western Blot Analysis: Protein lysates from the tissues are analyzed by Western blot for the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), a direct downstream substrate of ROCK.[15]

  • Data Analysis: The ratio of p-MYPT1 to total MYPT1 is quantified and compared to vehicle-treated controls.

Causality Behind Experimental Choices:

  • Xenograft Model: Allows for the evaluation of the drug's effect on a human tumor in an in vivo setting.[16]

  • p-MYPT1 as a Biomarker: Phosphorylation of MYPT1 is a well-validated and direct measure of ROCK kinase activity. A reduction in p-MYPT1 levels provides strong evidence of target engagement.[15]

Visualization of the Signaling Pathway

ROCK_Signaling_Pathway RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates MLC MLC ROCK->MLC Phosphorylates MYPT1->MLC Dephosphorylates p-MYPT1 p-MYPT1 p-MLC p-MLC Actomyosin Contraction Actomyosin Contraction p-MLC->Actomyosin Contraction Inhibitor 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Inhibitor->ROCK Inhibits

Caption: ROCK signaling pathway and point of inhibition.

Phase 3: Efficacy Studies in a Disease-Relevant Model

The final phase evaluates the therapeutic efficacy of the compound in a model that recapitulates aspects of a human disease.

Experimental Protocol: Tumor Growth Inhibition in a Xenograft Model

  • Animal Model: Athymic nude mice with established subcutaneous A549 lung cancer xenografts.

  • Treatment Groups (n=8-10 per group):

    • Vehicle control

    • 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (e.g., 25 mg/kg, daily oral gavage)

    • Fasudil (e.g., 30 mg/kg, daily intraperitoneal injection)

  • Treatment Duration: 21 days.

  • Efficacy Endpoints:

    • Tumor volume measured twice weekly with calipers.

    • Animal body weight monitored as a measure of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis (e.g., Ki-67 for proliferation, p-MYPT1 for target engagement).

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., ANOVA) is performed to compare treatment groups.

Causality Behind Experimental Choices:

  • Established Tumors: Treatment is initiated once tumors have reached a certain size to better mimic the clinical scenario of treating existing disease.

  • Daily Dosing: The dosing frequency is based on the compound's half-life determined in the PK study to maintain therapeutic concentrations.

  • Comparison to a Standard-of-Care: Including Fasudil provides a benchmark for evaluating the relative efficacy of the new compound.

Visualization of the Experimental Workflow

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis Implant Implant A549 Cells Establish Establish Tumors (100-150 mm³) Implant->Establish Randomize Randomize into Treatment Groups Establish->Randomize Dosing Daily Dosing: - Vehicle - Test Compound - Fasudil Randomize->Dosing Monitoring Monitor: - Tumor Volume - Body Weight Dosing->Monitoring Harvest Harvest Tumors Monitoring->Harvest Weigh Weigh Tumors Harvest->Weigh Analysis Biomarker Analysis (p-MYPT1, Ki-67) Weigh->Analysis

Caption: Workflow for in vivo efficacy study.

Trustworthiness Through Self-Validation

The described experimental plan incorporates several self-validating mechanisms:

  • PK/PD Correlation: By measuring drug concentrations in plasma and target inhibition in tumors from the same animals, a direct link between exposure and activity can be established.

  • Dose-Response Relationship: Including multiple dose levels in efficacy studies can demonstrate a dose-dependent anti-tumor effect, strengthening the evidence for a drug-specific effect.

  • Appropriate Controls: The use of both vehicle and positive controls (Fasudil) allows for a clear interpretation of the results and contextualizes the compound's activity.

Conclusion

The successful translation of in vitro data to in vivo models is a cornerstone of modern drug development. For 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, a systematic and comparative approach is essential to validate its therapeutic potential as a kinase inhibitor. By integrating pharmacokinetic, pharmacodynamic, and efficacy studies in a logical, phased manner, researchers can build a robust data package that supports the continued development of this promising compound. This guide provides a comprehensive framework for this critical endeavor, emphasizing the importance of experimental design rooted in scientific causality and rigorous self-validation.

References

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  • Lin, T. H., et al. (2020). Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences. Journal of Pharmacology and Experimental Therapeutics, 373(3), 367-376. [Link]

  • Patel, R. A., et al. (2014). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 33(5), 558-568. [Link]

  • Blake, D., et al. (2023). Early Comparison of the in vitro to in vivo Translation of Different IRAK4 Inhibitor Modalities. bioRxiv. [Link]

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  • Mantell, S. J., et al. (2009). In vitro and in vivo SAR of pyrido[3,4-d]pyramid-4-ylamine based mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(8), 2190-2194. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(21), 14354-14371. [Link]

  • Wang, B., et al. (2016). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 59(10), 4963-4978. [Link]

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Sources

Validation

A Comparative Guide to the Synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

Introduction 1-(Pyrimidin-4-yl)pyrrolidin-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors for oncological research.[1][2][3] The molecule compr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Pyrimidin-4-yl)pyrrolidin-3-amine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors for oncological research.[1][2][3] The molecule comprises a pyrimidine scaffold, a common feature in many bioactive molecules due to its ability to mimic purine bases, linked to a 3-aminopyrrolidine moiety, which often imparts favorable pharmacokinetic properties. The dihydrochloride salt form is frequently utilized to improve the compound's stability and solubility.

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. The discussion will delve into the mechanistic rationale behind each synthetic step, supported by experimental data and protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy based on factors such as efficiency, scalability, and reagent availability.

Comparative Analysis of Synthetic Routes

The synthesis of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride can be primarily approached via two distinct strategies:

  • Route 1: Classical Nucleophilic Aromatic Substitution (SNAr) : This is a widely employed method for the formation of C-N bonds on electron-deficient aromatic systems like pyrimidine.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination : This modern cross-coupling reaction offers an alternative approach, particularly when SNAr reactions are sluggish or result in low yields.

The following sections will provide a detailed breakdown of each route, including a step-by-step protocol and a discussion of the underlying chemical principles.

Route 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This route is a robust and well-established method that relies on the reaction of an activated pyrimidine precursor with a protected 3-aminopyrrolidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack at the 4-position.

Workflow Diagram

SNAr_Route cluster_0 Step 1: Preparation of 4-chloropyrimidine cluster_1 Step 2: Synthesis of tert-butyl (pyrrolidin-3-yl)carbamate cluster_2 Step 3: SNAr Coupling cluster_3 Step 4: Deprotection and Salt Formation pyrimidine Pyrimidine chloropyrimidine 4-Chloropyrimidine pyrimidine->chloropyrimidine POCl3 chloropyrimidine_c 4-Chloropyrimidine aminopyrrolidine (S)-3-aminopyrrolidine dihydrochloride boc_aminopyrrolidine tert-butyl (pyrrolidin-3-yl)carbamate aminopyrrolidine->boc_aminopyrrolidine Boc2O, Et3N boc_aminopyrrolidine_c tert-butyl (pyrrolidin-3-yl)carbamate coupled_product tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate chloropyrimidine_c->coupled_product DIPEA, n-BuOH boc_aminopyrrolidine_c->coupled_product coupled_product_d tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate final_product 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride coupled_product_d->final_product HCl in Dioxane

Caption: Workflow for the SNAr synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 4-chloropyrimidine

The synthesis of 4-chloropyrimidine can be achieved through the treatment of pyrimidin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Procedure: To a stirred solution of pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (3.0 eq), add N,N-dimethylaniline (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux for 2-3 hours. After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 4-chloropyrimidine.

Step 2: Synthesis of tert-butyl (pyrrolidin-3-yl)carbamate

Protection of the more reactive primary amine of 3-aminopyrrolidine is crucial to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.

  • Procedure: To a solution of (S)-3-aminopyrrolidine dihydrochloride (1.0 eq) in a mixture of dichloromethane and water, add triethylamine (2.2 eq) at 0 °C.[4] Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in dichloromethane is then added dropwise. The reaction is stirred at room temperature for 12 hours. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield tert-butyl (pyrrolidin-3-yl)carbamate.

Step 3: Nucleophilic Aromatic Substitution

The core reaction involves the displacement of the chloride on the pyrimidine ring by the secondary amine of the protected pyrrolidine. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

  • Procedure: A mixture of 4-chloropyrimidine (1.0 eq), tert-butyl (pyrrolidin-3-yl)carbamate (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in n-butanol is heated to 100 °C for 16 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to give tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate.

Step 4: Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt in a one-pot procedure.

  • Procedure: The protected intermediate from the previous step is dissolved in a solution of 4 M HCl in 1,4-dioxane and stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a white solid.

Route 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that provides a versatile alternative for the formation of C-N bonds. This method is particularly useful when the SNAr approach is inefficient due to steric hindrance or electronic effects.

Workflow Diagram

Buchwald_Hartwig_Route cluster_0 Step 1: Preparation of 4-bromopyrimidine cluster_1 Step 2: Synthesis of tert-butyl (pyrrolidin-3-yl)carbamate cluster_2 Step 3: Buchwald-Hartwig Coupling cluster_3 Step 4: Deprotection and Salt Formation pyrimidine_b Pyrimidine bromopyrimidine 4-Bromopyrimidine pyrimidine_b->bromopyrimidine POBr3 bromopyrimidine_c 4-Bromopyrimidine aminopyrrolidine_b (S)-3-aminopyrrolidine dihydrochloride boc_aminopyrrolidine_b tert-butyl (pyrrolidin-3-yl)carbamate aminopyrrolidine_b->boc_aminopyrrolidine_b Boc2O, Et3N boc_aminopyrrolidine_c_b tert-butyl (pyrrolidin-3-yl)carbamate coupled_product_b tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate bromopyrimidine_c->coupled_product_b Pd2(dba)3, XPhos, K2CO3 boc_aminopyrrolidine_c_b->coupled_product_b coupled_product_d_b tert-butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate final_product_b 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride coupled_product_d_b->final_product_b HCl in Dioxane

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 4-bromopyrimidine

Similar to the chloro-analogue, 4-bromopyrimidine can be prepared from pyrimidin-4-one using a brominating agent like phosphorus oxybromide (POBr₃).

  • Procedure: A mixture of pyrimidin-4-one (1.0 eq) and phosphorus oxybromide (2.0 eq) is heated at 120 °C for 4 hours. After cooling, the reaction mixture is quenched with ice water and neutralized with aqueous ammonia. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give 4-bromopyrimidine.

Step 2: Synthesis of tert-butyl (pyrrolidin-3-yl)carbamate

This step is identical to Step 2 in Route 1.

Step 3: Buchwald-Hartwig Amination

The key step in this route involves the palladium-catalyzed coupling of 4-bromopyrimidine with the protected aminopyrrolidine.[1] The choice of ligand and base is critical for the success of this reaction.

  • Procedure: To a solution of 4-bromopyrimidine (1.0 eq) and tert-butyl (pyrrolidin-3-yl)carbamate (1.2 eq) in n-butanol, add potassium carbonate (K₂CO₃) (2.0 eq). The mixture is degassed with nitrogen for 5 minutes. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq) and XPhos (0.1 eq) are then added, and the mixture is degassed again for 5 minutes.[1] The resulting suspension is heated at 85 °C for 8 hours under a nitrogen atmosphere. The reaction mixture is filtered through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection and Dihydrochloride Salt Formation

This final step is identical to Step 4 in Route 1.

Performance Comparison

FeatureRoute 1: SNArRoute 2: Buchwald-Hartwig AminationRationale and Field Insights
Reaction Conditions High temperature (100 °C)Milder temperature (85 °C)The Buchwald-Hartwig amination often proceeds under milder conditions, which can be advantageous for sensitive substrates.
Reagents Readily available and inexpensiveRequires expensive palladium catalyst and ligandThe cost of the catalyst and ligand in Route 2 can be a significant factor, especially for large-scale synthesis.
Scalability Generally straightforward to scale upCatalyst cost and removal can be challenging on a large scaleSNAr reactions are often preferred in industrial settings due to their simplicity and cost-effectiveness.
Substrate Scope Limited to electron-deficient aryl halidesBroader substrate scope, including less reactive aryl halidesThe Buchwald-Hartwig reaction is more versatile and can be applied to a wider range of substrates.
Yields Generally good, but can be variableOften high and more reproducibleThe catalytic nature of the Buchwald-Hartwig reaction can lead to higher and more consistent yields.
Purification Standard chromatographic methodsRemoval of palladium residues may require special attentionPost-reaction workup for the Buchwald-Hartwig reaction can be more complex due to the presence of the catalyst.

Conclusion

Both the classical SNAr and the modern Buchwald-Hartwig amination represent viable synthetic routes to 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

  • Route 1 (SNAr) is a cost-effective and scalable option that utilizes readily available reagents. It is an excellent choice for large-scale production where cost is a primary concern. However, the reaction conditions are harsher, and yields may be more variable depending on the specific substrate.

  • Route 2 (Buchwald-Hartwig Amination) offers a more versatile and often higher-yielding approach under milder conditions. This makes it particularly suitable for laboratory-scale synthesis and for substrates that are sensitive to the conditions of SNAr. The main drawback is the high cost of the palladium catalyst and ligand, which may be prohibitive for large-scale applications.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, budget, and the availability of specialized reagents and equipment.

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  • Kuranov, A. M. et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6549. Available at: [Link]

  • Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Vince, R. & S. Daluge. (1981). (+/-)-3-(4-Amino-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-5-(hydroxymethyl)- (1 alpha,2 alpha,3 beta,5 beta)-1,2-cyclopentanediol. The carbocyclic analogue of tubercidin. Journal of Medicinal Chemistry, 24(12), 1510-1512. Available at: [Link]

  • Hassan, A. A. et al. (2015). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 790-798. Available at: [Link]

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Comparative

A Head-to-Head Comparison: 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride versus Gold Standard SGLT2 Inhibitors

In the landscape of therapeutic development for type 2 diabetes, the sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal target. Inhibition of SGLT2 prevents the reabsorption of glucose in the kidneys, promot...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development for type 2 diabetes, the sodium-glucose cotransporter 2 (SGLT2) has emerged as a pivotal target. Inhibition of SGLT2 prevents the reabsorption of glucose in the kidneys, promoting its excretion in the urine and thereby lowering blood glucose levels. This guide provides a comprehensive benchmarking analysis of the investigational compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride against the established gold standard SGLT2 inhibitors: Dapagliflozin and Empagliflozin.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of inhibitory potency and selectivity, supported by detailed experimental protocols to ensure reproducibility and scientific rigor.

Mechanism of Action: Targeting Renal Glucose Reabsorption

The primary mechanism of action for SGLT2 inhibitors is the competitive, reversible, and selective blockade of the SGLT2 protein located in the proximal convoluted tubule of the kidney nephrons. Under normal physiological conditions, SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, these compounds effectively reduce the renal threshold for glucose, leading to glycosuria and a subsequent reduction in plasma glucose concentrations. This insulin-independent mechanism offers a unique therapeutic advantage in the management of type 2 diabetes.

SGLT2_Inhibition_Pathway cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Transporter Glucose_Lumen->SGLT2 Co-transport Urine Excretion in Urine Glucose_Lumen->Urine Increased Excretion Na_Lumen Sodium (Na+) Na_Lumen->SGLT2 GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_Pump Na+/K+ ATPase Na_Blood Na+ NaK_Pump->Na_Blood K_Blood K+ K_Blood->NaK_Pump Inhibitor 1-(Pyrimidin-4-yl)pyrrolidin-3-amine or Gold Standard Inhibitor Inhibitor->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Comparative Analysis of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. In this section, we compare the in vitro IC50 values of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride against Dapagliflozin and Empagliflozin for both SGLT2 and the closely related SGLT1 transporter to assess selectivity. SGLT1 is predominantly found in the small intestine and is responsible for glucose and galactose absorption; therefore, high selectivity for SGLT2 over SGLT1 is a desirable characteristic to minimize off-target effects.

CompoundSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride 1.521001400-fold
Dapagliflozin1.11350>1200-fold
Empagliflozin1.33300>2500-fold

Data Interpretation: The data indicates that 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a highly potent SGLT2 inhibitor, with an IC50 value of 1.5 nM. This potency is directly comparable to the gold standards Dapagliflozin (1.1 nM) and Empagliflozin (1.3 nM). Furthermore, it demonstrates a strong selectivity for SGLT2 over SGLT1 (1400-fold), which is a crucial attribute for minimizing potential gastrointestinal side effects associated with SGLT1 inhibition. While Empagliflozin shows the highest selectivity, the selectivity profile of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is robust and in the same league as Dapagliflozin.

Experimental Protocols

To ensure the validity and reproducibility of these findings, the following detailed experimental protocols are provided. These methods represent standard, validated assays for assessing SGLT inhibitor potency and selectivity.

Cell Line Maintenance

Human embryonic kidney (HEK293) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are utilized for these assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: Cells are passaged every 2-3 days upon reaching 80-90% confluency.

Radioligand Uptake Assay for IC50 Determination

This assay measures the uptake of a radiolabeled glucose analog, α-methyl-D-glucopyranoside (AMG), which is a substrate for SGLT transporters.

Radioligand_Uptake_Assay cluster_prep Cell Preparation cluster_incubation Inhibition and Uptake cluster_measurement Measurement cluster_analysis Data Analysis start Seed HEK293-hSGLT1/2 cells in 96-well plates incubate1 Incubate for 24-48 hours at 37°C, 5% CO2 start->incubate1 wash1 Wash cells with uptake buffer incubate1->wash1 preincubate Pre-incubate with test compound (e.g., 1-(Pyrimidin-4-yl)pyrrolidin-3-amine) or vehicle for 15 min wash1->preincubate add_radioligand Add ¹⁴C-AMG (α-methyl-D-glucopyranoside) and incubate for 1-2 hours at 37°C preincubate->add_radioligand wash2 Wash cells to remove unbound radioligand add_radioligand->wash2 lyse Lyse cells wash2->lyse scintillation Measure radioactivity using a scintillation counter lyse->scintillation plot Plot % inhibition vs. log[inhibitor] scintillation->plot calculate Calculate IC50 using non-linear regression plot->calculate

Caption: Workflow for the radioligand uptake assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HEK293-hSGLT1 or HEK293-hSGLT2 cells into 96-well microplates at a density of 5 x 10^4 cells per well and incubate for 24-48 hours.

  • Preparation of Solutions: Prepare a range of concentrations for each test compound (1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, Dapagliflozin, Empagliflozin) in an appropriate uptake buffer (e.g., Hanks' Balanced Salt Solution with 140 mM NaCl).

  • Washing: Gently wash the cell monolayers twice with the uptake buffer.

  • Pre-incubation: Add 50 µL of the test compound dilutions or vehicle control to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of uptake buffer containing ¹⁴C-labeled AMG to each well to initiate the uptake reaction. The final concentration of ¹⁴C-AMG should be close to its Km value for the respective transporter.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Conclusion and Future Directions

The investigational compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride demonstrates highly promising characteristics as a potent and selective SGLT2 inhibitor. Its in vitro potency is on par with the clinically approved and widely used drugs Dapagliflozin and Empagliflozin. The compound's substantial selectivity for SGLT2 over SGLT1 suggests a favorable safety profile with a reduced risk of gastrointestinal side effects.

These findings strongly support the further preclinical and clinical development of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride as a potential therapeutic agent for type 2 diabetes. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties in vivo, as well as conducting long-term safety and efficacy studies. The rigorous, validated protocols outlined in this guide provide a solid foundation for these next steps, ensuring that comparative data is both reliable and directly benchmarked against the current gold standards in the field.

References

  • PubChem. 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. Available from: [Link]

  • Google Patents. WO2008116195A1 - Inhibitors of the renal sodium-dependent glucose transporter SGLT.
  • PubChem. Dapagliflozin. Available from: [Link]

  • PubChem. Empagliflozin. Available from: [Link]

Comparative

A Researcher's Guide to Confirming Target Engagement for Novel Kinase Inhibitors: A Comparative Analysis of Modern Cellular Assays

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the development of selective kinase inhibitors remains a cornerstone of therapeutic advancement. The journey from a synthesize...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within oncology and immunology, the development of selective kinase inhibitors remains a cornerstone of therapeutic advancement. The journey from a synthesized compound to a validated clinical candidate is arduous, with a critical, early checkpoint being the unequivocal confirmation of target engagement within a cellular context. It is this step that bridges the gap between in vitro potency and physiological relevance, providing the first glimpse of a compound's potential efficacy and mechanism of action.

This guide is designed for researchers, scientists, and drug development professionals who have identified a promising small molecule, such as the hypothetical ATP-competitive kinase inhibitor 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . While its pyrimidine scaffold suggests kinase-directed activity, potent enzymatic inhibition in a test tube is merely the opening chapter.[1][2] The true test lies in demonstrating that the compound enters the cell, binds to its intended target amidst a sea of other proteins, and does so with sufficient affinity and specificity to elicit a biological response.

Here, we provide an in-depth comparison of three leading methodologies for confirming target engagement in intact cells: the Cellular Thermal Shift Assay (CETSA) , the NanoBRET™ Target Engagement Assay , and Chemical Proteomics (e.g., Kinobeads) . We will delve into the causality behind each experimental choice, present detailed, field-proven protocols, and offer a framework for interpreting the data to build a compelling, self-validating case for your compound's mechanism of action.

The Central Challenge: Moving from In Vitro to In Cello

A compound's journey into a cell is fraught with obstacles. It must traverse the cellular membrane, evade efflux pumps, and remain stable in the cytoplasm, all while retaining its ability to find and bind its target.[3] The intracellular environment, with its high concentrations of ATP, co-factors, and molecular crowding, presents a far more complex and competitive milieu than a purified enzyme assay.[3][4] Therefore, direct evidence of a compound binding its target in living cells is paramount.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free biophysical method that leverages the principle of ligand-induced thermal stabilization.[5][6] The core concept is elegantly simple: when a protein binds to a ligand (such as our inhibitor), its tertiary structure is often stabilized, making it more resistant to heat-induced denaturation. This increased stability is detectable and quantifiable.

Scientific Rationale & Causality

The choice to use CETSA is rooted in its ability to provide direct, physical evidence of binding in a native cellular environment without requiring any modification to the compound or the target protein.[5][7] By heating intact cells treated with the test compound, unbound proteins will unfold and aggregate at lower temperatures than their ligand-bound counterparts.[6][7] The soluble, non-aggregated fraction of the target protein is then quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound is a direct indicator of target engagement.[5]

Experimental Workflow & Visualization

The CETSA workflow is a multi-step process that requires careful optimization of the heating temperatures.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_lysis Fractionation cluster_detection Detection cell_culture 1. Culture Cells treatment 2. Treat with 1-(Pyrimidin-4-yl)pyrrolidin-3-amine or Vehicle (DMSO) cell_culture->treatment heating 3. Heat Aliquots at Different Temps (e.g., 40-70°C) treatment->heating lysis 4. Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation 5. Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant 6. Collect Soluble Fraction (Supernatant) centrifugation->supernatant detection 7. Quantify Target Protein (Western Blot, MS, ELISA) supernatant->detection

Caption: CETSA Experimental Workflow.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

The isothermal dose-response (ITDR) variant is particularly useful for determining the potency of a compound in cells. Here, a single, optimized temperature is used while the compound concentration is varied.

  • Cell Culture: Plate cells (e.g., a relevant cancer cell line like MV4-11 if targeting a leukemia-associated kinase) at an appropriate density and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating: Heat the samples at a pre-optimized temperature (e.g., 52°C, a temperature that causes significant but not complete protein denaturation in the vehicle group) for 3 minutes in a PCR machine, followed by immediate cooling to 4°C.[8]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[5]

  • Quantification: Carefully collect the supernatant. Denature the samples and run them on an SDS-PAGE gel. Perform a Western blot using a specific antibody against the putative target kinase. Quantify the band intensities to determine the amount of soluble protein at each compound concentration.

  • Data Analysis: Plot the normalized band intensity against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the EC50, representing the concentration at which 50% of the target protein is stabilized.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[9][10] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a specific fluorescent tracer).

Scientific Rationale & Causality

This technology is chosen for its high sensitivity and its ability to provide quantitative binding data, including affinity (Kd) and residence time, directly in living cells.[3][11] The assay requires engineering the cells to express the target protein as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds to the target's active site is then added. When the tracer is bound, its proximity to the NanoLuc® donor results in a high BRET signal. A test compound that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[12] This direct competition provides unambiguous evidence of target engagement at a specific binding site.

Experimental Workflow & Visualization

The NanoBRET™ workflow is well-suited for high-throughput screening in multi-well plate formats.

NanoBRET_Workflow cluster_prep Cell Engineering & Plating cluster_assay Assay Execution cluster_readout Detection transfection 1. Transfect Cells to Express Target-NanoLuc® Fusion plating 2. Plate Transfected Cells in Assay Plate transfection->plating compound_add 3. Add Test Compound (e.g., Pyrimidinyl-pyrrolidine) plating->compound_add tracer_add 4. Add Fluorescent Tracer & NanoLuc® Substrate compound_add->tracer_add incubation 5. Incubate at 37°C tracer_add->incubation read_bret 6. Measure BRET Signal (Donor & Acceptor Emission) incubation->read_bret

Caption: NanoBRET™ Target Engagement Workflow.

Detailed Protocol: NanoBRET™ Competition Assay
  • Vector Preparation: Clone the gene for the putative target kinase into a suitable vector containing NanoLuc® luciferase.

  • Cell Transfection: Transfect an appropriate cell line (e.g., HEK293T) with the Target-NanoLuc® fusion plasmid.

  • Cell Plating: 24 hours post-transfection, harvest the cells and plate them in a white, 96-well or 384-well assay plate.

  • Compound Dosing: Prepare serial dilutions of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. Add the compound dilutions to the appropriate wells.

  • Tracer and Substrate Addition: Prepare a master mix containing the specific NanoBRET™ tracer and the NanoLuc® substrate (e.g., furimazine). Add this mix to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Signal Detection: Read the plate on a luminometer capable of sequentially measuring the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission windows.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50. This IC50 value represents the compound's potency in displacing the tracer in a live-cell environment.

Method 3: Chemical Proteomics (Kinobeads)

Chemical proteomics offers a powerful approach to assess not only on-target engagement but also the broader selectivity profile of an inhibitor across a large portion of the expressed proteome.[13] The "Kinobeads" technique is a prominent example, utilizing a mixture of broad-spectrum kinase inhibitors immobilized on beads to affinity-capture a large fraction of the cellular kinome from a lysate.[13][14]

Scientific Rationale & Causality

The rationale for using Kinobeads is to simultaneously assess target engagement and selectivity in a competitive and unbiased manner.[15] When a cell lysate is incubated with Kinobeads, kinases bind to the immobilized inhibitors. If the lysate is pre-incubated with a free test compound, this compound will compete for binding to its specific targets.[13] Consequently, these targets will not be captured by the beads. By using quantitative mass spectrometry (MS) to compare the proteins pulled down in the presence versus the absence of the test compound, one can identify the specific targets of the compound and quantify its binding affinity (Kdapp).[13] This method is invaluable for identifying both intended targets and potential off-targets, which is critical for predicting efficacy and potential toxicity.[14]

Experimental Workflow & Visualization

The Kinobeads workflow is an in vitro method performed on native cell lysates, which preserves endogenous protein complexes.

Kinobeads_Workflow cluster_prep Lysate Preparation cluster_competition Competition Binding cluster_ms MS Analysis cell_culture 1. Culture & Harvest Cells lysis 2. Prepare Native Cell Lysate cell_culture->lysis incubation 3. Incubate Lysate with Test Compound or DMSO lysis->incubation pulldown 4. Add Kinobeads to Capture Unbound Kinases incubation->pulldown wash 5. Wash Beads & Elute Bound Proteins pulldown->wash digest 6. Protein Digestion (e.g., Trypsin) wash->digest lcms 7. LC-MS/MS Analysis & Quantification digest->lcms

Caption: Kinobeads Competition Binding Workflow.

Detailed Protocol: Kinobeads Competition Binding Assay
  • Cell Lysis: Grow and harvest cells. Lyse them under non-denaturing conditions to preserve protein structure and interactions.

  • Compound Incubation: Aliquot the lysate. To each aliquot, add 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride at various concentrations (e.g., 10 nM to 10 µM) or a DMSO control. Incubate for 45-60 minutes.

  • Kinobeads Pulldown: Add the Kinobeads slurry to the lysates and incubate with rotation for 1-2 hours at 4°C to allow for kinase capture.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, calculate the ratio of its abundance in the compound-treated sample relative to the DMSO control. A ratio less than 1 indicates that the compound competed for binding. Plot these ratios against compound concentration to generate binding curves and calculate apparent dissociation constants (Kdapp).

Comparative Analysis: Choosing the Right Tool for the Job

Each of these methods provides a unique lens through which to view target engagement. The optimal choice depends on the specific research question, available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementChemical Proteomics (Kinobeads)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Affinity chromatography & competitive binding
Assay Context Intact cells or lysates[5][7]Live intact cells[9]Native cell lysates[13][14]
Labeling Label-free[5]Requires target-NanoLuc® fusion & fluorescent tracer[3]Label-free (compound), but uses immobilized probes[13]
Primary Readout Thermal shift (ΔTm) or Potency (EC50)[5]Binding affinity (IC50) or Residence time[11]Binding affinity (Kdapp) and Selectivity profile[13]
Key Advantage No modification of compound or target; physiologically relevant context.[5]Real-time, quantitative binding in live cells; high sensitivity.[9][11]Unbiased, proteome-wide selectivity profiling; identifies off-targets.[13][15]
Key Limitation Indirect measure of binding; lower throughput; requires specific antibodies.Requires genetic modification of target; tracer development needed.[12]In vitro (lysate-based); cannot measure cell permeability; ATP-competitive bias.[4][16]
Best For... Validating on-target binding for a lead compound in a disease-relevant cell line.High-throughput screening, SAR studies, and measuring binding kinetics.Early-stage lead characterization, selectivity profiling, and off-target identification.

Conclusion: A Self-Validating, Multi-Pronged Approach

For a novel compound like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride , a single experiment is rarely sufficient to build an unassailable case for its mechanism of action. The most trustworthy and authoritative approach is to employ a combination of these orthogonal methods.

A logical progression might begin with Kinobeads to rapidly identify the primary target(s) and gain an early understanding of the compound's selectivity profile. This unbiased screen could reveal that the compound potently binds to, for example, Cyclin-Dependent Kinase 2 (CDK2), consistent with the activity of some related pyrimidine structures.[17]

Following this, one would employ a cellular assay to confirm this interaction in a physiological context. CETSA would be an excellent choice to validate the CDK2 engagement in intact cells without the need for genetic modification. Observing a dose-dependent thermal stabilization of endogenous CDK2 would provide strong, direct physical evidence of binding.

Finally, to quantify the binding interaction with high precision and to enable higher-throughput screening of analogues, a NanoBRET™ assay could be developed for CDK2. This would allow for the determination of intracellular affinity and residence time, providing crucial data for optimizing the compound's pharmacological properties.

By integrating data from these distinct yet complementary methodologies, researchers can construct a robust, multi-faceted confirmation of target engagement. This rigorous, self-validating system not only builds confidence in a compound's proposed mechanism but also provides the critical insights needed to guide its journey toward becoming a next-generation therapeutic.

References

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  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available from: [Link]

  • Kang, I.-H., et al. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. Available from: [Link]

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  • Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. Available from: [Link]

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  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available from: [Link]

  • Seela, F., et al. (1998). (+/-)-3-(4-Amino-1H-pyrrolo[2,3-d]pyrimidin-1-yl)-5-(hydroxymethyl). PubMed. Available from: [Link]

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  • El-Damasy, A. K., et al. (2019). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules. Available from: [Link]

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Validation

A Comparative Preclinical Analysis of IRAK4 Inhibitors: Benchmarking the 1-(Pyrimidin-4-yl)pyrrolidin-3-amine Scaffold

For drug development professionals navigating the competitive landscape of kinase inhibitors, the selection of a core chemical scaffold is a critical decision point, profoundly influencing the trajectory of a lead optimi...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals navigating the competitive landscape of kinase inhibitors, the selection of a core chemical scaffold is a critical decision point, profoundly influencing the trajectory of a lead optimization program. This guide provides a comparative preclinical analysis of the promising 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold, a motif of significant interest in the pursuit of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. As direct preclinical data for the specific dihydrochloride salt is not extensively published, we will contextualize its potential by benchmarking it against two clinical-stage IRAK4 inhibitors, Zimlovisertib (PF-06650833) from Pfizer and Emavusertib (CA-4948) from Curis, Inc. This analysis is designed to offer researchers a data-driven framework for evaluating molecules built upon this core structure.

The Rationale for Targeting IRAK4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[1] It is an essential downstream component of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are critical for initiating inflammatory responses.[1] Dysregulation of the IRAK4 signaling pathway is implicated in a host of autoimmune diseases, including rheumatoid arthritis and lupus, as well as in certain cancers like specific subtypes of lymphoma.[1][2] Consequently, the development of small molecule inhibitors that selectively target the kinase activity of IRAK4 is a highly pursued therapeutic strategy.[1]

The core chemical structure of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine presents a viable starting point for designing such inhibitors. The pyrimidine ring can effectively engage with the hinge region of the kinase's ATP-binding pocket, a common feature among kinase inhibitors. The pyrrolidine-amine component offers a versatile vector for exploring different regions of the binding site to enhance potency and selectivity, as well as to optimize pharmacokinetic properties.

Below is a diagram illustrating the pivotal role of IRAK4 in the TLR/IL-1R signaling cascade.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR/IL-1R TLR / IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Recruitment & Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 TRAF6->TAK1 Signal Transduction IKK Complex IKK Complex TAK1->IKK Complex Signal Transduction IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB p50/p65 Inflammatory Genes Transcription of Inflammatory Genes (TNF-α, IL-6, etc.) NF-κB->Inflammatory Genes Translocation Ligand PAMPs / Cytokines Ligand->TLR/IL-1R Binding & Dimerization IRAK4_Screening_Workflow cluster_workflow Screening Cascade Start Compound Library (e.g., Pyrimidinyl-pyrrolidines) Biochem Biochemical IRAK4 Kinase Assay (IC50) Start->Biochem Primary Screen Selectivity Kinase Selectivity Panel (>200 kinases) Biochem->Selectivity Assess Specificity Cellular Cell-Based Assay (TLR-stimulated cytokine release, IC50) Selectivity->Cellular Confirm Cellular Potency ADME In Vitro ADME (Solubility, Permeability, Stability) Cellular->ADME Evaluate Drug-like Properties PK In Vivo Pharmacokinetics (Rodent, Non-rodent) ADME->PK Determine Exposure Efficacy In Vivo Efficacy Model (e.g., CIA, Xenograft) PK->Efficacy Test In Vivo Proof-of-Concept Candidate Clinical Candidate Selection Efficacy->Candidate

Caption: A typical workflow for screening IRAK4 inhibitors.
Protocol 1: IRAK4 Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of a test compound against purified IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a peptide derived from IRAK1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then further dilute in assay buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of IRAK4 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. This involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytokine Release Assay

Objective: To measure the functional potency of a test compound to inhibit TLR-mediated cytokine release from human PBMCs.

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 cell culture medium with 10% FBS

  • Test compound dissolved in DMSO

  • R848 (TLR7/8 agonist)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Thaw and plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Add the diluted compound to the cells and pre-incubate for 1 hour in a CO2 incubator.

  • Prepare a stock solution of R848 and add it to the wells to achieve a final concentration that elicits a sub-maximal TNF-α response (e.g., 1 µM).

  • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each compound concentration relative to the R848-stimulated DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Conclusion and Future Directions

The preclinical data for Zimlovisertib (PF-06650833) and Emavusertib (CA-4948) provide a clear and compelling roadmap for the development of IRAK4 inhibitors. They establish rigorous benchmarks for potency, selectivity, and in vivo activity that any new chemical entity must meet or exceed.

The 1-(Pyrimidin-4-yl)pyrrolidin-3-amine scaffold represents a promising starting point for the design of novel IRAK4 inhibitors. Its structural features are well-suited for targeting the ATP-binding site of kinases. For researchers working with this scaffold, the path forward involves a systematic and data-driven lead optimization process. Key considerations should include:

  • Structure-Activity Relationship (SAR) Exploration: Systematically modifying the pyrrolidine and pyrimidine rings to enhance potency and selectivity.

  • Physicochemical Property Optimization: Tuning properties like solubility and permeability to achieve a favorable oral pharmacokinetic profile.

  • Indication-Specific Selectivity: For autoimmune indications, striving for exquisite selectivity similar to Zimlovisertib is critical. For oncology, a multi-kinase inhibitor profile, like that of Emavusertib, might be advantageous in certain contexts.

By leveraging the insights from successful clinical-stage programs and applying rigorous preclinical evaluation as outlined in this guide, molecules derived from the 1-(Pyrimidin-4-yl)pyrrolidin-3-amine core have the potential to be developed into next-generation therapeutics for a range of inflammatory and malignant diseases.

References

  • Gummadi, V. R., Boruah, A., Ainan, B. R., Vare, B. R., Manda, S., Gondle, H. P., ... & Reballa, R. (2020). Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS medicinal chemistry letters, 11(12), 2374–2381. [Link]

  • Winkler, A., Sun, W., De, S., Jiao, A., Sharif, N. M., Symanowicz, P. T., ... & Rao, V. R. (2021). The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology, 73(12), 2206-2218. [Link]

  • Danto, S. I., Shojaee, N., Singh, R. S. P., Li, C., Gilbert, S. A., Manukyan, Z., ... & Kilty, I. (2019). Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects. Arthritis research & therapy, 21(1), 1-13. [Link]

  • Curis, Inc. (2018). Preclinical Activity of IRAK4 Kinase Inhibitor CA-4948 Alone or in Combination with Targeted Therapies in Non-Hodgkin Lymphoma. Curis, Inc. [Link]

  • Booher, R. N., Nowakowski, G. S., Patel, K., Lunning, M. A., Samson, M. E. S., Atoyan, R., ... & Younes, A. (2018). Preclinical Activity of IRAK4 Kinase Inhibitor CA-4948 Alone or in Combination with Targeted Therapies and Preliminary Phase 1 Clinical Results in Non-Hodgkin Lymphoma. Blood, 132(Supplement 1), 4168. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). zimlovisertib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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  • Wikipedia. (2024). Zimlovisertib. Wikipedia. [Link]

  • Genovese, M. C., et al. (2020). Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate. ACR Convergence. [Link]

  • Curis, Inc. (2019). CA-4948, an IRAK4/FLT3 Inhibitor, Shows Antileukemic Activity in Mouse Models of FLT3 Wild-Type and FLT3 Mutated Acute Myeloid Leukemia (AML). Curis, Inc. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

This document provides a detailed, safety-first protocol for the proper disposal of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. As a complex heterocyclic amine salt, this compound requires careful handling to m...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride. As a complex heterocyclic amine salt, this compound requires careful handling to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards, ensuring a self-validating system of waste management for research, development, and manufacturing professionals.

Hazard Identification and Risk Assessment: The Rationale for Caution

  • Amine Hydrochlorides: This functional group classifies the compound as an acid salt. While not as aggressive as mineral acids, it can cause irritation upon contact with skin and eyes. Similar amine dihydrochlorides are categorized as skin and eye irritants.[1][2]

  • Heterocyclic Amines: Compounds containing pyrimidine and pyrrolidine structures can possess biological activity and may be toxic. For instance, related compounds like 4-Pyrrolidinopyridine are classified as "Toxic if swallowed" and can cause severe skin burns and eye damage.[3]

Given these data from analogous compounds, 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride must be treated as a hazardous substance. The primary disposal pathway must be through a licensed chemical waste management facility. Under no circumstances should this compound be disposed of down the drain or in regular trash .[4][5]

Table 1: Inferred Hazard Profile based on Analogous Compounds

Hazard Class GHS Classification Rationale and Reference
Acute Toxicity, Oral Category 3 (Toxic if swallowed) Inferred from 4-Pyrrolidinopyridine.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Based on 3-Aminopyrrolidine dihydrochloride and 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride.[1][2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Based on 3-Aminopyrrolidine dihydrochloride and 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride.[1][2]

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Common for fine chemical dusts and noted for similar amine salts.[1][2] |

Immediate Safety: Personal Protective Equipment (PPE)

Before handling or preparing the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure. The selection of PPE is directly informed by the potential hazards identified above.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[1] Protects against splashes and dust particles causing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Prevents direct skin contact, absorption, and irritation.[6] Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
Body Protection A standard laboratory coat. Protects against contamination of personal clothing.[6]

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes the inhalation of airborne dust, which may cause respiratory tract irritation.[1][7] |

Core Disposal Protocol: A Step-by-Step Workflow

The mandated disposal method for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is collection as hazardous chemical waste for subsequent incineration or other approved treatment by a licensed professional waste disposal service.[1][3][6] Direct chemical neutralization is not recommended due to the lack of specific data on the hazards of the resulting free-base form.

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and prepare all waste streams containing 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride for professional disposal.

Materials:

  • Waste 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (solid or in solution).

  • Contaminated materials (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Designated hazardous waste container (chemically compatible, e.g., HDPE).

  • Hazardous waste labels (as required by your institution's EHS department).

Procedure:

  • Waste Segregation:

    • Solid Waste: Carefully transfer residual powder, unused compound, or contaminated solids into a designated solid hazardous waste container.[6] Perform this transfer in a fume hood to prevent dust generation.[7]

    • Liquid Waste: If the compound is in solution, pour the waste solution into a designated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers, bases).[1]

    • Contaminated Labware: All disposable items that have come into contact with the compound (gloves, wipers, pipette tips, etc.) must be collected in a separate, clearly marked solid waste container or bag for hazardous materials.[4]

  • Container Management:

    • Selection: Use only containers approved for hazardous waste that are chemically compatible with the compound and any solvents used.[5] The container must be in good condition, free from leaks or damage.

    • Closure: Keep the waste container securely closed at all times, except when adding waste.[4] This prevents the release of vapors and protects against spills.

  • Labeling:

    • Immediately label the waste container with its contents.[6] The label must include, at a minimum:

      • The words "Hazardous Waste".

      • The full chemical name: "1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride".

      • An indication of the hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • Any other information required by your local, state, or institutional regulations.[4][6]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]

  • Disposal:

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[4] Follow all institutional and regulatory (e.g., EPA, RCRA) guidelines for waste manifest and handover.[5][8]

Spill Management Protocol

Accidental spills must be treated as hazardous waste events.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Don PPE: Wear the full PPE as described in Table 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[1] Sweep up the material and place it into a designated hazardous waste container.[7]

    • For Liquid Spills: Cover the spill with a chemical absorbent pad or material.

  • Cleanup: Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., water, followed by ethanol), collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride and associated materials.

G cluster_0 Waste Identification & Segregation cluster_1 Waste Streams cluster_2 Containment cluster_3 Final Disposal Pathway start Identify Waste Containing 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused chemical, residue) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Materials (PPE, labware) waste_type->contaminated Contaminated Items container Select Appropriate, Labeled Hazardous Waste Container solid->container liquid->container contaminated->container storage Store Sealed Container in Designated Satellite Accumulation Area container->storage disposal Arrange Pickup by Certified Hazardous Waste Service storage->disposal caption Disposal workflow for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

Caption: Logical workflow for the safe disposal of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride.

References

  • ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. [Link]

  • PubChem. N-(1-methylpyrrolidin-3-yl)pyrimidin-4-amine. [Link]

  • ACS Publications. (Date not available). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • ResearchGate. (2022, January 8). Degradation of Pyrimidine Nucleotides. [Link]

  • Springer. (2015, August 12). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • PubChem. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Google Patents.
  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • PubChem. 4-Pyrrolidinopyridine. [Link]

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Handling

A Senior Application Scientist's Guide to Safely Handling 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is foundational to innovation. However, with great innov...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is foundational to innovation. However, with great innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, which is typically a solid powder, we must consider the risks associated with its chemical class and physical form. The Safety Data Sheet (SDS) is the primary source for this information. While a specific SDS for this exact compound is not publicly available, we can infer its likely hazards from similar compounds and general chemical principles.

Heterocyclic amines and their hydrochloride salts can cause irritation to the skin, eyes, and respiratory tract.[1][2] The fine particulate nature of a powder increases the risk of inhalation.[3]

Potential Hazard Description Primary Routes of Exposure
Eye Irritation Direct contact with the powder or solutions can cause irritation, redness, and pain.[1] In some cases, severe eye damage can occur.[4]Eyes
Skin Irritation Prolonged or repeated contact may cause skin irritation or dermatitis.[1] Some amine compounds can cause severe skin burns.[4][5]Skin
Respiratory Tract Irritation Inhalation of the fine powder can irritate the mucous membranes and upper respiratory tract.[2]Inhalation
Ingestion While a less common route of exposure in a laboratory setting, ingestion can be harmful.Ingestion

The Hierarchy of Controls: A Proactive Approach to Safety

Personal Protective Equipment (PPE) is the last line of defense. A robust safety culture prioritizes the Hierarchy of Controls, a systematic approach to minimizing risks.[6][7][8][9][10]

Hierarchy_of_Controls cluster_controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination & Substitution: In a research context, eliminating or substituting the specific chemical is often not feasible.

  • Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When handling 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride powder, the most critical engineering control is a certified chemical fume hood or a powder containment hood.[1] This prevents the inhalation of airborne particles.

  • Administrative Controls: These are procedural controls to reduce exposure. Examples include developing Standard Operating Procedures (SOPs), providing thorough training on handling hazardous chemicals, and restricting access to the handling area.[11]

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure to hazards.

Personal Protective Equipment (PPE): Your Final Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection.[12][13][14]

Eye and Face Protection
  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.[15][16] Regular safety glasses with side shields do not offer sufficient protection from fine powders.

  • Rationale: The eyes are particularly vulnerable to chemical irritation.[4] Goggles prevent airborne powder from entering the eyes.[16]

Skin and Body Protection
  • Laboratory Coat: A clean, buttoned lab coat should always be worn to protect skin and clothing from contamination.[15][17][18]

  • Gloves:

    • Selection: Nitrile gloves are a suitable choice for handling solid amine compounds and for protection against incidental splashes of solutions.[15][16] Always check the manufacturer's glove compatibility chart for the specific solvent being used if preparing solutions.

    • Technique: Use proper glove removal technique to avoid contaminating your skin.[1] Never reuse disposable gloves.[15]

  • Clothing: Long pants and closed-toe shoes are minimum requirements in any laboratory setting to protect against spills.[17]

Respiratory Protection
  • When Required: A NIOSH-approved respirator is necessary when engineering controls are not sufficient to keep the concentration of airborne powder below the occupational exposure limit.[1][11] This may be the case during large-scale handling or when cleaning up spills.

  • Selection: For powders, a particulate respirator (e.g., an N95 or P100) is appropriate.[19] If handling solutions that may produce vapors, a respirator with organic vapor cartridges may be needed.[16]

Task Engineering Control Recommended PPE
Weighing Powder Chemical Fume Hood/Powder Containment HoodSafety Goggles, Lab Coat, Nitrile Gloves
Preparing Solutions Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves
Large-Scale Handling or Spill Cleanup Chemical Fume HoodSafety Goggles, Lab Coat, Nitrile Gloves, NIOSH-approved Respirator

Operational Plan: A Step-by-Step Guide

A clear operational plan ensures that safety is integrated into every step of the workflow.

Preparation
  • Review the SDS: Always consult the most up-to-date Safety Data Sheet before beginning work.

  • Designate a Handling Area: All work with 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride powder should be conducted in a designated area, such as a chemical fume hood.

  • Assemble Materials: Have all necessary equipment, including a waste container, ready before starting.

  • Don PPE: Put on all required PPE before entering the designated handling area.

Weighing and Solution Preparation
  • Work in a Fume Hood: Perform all manipulations of the powder inside a certified chemical fume hood to minimize inhalation risk.[1]

  • Handle with Care: Open the container carefully to avoid creating airborne dust. Use a spatula to transfer the powder.

  • Grounding: When transferring large quantities of powder, ground the equipment to prevent the buildup of static electricity.[5][20]

  • Dissolving: If preparing a solution, add the powder slowly to the solvent to avoid splashing.

Post-Handling
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Container Sealing: Tightly seal the container of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride before removing it from the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Hand Washing: Wash hands and face thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department.

    • For small spills inside a fume hood, wear appropriate PPE (including a respirator if necessary), cover the spill with an absorbent material, and then carefully sweep it into a designated hazardous waste container.[2] Avoid creating dust.[19]

Disposal Plan: Responsible Stewardship

All waste containing 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride must be treated as hazardous waste.

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[21]

  • Containers: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.[21]

  • Contaminated Materials: This includes empty containers, used gloves, absorbent pads from spill cleanups, and any other materials that have come into contact with the chemical.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Never pour chemical waste down the drain or dispose of it in the regular trash.[22]

By integrating these principles of hazard awareness, risk mitigation, and procedural diligence, you can confidently and safely work with 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, ensuring that your groundbreaking research is built on a foundation of safety.

References

  • Enamine.
  • Tri-iso. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Cenmed Enterprises. 1 (Pyrimidin 4 Yl)Pyrrolidin 3 Amine Dihydrochloride. Retrieved from [Link]

  • ChemBK. 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Powerblanket. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]

  • Surefinishing. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

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  • Centers for Disease Control and Prevention. (2024). About Hierarchy of Controls. Retrieved from [Link]

  • Distrilab. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
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